Product packaging for 4-iodo-1H-indazole(Cat. No.:CAS No. 885522-11-2)

4-iodo-1H-indazole

Cat. No.: B1326386
CAS No.: 885522-11-2
M. Wt: 244.03 g/mol
InChI Key: CJQXSPSUIGJNJX-UHFFFAOYSA-N
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Description

4-Iodo-1H-indazole (CAS 885522-11-2) is a high-value halogenated heterocycle serving as a versatile building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in pharmacology, known for its presence in numerous biologically active molecules and approved drugs . This compound is particularly valuable in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, where the iodine atom acts as an excellent leaving group, enabling efficient functionalization at the 4-position of the indazole ring. This allows researchers to create diverse libraries of novel derivatives for structure-activity relationship (SAR) studies. The indazole core is associated with a broad spectrum of biological activities, making its derivatives targets for research in several therapeutic areas . These include the development of anticancer agents (e.g., kinase inhibitors like Pazopanib and Axitinib), anti-inflammatory drugs , and antimicrobial compounds . As a synthetic intermediate, this compound is instrumental in scaffold-hopping and the continuous development of novel drug moieties aimed at enhancing potency and selectivity. Product Specifications: Molecular Formula: C 7 H 5 IN 2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IN2 B1326386 4-iodo-1H-indazole CAS No. 885522-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1H-indazole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5IN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQXSPSUIGJNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646276
Record name 4-Iodo-1H-indazole
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Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-11-2
Record name 4-Iodo-1H-indazole
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Record name 4-IODO-1H-INDAZOLE
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Record name 4-Iodo-1H-indazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-iodo-1H-indazole from 1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-iodo-1H-indazole from 1H-indazole. Direct iodination of the 1H-indazole core is not regioselective for the C4 position, as the C3 position is more susceptible to electrophilic substitution. Therefore, this document focuses on two effective indirect methodologies: the Sandmeyer reaction pathway and the boronic acid intermediate pathway.

Synthetic Pathways Overview

Two primary indirect routes are recommended for the synthesis of this compound, each involving a multi-step process to ensure the correct regioselectivity.

  • Route 1: The Sandmeyer Reaction Pathway. This classic organochemical reaction sequence involves the nitration of 1H-indazole to yield 4-nitro-1H-indazole, followed by the reduction of the nitro group to form 4-amino-1H-indazole. The final step is a Sandmeyer reaction to convert the amino group to an iodo group.

  • Route 2: The Boronic Acid Intermediate Pathway. This contemporary approach involves the synthesis of a 1H-indazole-4-boronic acid intermediate, which is then converted to this compound via an iodination reaction.

The following sections provide detailed experimental protocols and quantitative data for each synthetic route.

Route 1: Sandmeyer Reaction Pathway

This pathway is a robust and well-established method for the introduction of an iodo group onto an aromatic ring.

Logical Relationship for the Sandmeyer Reaction Pathway

A 1H-Indazole B 4-Nitro-1H-indazole A->B Nitration C 4-Amino-1H-indazole B->C Reduction D This compound C->D Sandmeyer Reaction

Caption: Workflow for the Sandmeyer reaction pathway.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-1H-indazole from 2-Methyl-3-nitroaniline

This procedure outlines the synthesis of the key nitro intermediate.

  • Reaction: Diazotization and cyclization of 2-methyl-3-nitroaniline.

  • Reagents and Materials:

    • 2-Methyl-3-nitroaniline

    • Sodium nitrite (NaNO₂)

    • Glacial acetic acid

    • Water

  • Procedure:

    • Prepare an aqueous solution of sodium nitrite (e.g., 20 g in 50 mL of water).

    • In a separate reaction vessel equipped with an overhead stirrer, dissolve 2-methyl-3-nitroaniline (e.g., 20 g) in glacial acetic acid and cool the solution to 0 °C.

    • Add the aqueous sodium nitrite solution to the stirred acetic acid solution at once. An immediate precipitate will form.[1]

    • Allow the reaction mixture to warm to room temperature and continue stirring overnight.

    • Filter the precipitate and concentrate the filtrate under reduced pressure.

    • Suspend the resulting solid in water, filter, and dry to obtain 4-nitro-1H-indazole.[1]

Step 2: Reduction of 4-Nitro-1H-indazole to 4-Amino-1H-indazole

This protocol describes the reduction of the nitro group to an amine. Several methods are effective for this transformation.

  • Method A: Reduction with Iron Powder

    • Reagents and Materials:

      • 4-Nitro-1H-indazole

      • Iron powder

      • Acetic acid

    • Procedure:

      • Suspend 4-nitro-1H-indazole in a mixture of acetic acid and water.

      • Add iron powder to the suspension.

      • Heat the reaction mixture to 110 °C and monitor the reaction progress by TLC.

      • Upon completion, filter the hot reaction mixture through Celite to remove the iron salts.

      • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-1H-indazole.

  • Method B: Reduction with Tin(II) Chloride Dihydrate

    • Reagents and Materials:

      • 4-Nitro-1H-indazole

      • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

      • Ethanol

    • Procedure:

      • Dissolve 4-nitro-1H-indazole in ethanol.

      • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

      • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

      • Cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) until a precipitate forms.

      • Filter the precipitate and extract the filtrate with an organic solvent.

      • Dry, filter, and concentrate the organic layer to obtain 4-amino-1H-indazole.

Step 3: Sandmeyer Reaction of 4-Amino-1H-indazole

This final step converts the amino group to the iodo group.

  • Reagents and Materials:

    • 4-Amino-1H-indazole

    • Sodium nitrite (NaNO₂)

    • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

    • Potassium iodide (KI)

    • Water

  • Procedure:

    • Suspend 4-amino-1H-indazole in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄) and cool to 0-5 °C in an ice bath.[2]

    • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.[2]

    • Stir the mixture for a short period to ensure complete diazotization.

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.[2]

    • Allow the reaction mixture to warm to room temperature and stir for several hours until nitrogen evolution ceases.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to obtain this compound.

Quantitative Data for Sandmeyer Reaction Pathway
StepReactantReagent(s)SolventTemperatureTimeYield
1. Nitration2-Methyl-3-nitroanilineNaNO₂, Acetic AcidWater/Acetic Acid0 °C to RTOvernight~99%[1]
2. Reduction (Fe)4-Nitro-1H-indazoleFe, Acetic AcidAcetic Acid/Water110 °CVariesHigh
2. Reduction (SnCl₂)4-Nitro-1H-indazoleSnCl₂·2H₂O, HClEthanolRefluxVariesHigh
3. Sandmeyer4-Amino-1H-indazoleNaNO₂, H₂SO₄, KIWater0 °C to RTSeveral hoursModerate to Good

Route 2: Boronic Acid Intermediate Pathway

This pathway offers an alternative with good control over regioselectivity, leveraging modern cross-coupling chemistry.

Logical Relationship for the Boronic Acid Intermediate Pathway

A 1H-Indazole B 1H-Indazole-4-boronic acid A->B Borylation C This compound B->C Iodination

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-iodo-1H-indazole (CAS No. 885522-11-2), a halogenated derivative of the privileged indazole scaffold. The indazole core is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties. The introduction of an iodine atom at the 4-position can significantly modulate the molecule's electronic properties, lipophilicity, and potential for further synthetic derivatization, making it a valuable building block in drug discovery and development.

Due to the limited availability of extensive experimental data for this specific isomer in peer-reviewed literature, this guide combines available data with well-established principles of medicinal chemistry and inferred properties from closely related analogues to provide a robust profile. All quantitative data is summarized for clarity, and detailed hypothetical experimental protocols for its synthesis and characterization are provided.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₇H₅IN₂Calculated
Molecular Weight 244.03 g/mol [1][2]
Appearance SolidInferred
Melting Point 184-190 °C[1]
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Inferred from related compounds
pKa Not available-
logP Not available-
CAS Number 885522-11-2[1][2][3][4][5]

Synthesis and Purification

The regioselective synthesis of this compound presents a challenge, as direct iodination of 1H-indazole is known to yield a mixture of isomers, with the 3-iodo derivative often being the major product. A more targeted approach involves a multi-step synthesis, culminating in a Sandmeyer reaction from 4-amino-1H-indazole.

Hypothetical Experimental Protocol: Synthesis via Sandmeyer Reaction

This proposed protocol is based on established methodologies for the synthesis of aryl iodides from aryl amines.[6][7][8][9]

Step 1: Diazotization of 4-Amino-1H-indazole

  • Suspend 4-amino-1H-indazole in an aqueous solution of a non-nucleophilic acid (e.g., sulfuric acid or hydrochloric acid) in a reaction vessel.

  • Cool the suspension to 0-5 °C in an ice-water bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.

  • Stir the mixture for a short period (e.g., 30 minutes) at 0-5 °C to ensure the complete formation of the 1H-indazole-4-diazonium salt.

Step 2: Iodination

  • In a separate vessel, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. The addition of a copper(I) catalyst is generally not required for iodination in a Sandmeyer reaction.[8]

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the evolution of nitrogen gas, which indicates the progress of the reaction.

  • Upon completion, quench any excess iodine with an aqueous solution of sodium thiosulfate.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product can be purified using standard laboratory techniques.

  • Column Chromatography: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol) and purify by silica gel column chromatography. A gradient elution system, starting with a non-polar eluent and gradually increasing the polarity, can be employed to separate the desired product from any byproducts.

  • Recrystallization: Further purify the fractions containing the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain crystalline this compound.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data

The following are predicted NMR chemical shifts. Actual experimental values may vary based on the solvent and other experimental conditions.

¹H NMR (in DMSO-d₆):

  • NH Proton: A broad singlet expected at δ > 13 ppm.

  • Aromatic Protons: The protons on the benzene ring will be influenced by the electron-withdrawing effect of the iodine atom and the electronic nature of the pyrazole ring. Shifts are expected in the range of δ 7.0-8.0 ppm.

¹³C NMR (in DMSO-d₆):

  • The carbon atom bearing the iodine (C4) is expected to have a chemical shift in the range of δ 90-100 ppm.

  • Other aromatic carbons are expected to appear in the typical range of δ 110-140 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Expected [M+H]⁺: 244.9546 for C₇H₆IN₂⁺.

Stability and Storage

Halogenated aromatic compounds can be sensitive to light. Therefore, it is recommended to store this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration is advisable.

Visualizations

Synthesis Workflow

G Hypothetical Synthesis Workflow for this compound cluster_0 Starting Material cluster_1 Reaction Steps cluster_2 Purification cluster_3 Final Product 4-Amino-1H-indazole 4-Amino-1H-indazole Diazotization Diazotization 4-Amino-1H-indazole->Diazotization NaNO2, H+ Iodination Iodination Diazotization->Iodination KI Column Chromatography Column Chromatography Iodination->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization This compound This compound Recrystallization->this compound

Caption: Hypothetical workflow for the synthesis of this compound.

Characterization Workflow

G Experimental Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization Purified this compound Purified this compound NMR NMR Spectroscopy (1H, 13C) Purified this compound->NMR MS Mass Spectrometry (HRMS) Purified this compound->MS MP Melting Point Analysis Purified this compound->MP

Caption: Logical workflow for the experimental characterization of this compound.

References

4-iodo-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for 4-iodo-1H-indazole, a heterocyclic aromatic organic compound. Given its structural relation to other biologically active indazole derivatives, it serves as a valuable building block in medicinal chemistry and drug discovery. The introduction of an iodine atom onto the indazole scaffold provides a functional handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a diverse chemical space.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These calculated values are essential for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValue
Molecular Formula C₇H₅IN₂[1]
Molecular Weight 244.03 g/mol [1]
Stereochemistry Achiral[1]

Structural Information

For unambiguous identification and representation in chemical software, the following structural identifiers are provided.

IdentifierValue
SMILES c1cc(c2cn[nH]c2c1)I[1]
InChI InChI=1S/C7H5IN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10)[1]
InChIKey CJQXSPSUIGJNJX-UHFFFAOYSA-N[1]

Note on Experimental Protocols and Visualizations: Due to the specificity of this request on core molecular data, detailed experimental protocols for synthesis or specific signaling pathway diagrams are not included. The synthesis of this compound would typically proceed via the iodination of 1H-indazole, requiring specific laboratory procedures for reagent selection, reaction condition optimization (temperature, solvent), and purification, which are beyond the scope of this document. No established signaling pathways involving this specific molecule are publicly documented.

References

4-Iodo-1H-indazole: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 885522-11-2

This technical guide provides a detailed overview of 4-iodo-1H-indazole, a halogenated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its chemical properties, plausible synthetic routes, and potential biological significance by leveraging data from closely related analogues and established chemical principles.

Chemical and Physical Properties

This compound is a derivative of indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. The introduction of an iodine atom at the 4-position can significantly influence the molecule's physicochemical properties and provides a handle for further synthetic modifications.

PropertyValueSource
CAS Number 885522-11-2[1][2]
Molecular Formula C₇H₅IN₂[3]
Molecular Weight 244.03 g/mol [3]
Appearance Expected to be a solid at room temperature.Inference
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols.[4]
Melting Point Not available-
Boiling Point Not available-

Synthesis and Experimental Protocols

A definitive, published synthesis protocol specifically for this compound has not been identified in the surveyed literature. However, several plausible synthetic strategies can be proposed based on established methods for the synthesis and functionalization of the indazole ring system.

Method 1: Direct Iodination of 1H-Indazole

The most straightforward approach is the direct electrophilic iodination of 1H-indazole. However, a primary challenge with this method is achieving regioselectivity for the C4 position, as direct iodination can often lead to a mixture of iodinated isomers, with substitution potentially occurring at other positions on the indazole core.

Experimental Protocol:

  • Reaction Setup: To a solution of 1H-indazole in a suitable organic solvent (e.g., dichloromethane or N,N-dimethylformamide), add an aqueous solution of a base such as sodium bicarbonate or potassium hydroxide.

  • Iodination: A solution of iodine (I₂) and a co-solvent like potassium iodide (KI) in water is added dropwise to the mixture at room temperature. The reaction is stirred vigorously for a specified period.

  • Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with an aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, likely a mixture of isomers, would require purification by column chromatography on silica gel to isolate the this compound isomer.

  • Characterization: The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Method 2: Sandmeyer Reaction

A more regioselective, multi-step approach involves the Sandmeyer reaction, starting from a 4-amino-1H-indazole precursor.

Experimental Protocol:

  • Synthesis of 4-Nitro-1H-indazole: 1H-indazole is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 4-position.

  • Reduction to 4-Amino-1H-indazole: The 4-nitro-1H-indazole is then reduced to 4-amino-1H-indazole, for example, using a reducing agent like tin(II) chloride or through catalytic hydrogenation.

  • Diazotization: The 4-amino-1H-indazole is suspended in an aqueous solution of a non-nucleophilic acid (e.g., sulfuric acid or tetrafluoroboric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.[5]

  • Iodination: A solution of potassium iodide in water is added to the cold diazonium salt solution. The diazonium group is replaced by an iodine atom, yielding this compound.[5]

  • Purification: The product is then isolated and purified as described in Method 1.

G cluster_0 Method 1: Direct Iodination cluster_1 Method 2: Sandmeyer Reaction 1H-Indazole 1H-Indazole Reaction Mixture Reaction Mixture 1H-Indazole->Reaction Mixture I₂, Base Crude Product Crude Product Reaction Mixture->Crude Product Work-up This compound This compound Crude Product->this compound Purification Start 1H-Indazole Nitro 4-Nitro-1H-indazole Start->Nitro Nitration Amino 4-Amino-1H-indazole Nitro->Amino Reduction Diazonium Diazonium Salt Amino->Diazonium Diazotization Iodo This compound Diazonium->Iodo Iodination (KI)

Caption: Plausible synthetic workflows for this compound.

Biological Significance and Drug Development Potential

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[4] Indazole derivatives exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[6][7]

While specific biological activity for this compound has not been extensively reported, the introduction of a halogen atom, such as iodine, at the 4-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[8] The iodine atom can also serve as a versatile synthetic handle for further modifications through cross-coupling reactions, enabling the exploration of a broader chemical space for drug discovery.

Studies on other substituted indazole derivatives have demonstrated potent activity. For instance, certain indazole-based compounds have been identified as potent inhibitors of kinases like PLK4, which is a therapeutic target in cancer.[9] Furthermore, some 1H-indazole derivatives have shown promise as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an attractive target for cancer immunotherapy.[10][11] The structure-activity relationship studies of these compounds indicated that substitutions at the 4- and 6-positions of the indazole ring play a crucial role in their inhibitory activity.[10]

Given these precedents, this compound represents a valuable building block for the synthesis of novel therapeutic agents, particularly in oncology.

Potential Modulation of Signaling Pathways

Although no specific signaling pathways have been elucidated for this compound, derivatives of the indazole scaffold are known to modulate key pathways implicated in cancer progression. For example, some indazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptotic pathway.[1][12] This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

G cluster_0 Potential Mechanism of Action of Indazole Derivatives Indazole_Derivative Indazole Derivative (e.g., this compound) ROS Increased ROS Production Indazole_Derivative->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax (pro-apoptotic) Activation Mitochondria->Bax Bcl2 Bcl-2 (anti-apoptotic) Inhibition Mitochondria->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis

Caption: Generalized signaling pathway for apoptosis induction by indazole derivatives.

Conclusion

This compound is a chemical entity with considerable potential as a versatile intermediate in organic synthesis and medicinal chemistry. While specific experimental data remains scarce, its synthesis is achievable through established methodologies. The well-documented biological importance of the indazole scaffold suggests that this compound could be a valuable building block for the development of novel therapeutic agents. Further research is warranted to synthesize, characterize, and evaluate the biological activity of this compound to fully unlock its potential in drug discovery and development.

References

An In-depth Technical Guide on the Stability and Storage of 4-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-iodo-1H-indazole (CAS No. 885522-11-2). Due to the limited availability of specific, in-depth stability studies on this particular molecule, this document synthesizes information from safety data sheets, data on analogous iodo-substituted indazoles, and general principles of heterocyclic chemistry to provide a robust set of best practices. Adherence to these guidelines is crucial for maintaining the compound's purity, ensuring experimental reproducibility, and safeguarding its utility in research and drug development.

Physicochemical Properties and Inherent Instabilities

This compound is a solid, crystalline compound at room temperature. Its molecular structure, featuring an indazole core with an iodine substituent, dictates its stability profile. The indazole ring itself is a relatively stable aromatic system. However, the presence of the carbon-iodine (C-I) bond and the N-H group introduces specific vulnerabilities.

Key Sensitivities:

  • Light Sensitivity: Iodo-substituted aromatic and heterocyclic compounds are frequently susceptible to photodegradation. The C-I bond can be labile under photolytic conditions, potentially leading to the formation of radical species or other degradation products. A safety data sheet for the related isomer, 6-iodo-1H-indazole, explicitly states that the compound is light-sensitive and recommends protection from light during storage.[1]

  • Air and Oxidative Sensitivity: While not always explicitly stated for this specific molecule, compounds of this nature, particularly those used as pharmaceutical intermediates, are often sensitive to air and oxidation.[2] The indazole ring system can be susceptible to oxidative degradation.[3] For long-term storage, minimizing exposure to atmospheric oxygen is a critical precautionary measure.

  • Moisture/Hydrolytic Stability: Indazole derivatives may be susceptible to hydrolysis under acidic or basic conditions.[3] As a solid, the compound is generally stable against ambient humidity, but prolonged exposure or storage in solution without proper pH control could lead to degradation.

Recommended Storage Conditions

To mitigate the risks outlined above and preserve the integrity of this compound, the following storage conditions are strongly recommended. These are summarized in the table below for clarity.

ParameterRecommended ConditionRationale
Temperature Long-term: -20°C (Freezer)Short-term: 2-8°C (Refrigerator)Minimizes thermal degradation and slows down potential oxidative or photolytic reactions.
Atmosphere Store under an inert gas atmosphere (e.g., Argon or Nitrogen).[1]Prevents oxidative degradation by displacing atmospheric oxygen.[2]
Light Exposure Store in a light-proof or amber glass container.[1] Keep in a dark location.Prevents photochemical degradation due to the light-sensitive nature of the iodo-indazole moiety.[1]
Container Use a tightly sealed, well-fitting container made of a non-reactive material (e.g., glass). Ensure the seal is robust, especially for long-term storage.Prevents ingress of moisture and air.[5] A secure seal is vital, particularly when stored at low temperatures.
Physical State Store as a solid. Prepare solutions fresh as needed.Stability is generally higher in the solid state. Solution-state stability is less predictable.
Incompatible Materials Store away from strong oxidizing agents and acid chlorides.[1]Avoids potential hazardous chemical reactions and degradation of the compound.

Experimental Protocols: Best Practices for Handling

Proper handling is as critical as correct storage for maintaining the quality of this compound.

Protocol for Weighing and Dispensing:

  • Equilibration: Before opening, allow the container to equilibrate to room temperature. This is particularly important when removing from a freezer or refrigerator to prevent condensation of atmospheric moisture inside the container.

  • Inert Atmosphere Handling: For maximum purity preservation, especially if the compound is to be used in sensitive downstream applications, perform all manipulations within an inert atmosphere glovebox.

  • Alternative Handling (without glovebox): If a glovebox is unavailable, minimize air exposure by:

    • Briefly opening the container in a well-ventilated fume hood.

    • Quickly weighing the desired amount.

    • Immediately flushing the headspace of the storage container with an inert gas (e.g., argon or nitrogen) before resealing tightly.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. A Safety Data Sheet for this compound indicates it may cause skin and eye irritation and may be harmful if swallowed.[6]

Visualizing Stability and Storage Workflow

The following diagrams illustrate the key factors affecting the stability of this compound and the recommended workflow for its proper storage and handling.

StabilityFactors cluster_compound This compound cluster_factors Degradation Factors cluster_products Potential Degradation Products Compound This compound Light Light (UV/Visible) Compound->Light Photolytic Cleavage Air Air (Oxygen) Compound->Air Oxidation Heat Elevated Temperature Compound->Heat Thermal Decomposition Moisture Moisture / pH Extremes Compound->Moisture Hydrolysis Rearranged Benzimidazole Impurities Light->Rearranged Oxidized Oxidized Species Air->Oxidized Decomp Decomposition Products Heat->Decomp Hydrolyzed Hydrolysis Products Moisture->Hydrolyzed

Caption: Factors leading to the degradation of this compound.

StorageWorkflow start Receive Compound store Store in Tightly Sealed Amber Vial start->store inert Flush with Inert Gas (Ar or N2) store->inert location Place in Dark, Controlled Environment inert->location temp Long-term: -20°C Freezer Short-term: 2-8°C Fridge inert->temp Reseal & Return to Storage location->temp use Equilibrate to RT Before Opening temp->use For Use handle Handle Under Inert Gas or Minimize Air Exposure use->handle end Use in Experiment handle->end

Caption: Recommended workflow for the storage and handling of this compound.

Conclusion

While specific quantitative stability data for this compound is not extensively published, a clear profile of its sensitivities can be established based on its chemical structure and data from analogous compounds. The primary factors affecting its stability are light, air (oxygen), and elevated temperatures. By adhering to the stringent storage and handling protocols outlined in this guide—specifically, storage at low temperatures (-20°C for long-term), under an inert atmosphere, and with complete protection from light—researchers can ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes.

References

A Technical Guide to the Commercial Availability and Synthesis of 4-Iodo-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-iodo-1H-indazole (CAS No. 885522-11-2), a valuable heterocyclic building block in medicinal chemistry and drug discovery. The strategic placement of an iodine atom on the indazole scaffold allows for further functionalization through various cross-coupling reactions, making it a key intermediate in the synthesis of complex pharmaceutical agents. This document details its commercial availability, discusses the challenges and methodologies for its chemical synthesis, and provides essential safety information.

Commercial Availability

This compound is available from several specialized chemical suppliers. The purity and available quantities vary, and researchers are advised to contact suppliers directly for up-to-date pricing and lead times. Below is a summary of representative commercial sources.

SupplierProduct/Catalog No.PurityAvailable QuantitiesCAS No.
Combi-BlocksQE-3343>95%250mg, 1g, 5g885522-11-2
FluorochemF857239>97%250mg, 1g, 5g885522-11-2
Sigma-Aldrich73385795%Inquire885522-11-2
Synchem PharmaSC-23589>98%Gram to Kilogram scale885522-11-2
HS ChemicalsHst022395%Inquire885522-11-2

Procurement and Synthesis Strategy

Researchers requiring this compound face a decision between direct procurement and in-house synthesis. This choice depends on factors such as required quantity, purity, budget, and available synthetic chemistry expertise. The following workflow illustrates the decision-making process.

G Diagram 1: Procurement Workflow for this compound start Requirement for This compound check_commercial Check Commercial Suppliers start->check_commercial is_available Is it available in required quantity/purity? check_commercial->is_available is_affordable Is the cost and lead time acceptable? is_available->is_affordable Yes consider_synthesis Consider In-House Synthesis is_available->consider_synthesis No purchase Purchase Compound is_affordable->purchase Yes is_affordable->consider_synthesis No assess_capability Assess Synthetic Capability & Resources consider_synthesis->assess_capability synthesize Perform Synthesis assess_capability->synthesize Yes stop Re-evaluate Project Requirements assess_capability->stop No

Caption: Procurement workflow for this compound.

Methodologies for Chemical Synthesis

The synthesis of this compound is non-trivial due to the challenge of regioselectivity. Direct electrophilic iodination of the parent 1H-indazole ring is difficult to control and typically yields the 3-iodo isomer as the major product.[1][2] More complex, multi-step methods are required to achieve selective iodination at the C4 position.

Challenge: Direct Iodination of 1H-Indazole

Direct iodination of 1H-indazole using molecular iodine (I₂) under basic conditions preferentially occurs at the electron-rich C3 position. Other isomers, including the desired 4-iodo product, are often formed as minor byproducts, leading to difficult purification and low yields.[1]

G Diagram 2: Challenge of Direct Indazole Iodination indazole 1H-Indazole reagents Iodine (I₂) Base (e.g., KOH) indazole->reagents product_mixture Product Mixture reagents->product_mixture pdt_3_iodo 3-Iodo-1H-indazole (Major Product) product_mixture->pdt_3_iodo pdt_4_iodo This compound (Minor Product) product_mixture->pdt_4_iodo pdt_other Other Isomers (5-, 6-, 7-iodo) product_mixture->pdt_other

Caption: Direct iodination of 1H-indazole yields a mixture of isomers.

Regioselective Synthesis via Sandmeyer Reaction (Proposed Protocol)

A more reliable method for preparing this compound involves a multi-step sequence starting from a precursor that allows for controlled introduction of the iodine atom. The Sandmeyer reaction, which converts an aryl amine to an aryl iodide via a diazonium salt, is a suitable strategy.[3] This requires the synthesis of 4-amino-1H-indazole as a key intermediate.

Step 1: Synthesis of 4-Nitro-1H-indazole The synthesis begins with the nitration of 1H-indazole. This reaction must be carefully controlled to favor substitution at the C4 position.

  • Materials: 1H-Indazole, Fuming Nitric Acid, Sulfuric Acid.

  • Protocol:

    • Cool a stirred solution of concentrated sulfuric acid to 0°C.

    • Slowly add 1H-indazole to the cooled sulfuric acid, maintaining the temperature below 5°C.

    • Add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.

    • Filter the solid, wash with cold water, and dry to yield crude 4-nitro-1H-indazole.

    • Purify the product by recrystallization or column chromatography.

Step 2: Reduction to 4-Amino-1H-indazole The nitro group is then reduced to an amine.

  • Materials: 4-Nitro-1H-indazole, Tin(II) Chloride (SnCl₂) or Iron (Fe) powder, Hydrochloric Acid (HCl), Ethanol.

  • Protocol:

    • Suspend 4-nitro-1H-indazole in a mixture of ethanol and concentrated hydrochloric acid.

    • Add a reducing agent, such as tin(II) chloride dihydrate, portion-wise while stirring.

    • Heat the mixture at reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and neutralize with a concentrated base (e.g., NaOH) to precipitate the product.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-amino-1H-indazole.

Step 3: Diazotization and Iodination (Sandmeyer Reaction) The final step converts the amino group to the iodo group.

  • Materials: 4-Amino-1H-indazole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Potassium Iodide (KI).

  • Protocol:

    • Dissolve 4-amino-1H-indazole in dilute hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5°C to form the diazonium salt.

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with sodium thiosulfate solution (to remove excess iodine), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude this compound by column chromatography on silica gel.

G Diagram 3: Regioselective Synthesis via Sandmeyer Reaction cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction indazole 1H-Indazole reagents1 HNO₃, H₂SO₄ indazole->reagents1 nitro 4-Nitro-1H-indazole reagents1->nitro reagents2 SnCl₂ or Fe, HCl nitro->reagents2 amino 4-Amino-1H-indazole reagents2->amino reagents3 1) NaNO₂, HCl 2) KI amino->reagents3 iodo This compound reagents3->iodo

Caption: Proposed regioselective synthesis of this compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use.[4]

  • Hazard Identification: Harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[4]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place away from incompatible materials.

This guide is intended for informational purposes for qualified scientific professionals. All laboratory work should be conducted with appropriate safety measures and protocols in place.

References

starting materials for 4-iodo-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 4-iodo-1H-indazole, a valuable building block in medicinal chemistry. Due to the challenges of direct iodination, which often leads to a mixture of regioisomers, indirect methods are favored to ensure the selective introduction of iodine at the C4 position of the indazole ring. This document details two principal and effective strategies: the Sandmeyer reaction, proceeding through a 4-amino-1H-indazole intermediate, and a route involving the iodination of a 1H-indazole-4-boronic acid precursor.

Core Synthetic Pathways

The regioselective synthesis of this compound is predominantly achieved through multi-step sequences that offer precise control over the position of iodination. The two most viable pathways are outlined below.

Pathway 1: The Sandmeyer Reaction

This classic transformation in aromatic chemistry provides a reliable method for the introduction of iodine. The synthesis begins with the nitration of 1H-indazole to yield 4-nitro-1H-indazole. The nitro group is then reduced to a primary amine, affording 4-amino-1H-indazole. Subsequent diazotization of the amino group followed by treatment with an iodide salt yields the desired this compound.

Sandmeyer Reaction Pathway 1H-Indazole 1H-Indazole 4-Nitro-1H-indazole 4-Nitro-1H-indazole 1H-Indazole->4-Nitro-1H-indazole Nitration 4-Amino-1H-indazole 4-Amino-1H-indazole 4-Nitro-1H-indazole->4-Amino-1H-indazole Reduction This compound This compound 4-Amino-1H-indazole->this compound Sandmeyer Reaction

A schematic overview of the Sandmeyer reaction pathway for the synthesis of this compound.
Pathway 2: Iodination of 1H-Indazole-4-Boronic Acid

This route offers an alternative with excellent regiochemical control. It involves the synthesis or procurement of 1H-indazole-4-boronic acid, which is then subjected to an iododeboronation reaction. This step typically employs an electrophilic iodine source, such as N-iodosuccinimide (NIS), to replace the boronic acid group with an iodine atom.

Boronic Acid Pathway 1H-Indazole Precursor 1H-Indazole Precursor 1H-Indazole-4-boronic acid 1H-Indazole-4-boronic acid 1H-Indazole Precursor->1H-Indazole-4-boronic acid Borylation This compound This compound 1H-Indazole-4-boronic acid->this compound Iododeboronation

The synthetic route to this compound via a boronic acid intermediate.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound, based on reported experimental protocols for the parent compound or closely related analogues.

Table 1: Synthesis of 4-Nitro-1H-indazole

Starting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)
2-Methyl-3-nitroanilineSodium nitriteGlacial acetic acid0 to RTOvernight99

Table 2: Reduction of 4-Nitro-1H-indazole Derivatives

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
6-Bromo-1-methyl-4-nitro-1H-indazole10% Pd/C, H₂EthanolRoom Temperature4-6Not specified
6-Nitro-3-((E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazoleIron, Ammonium chlorideAqueous solutionNot specifiedNot specifiedNot specified

Table 3: Sandmeyer Reaction for Iodination

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
4-Amino-2-chloronicotinonitrile1. HCl, Sodium nitrite2. Potassium iodideWater0-5 to RT2-4Not specified
Aniline (general protocol)1. HBr, Sodium nitrite2. Copper(I) bromideWater0-5 to RT1-2~50

Table 4: Iodination of Aryl Boronic Acids

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
3-Methyl-1H-indazole-4-boronic acidN-Iodosuccinimide (NIS)Dichloromethane or AcetonitrileRoom TemperatureNot specifiedNot specified
Arylboronic acid (general)N-Iodosuccinimide (NIS)Not specifiedNot specifiedNot specifiedGood to excellent

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of 4-Nitro-1H-indazole from 2-Methyl-3-nitroaniline[1]
  • Preparation of Sodium Nitrite Solution: Dissolve sodium nitrite (20 g, 0.29 mol) in 50 mL of water.

  • Reaction Setup: In a separate flask, dissolve 2-methyl-3-nitroaniline (20 g, 0.13 mol) in glacial acetic acid and cool the solution to 0 °C.

  • Reaction Execution: Add the aqueous sodium nitrite solution at once to the solution of 2-methyl-3-nitroaniline at 0 °C with vigorous stirring. An immediate precipitation should be observed.

  • Work-up: Allow the reaction mixture to warm to room temperature and continue stirring overnight. The precipitate is collected by filtration. The filtrate is concentrated under reduced pressure. The resulting solid is suspended in water, filtered again, and dried to yield the product.

Protocol 2: General Procedure for the Reduction of a Nitro-indazole Derivative[2]
  • Reaction Setup: In a hydrogenation vessel, dissolve the 4-nitro-indazole derivative (1.0 eq) in ethanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (10 mol %) to the solution.

  • Hydrogenation: Purge the vessel with hydrogen gas and stir the reaction mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature for 4-6 hours.

  • Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-indazole derivative.

Protocol 3: General Sandmeyer Iodination of an Amino-indazole[1][3]
  • Diazotization: Suspend the 4-amino-1H-indazole (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C.[1] Add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.[2] Stir for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[2]

  • Iodination: In a separate flask, dissolve potassium iodide (3.0 eq) in water.[2] Slowly add the cold diazonium salt solution to the potassium iodide solution at 0-5 °C.[2]

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2] Gentle heating may be required to drive the reaction to completion.[1]

  • Work-up and Purification: Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).[1] Wash the organic layer with an aqueous solution of sodium thiosulfate, followed by water and brine.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.[1]

Protocol 4: General Iododeboronation of an Indazole-boronic Acid[1]
  • Reaction Setup: Dissolve the 1H-indazole-4-boronic acid (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.[1]

  • Reagent Addition: Add an iodinating agent such as N-iodosuccinimide (NIS) (typically 1.1-1.5 eq). The reaction can be performed in the presence of a mild base if necessary.[1]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.[1]

  • Work-up and Purification: Quench the reaction mixture with an aqueous solution of sodium thiosulfate to remove any excess iodine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[1] Concentrate the organic layer under reduced pressure. The crude this compound can then be purified by column chromatography or crystallization.[1]

References

In-Depth Technical Guide: Theoretical Yield Calculation for the Synthesis of 4-Iodo-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-iodo-1H-indazole, with a core focus on the principles and execution of a theoretical yield calculation. The synthesis is achieved via a Sandmeyer reaction, a robust and widely utilized method for the conversion of primary aromatic amines into aryl halides.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its synthesis often employs the Sandmeyer reaction, which proceeds through the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium salt with an iodide. While direct iodination of the indazole ring is possible, it can lead to a mixture of regioisomers. The Sandmeyer reaction offers a more controlled and regioselective approach to obtaining the desired 4-iodo isomer, starting from 4-amino-1H-indazole.

Accurate calculation of the theoretical yield is a fundamental aspect of synthetic chemistry, providing a benchmark against which the actual experimental yield can be compared to assess the efficiency of the reaction. This guide will delineate the step-by-step process for this calculation in the context of this compound synthesis.

Experimental Protocol: Sandmeyer Reaction for this compound Synthesis

The following is a representative experimental protocol for the synthesis of this compound from 4-amino-1H-indazole, based on established Sandmeyer reaction procedures.

Step 1: Diazotization

  • In a round-bottom flask, suspend 4-amino-1H-indazole (1.0 eq) in an aqueous solution of a non-nucleophilic acid, such as sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄).

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂) (a slight excess, e.g., 1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of 4-amino-1H-indazole, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

Step 2: Iodination

  • In a separate flask, prepare a solution of potassium iodide (KI) (typically in excess, e.g., 1.5-3.0 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Allow the reaction mixture to gradually warm to room temperature and then stir for 2-4 hours. Gentle heating may be applied to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.

Step 3: Work-up and Purification

  • Extract the reaction mixture with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with an aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

Quantitative Data for Theoretical Yield Calculation

The following table summarizes the molecular weights and a representative molar ratio for the reactants and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Molar Equivalents (eq)
4-Amino-1H-indazoleC₇H₇N₃133.151.0
Sodium NitriteNaNO₂69.00[1][2]1.1
Potassium IodideKI166.00[3][4][5][6]1.5
This compound C₇H₅IN₂ 244.03 [7]1.0 (Theoretical)

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.

Step 1: Determine the Limiting Reactant

The balanced chemical equation for the overall reaction is:

C₇H₇N₃ + NaNO₂ + 2H⁺ + KI → C₇H₅IN₂ + N₂ + Na⁺ + K⁺ + 2H₂O

Assuming the reaction goes to completion, the stoichiometry between the key reactants and the product is 1:1:1.

To find the limiting reactant, we calculate the number of moles of each reactant used in a hypothetical experiment. Let's assume we start with 5.00 grams of 4-amino-1H-indazole.

  • Moles of 4-amino-1H-indazole:

    • Moles = Mass / Molar Mass

    • Moles = 5.00 g / 133.15 g/mol = 0.0375 moles

  • Moles of Sodium Nitrite (NaNO₂):

    • Based on the protocol, we use 1.1 molar equivalents of NaNO₂.

    • Moles of NaNO₂ = 0.0375 moles * 1.1 = 0.0413 moles

  • Moles of Potassium Iodide (KI):

    • Based on the protocol, we use 1.5 molar equivalents of KI.

    • Moles of KI = 0.0375 moles * 1.5 = 0.0563 moles

Since the reaction proceeds in a 1:1:1 stoichiometric ratio for these reactants to form the product, the reactant with the smallest number of moles will be the limiting reactant. In this case, 4-amino-1H-indazole is the limiting reactant (0.0375 moles).

Step 2: Calculate the Theoretical Yield of this compound

The number of moles of the product formed is determined by the number of moles of the limiting reactant, based on the reaction stoichiometry.

  • Moles of this compound produced:

    • Since the stoichiometry is 1:1, the moles of product will be equal to the moles of the limiting reactant.

    • Moles of this compound = 0.0375 moles

  • Mass of this compound (Theoretical Yield):

    • Mass = Moles * Molar Mass

    • Mass = 0.0375 moles * 244.03 g/mol = 9.15 grams

Therefore, the theoretical yield of this compound starting from 5.00 grams of 4-amino-1H-indazole is 9.15 grams .

Visualization of Workflow

The following diagrams illustrate the key processes involved in the synthesis and theoretical yield calculation.

Synthesis_Workflow cluster_synthesis Synthesis Protocol A 4-Amino-1H-indazole Suspension in Acid B Diazotization with NaNO2 at 0-5°C A->B C Formation of Diazonium Salt B->C D Addition to KI Solution C->D E Formation of this compound D->E F Work-up and Purification E->F G Pure this compound F->G

Caption: Experimental workflow for the synthesis of this compound.

Theoretical_Yield_Calculation cluster_calculation Theoretical Yield Calculation Start Start with Mass of 4-Amino-1H-indazole Step1 Calculate Moles of Reactants Start->Step1 Step2 Identify Limiting Reactant Step1->Step2 Step3 Determine Moles of Product (1:1 Stoichiometry) Step2->Step3 Step4 Calculate Mass of Product (Theoretical Yield) Step3->Step4

Caption: Logical workflow for theoretical yield calculation.

Conclusion

This technical guide has provided a detailed framework for understanding and calculating the theoretical yield for the synthesis of this compound via the Sandmeyer reaction. By following the outlined experimental protocol and the step-by-step calculation method, researchers can accurately determine the maximum expected yield for this important synthetic transformation. This allows for a quantitative assessment of reaction efficiency and aids in the optimization of synthetic routes for this and other valuable compounds in drug development.

References

An In-Depth Technical Guide to Electrophilic Substitution on the 1H-Indazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique electronic properties and structural similarity to other key biological building blocks, such as indole, make it a versatile template for the design of novel therapeutic agents. Understanding the reactivity of the 1H-indazole ring system towards electrophilic substitution is crucial for the synthesis and functionalization of new indazole-based compounds with desired pharmacological activities. This technical guide provides a comprehensive overview of the core principles and experimental methodologies associated with the electrophilic substitution on the 1H-indazole ring, with a focus on nitration, halogenation, sulfonation, and Fried-Crafts reactions.

Directing Effects of the 1H-Indazole Ring

The regioselectivity of electrophilic aromatic substitution on the 1H-indazole ring is governed by the electronic nature of the fused pyrazole and benzene rings. The pyrazole moiety, being electron-rich, generally directs electrophilic attack to the benzene ring. Within the carbocyclic ring, the positions are not equally reactive. Theoretical studies and experimental evidence suggest that electrophilic substitution on the unsubstituted 1H-indazole preferentially occurs at the C5 and C7 positions, with the C5 position being generally the most favored. The C3 position on the pyrazole ring is also susceptible to electrophilic attack, particularly under certain conditions.

The directing effect can be rationalized by considering the resonance structures of the intermediates formed upon electrophilic attack. Attack at C5 and C7 allows for the positive charge to be delocalized over both the benzene and pyrazole rings without disrupting the aromaticity of the benzene ring in all resonance contributors.

Nitration

Nitration of the 1H-indazole ring is a well-established transformation, typically leading to the introduction of a nitro group at the C5 position. The reaction is generally carried out using standard nitrating agents.

Table 1: Nitration of 1H-Indazole

Starting MaterialReagents and ConditionsMajor Product(s)Yield (%)Reference
1H-IndazoleHNO₃, H₂SO₄5-Nitro-1H-indazoleHighGeneral Knowledge
2-Methyl-4-nitroanilineAcetic acid, Sodium nitrite, 0-20°C, 72h5-Nitro-1H-indazoleQuantitative[1]
2-Amino-5-nitrotolueneGlacial acetic acid, Sodium nitrite, water, <25°C, 3 days5-Nitro-1H-indazole72-80[2]
7-Nitro-1H-indazoleFe(NO₃)₃, TEMPO, O₂3,7-Dinitro-1H-indazole-[3]
Experimental Protocol: Synthesis of 5-Nitro-1H-indazole from 2-Amino-5-nitrotoluene[2]
  • Diazotization: A solution of 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid is prepared in a 5-L round-bottomed flask equipped with a mechanical stirrer. To this, a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water is added all at once. The temperature is maintained below 25°C. Stirring is continued for 15 minutes to complete the diazotization.

  • Cyclization and Work-up: The solution is allowed to stand for 3 days at room temperature. It is then concentrated on a steam bath under reduced pressure. Two hundred milliliters of water are added to the residue, and the mixture is stirred to a smooth slurry.

  • Isolation and Purification: The product is filtered, washed thoroughly with cold water, and dried at 80–90°C. The crude material is recrystallized from 650 ml of boiling methanol with 5 g of decolorizing charcoal to yield pale yellow needles of 5-nitro-1H-indazole.

Nitration_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Indazole 1H-Indazole Sigma_Complex Sigma Complex (Resonance Stabilized) Indazole->Sigma_Complex Electrophilic Attack at C5 Nitronium NO2+ Nitroindazole 5-Nitro-1H-indazole Sigma_Complex->Nitroindazole Deprotonation Proton H+

Halogenation

Halogenation of 1H-indazole can occur at various positions, with the C3 and C5 positions being the most common sites of substitution. The regioselectivity can be controlled by the choice of halogenating agent and reaction conditions.

Table 2: Halogenation of 1H-Indazole

Starting MaterialReagents and ConditionsMajor Product(s)Yield (%)Reference
1H-IndazoleN-Bromosuccinimide (NBS), MeCN3-Bromo-1H-indazoleModerate to good[4]
5-Nitro-1H-indazoleBromine, DMF, -5°C to 40°C, 12h3-Bromo-5-nitro-1H-indazole95[5]
1H-IndazoleI₂, KOH, DMF3-Iodo-1H-indazoleGood[3]
Experimental Protocol: Synthesis of 3-Bromo-5-nitro-1H-indazole[5]
  • Reaction Setup: Under a nitrogen atmosphere, 50g of 5-nitro-1H-indazole is added to a three-necked reaction flask.

  • Solvent and Cooling: 500 ml of N,N-dimethylformamide (DMF) is added, and the mixture is stirred. The reaction system is cooled to -5°C.

  • Bromination: While maintaining the temperature at -5°C, 55.8g of bromine is slowly added dropwise. After the addition is complete, the mixture is kept at 0 to -5°C for 1 hour.

  • Reaction Progression and Work-up: The reaction system is slowly warmed to 35-40°C and incubated at this temperature for 11 hours. The reaction mixture is then processed to isolate the 3-bromo-5-nitro-1H-indazole product.

Halogenation_Workflow Start Start with 1H-Indazole Derivative Reagents Select Halogenating Agent (e.g., NBS, Br₂, I₂) Start->Reagents Conditions Choose Reaction Conditions (Solvent, Temperature) Start->Conditions Reaction Perform Halogenation Reaction Reagents->Reaction Conditions->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Characterize Halogenated Indazole Product Purification->Product

Sulfonation

Detailed experimental procedures for the direct sulfonation of the 1H-indazole carbocyclic ring are not extensively reported in the literature. However, based on general principles of electrophilic aromatic substitution, sulfonation is expected to occur primarily at the C5 position, and possibly at the C7 position, using fuming sulfuric acid or chlorosulfonic acid. The synthesis of 1H-indazole-5-sulfonic acid and 1H-indazole-6-sulfonic acid has been reported, but specific, detailed protocols are scarce.

Table 3: Sulfonation of 1H-Indazole (Predicted/Reported Products)

Starting MaterialReagents and ConditionsMajor Product(s)Yield (%)Reference
1H-IndazoleFuming H₂SO₄ (Oleum)1H-Indazole-5-sulfonic acidNot reported[6]
1H-IndazoleFuming H₂SO₄ (Oleum)1H-Indazole-6-sulfonic acidNot reportedGeneral Knowledge
Postulated Experimental Protocol: Synthesis of 1H-Indazole-5-sulfonic acid

Disclaimer: The following is a generalized, postulated protocol due to the lack of specific literature procedures. It should be optimized and performed with caution.

  • Reaction Setup: In a flask equipped with a stirrer and a drying tube, 1H-indazole is carefully added to an excess of fuming sulfuric acid (oleum) at a low temperature (e.g., 0-5°C).

  • Reaction: The mixture is stirred at a controlled temperature for a specified period to allow for the sulfonation to proceed. The reaction progress can be monitored by techniques such as TLC or HPLC.

  • Work-up: The reaction mixture is cautiously poured onto crushed ice to quench the reaction and precipitate the sulfonic acid product.

  • Isolation: The precipitated product is collected by filtration, washed with cold water, and dried. Further purification may be achieved by recrystallization.

Sulfonation_Pathway Indazole 1H-Indazole Intermediate Wheland Intermediate (Attack at C5) Indazole->Intermediate Electrophilic Attack SO3 SO₃ (from Fuming H₂SO₄) Product 1H-Indazole-5-sulfonic acid Intermediate->Product Deprotonation

Friedel-Crafts Acylation and Alkylation

Direct Friedel-Crafts acylation and alkylation on the carbocyclic ring of 1H-indazole are challenging and not well-documented. The nitrogen atoms in the pyrazole ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to deactivation of the ring system towards electrophilic substitution.[7] N-acylation is a common competing reaction.[8]

If C-acylation were to occur on the benzene ring, it would be expected to favor the C5 and C7 positions, similar to other electrophilic substitutions. Overcoming the challenge of catalyst coordination is key to developing successful Friedel-Crafts reactions for this scaffold. Alternative methods, such as those not requiring strong Lewis acids, may be more suitable.

Table 4: Friedel-Crafts Reactions of 1H-Indazole (Challenges and Predicted Outcomes)

Reaction TypeReagents and ConditionsExpected Major Product(s)Challenges
AcylationAcyl chloride, AlCl₃N-acylated products, low yield of C-acylated productsCatalyst coordination with pyrazole nitrogens, ring deactivation.
AlkylationAlkyl halide, AlCl₃N-alkylated products, potential for polyalkylationCatalyst coordination, over-alkylation, rearrangement of alkyl groups.
Conceptual Experimental Approach for Friedel-Crafts Acylation

To achieve C-acylation on the benzene ring, a potential strategy would involve the use of milder Lewis acids or alternative catalytic systems that are less prone to coordination with the indazole nitrogens. Another approach could be the protection of the N1 position prior to the Friedel-Crafts reaction, which might favor substitution on the carbocyclic ring.

FCAcylation_Logic Start 1H-Indazole + Acyl Halide + Lewis Acid Coordination Lewis Acid coordinates with pyrazole N-atoms Start->Coordination Deactivation Ring Deactivation Coordination->Deactivation NAcylation Preferential N-Acylation Deactivation->NAcylation LowYield Low Yield of C-Acylation Deactivation->LowYield Strategy1 Strategy: Milder Lewis Acids LowYield->Strategy1 Strategy2 Strategy: N1-Protection LowYield->Strategy2 DesiredProduct C5/C7 Acylated Indazole Strategy1->DesiredProduct Strategy2->DesiredProduct

Conclusion

The electrophilic substitution on the 1H-indazole ring is a fundamental aspect of its chemistry, crucial for the synthesis of novel derivatives with potential therapeutic applications. While nitration and halogenation are well-understood and provide reliable routes to functionalized indazoles, particularly at the C5 and C3 positions, sulfonation and Friedel-Crafts reactions on the carbocyclic ring remain less explored. The directing effects of the indazole nucleus generally favor substitution at the C5 position. Further research into overcoming the challenges associated with reactions like Friedel-Crafts acylation will undoubtedly open new avenues for the derivatization of this important heterocyclic scaffold.

References

Potential Biological Activities of the 4-Iodo-1H-Indazole Scaffold: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] The introduction of a halogen atom, such as iodine, onto the indazole core can significantly modulate the molecule's physicochemical and biological properties. Specifically, the 4-iodo-1H-indazole scaffold, while not extensively studied as a standalone entity, presents a promising platform for the development of novel therapeutics. The iodine atom at the 4-position can serve as a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space.[5] This technical guide provides a comprehensive overview of the potential biological activities of the this compound scaffold, drawing insights from the broader family of indazole derivatives. It includes a summary of quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Anticipated Biological Activities

Based on the known activities of structurally related indazole compounds, the this compound scaffold is anticipated to be a valuable core for the design of inhibitors targeting key enzymes and receptors involved in various pathologies.

1. Anticancer Activity:

Indazole derivatives are well-represented among anti-cancer agents, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[2][4] These agents often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[6] The this compound scaffold is a promising starting point for the development of novel kinase inhibitors.

2. Anti-inflammatory Activity:

Certain indazole derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[7] The inhibition of COX-2 is a key mechanism for reducing inflammation and pain. The this compound scaffold could be explored for the development of new anti-inflammatory agents.

3. Neuroprotective Activity:

Abnormal signaling of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) has been implicated in the progression of neurodegenerative diseases.[8] Some indazole derivatives have been investigated as nNOS inhibitors, suggesting a potential therapeutic application in conditions like Alzheimer's disease.

Quantitative Data on Indazole Derivatives

The following tables summarize the in vitro biological activities of various substituted indazole derivatives, providing an indication of the potential potency that could be achieved with compounds based on the this compound scaffold.

Table 1: Anticancer Activity of Selected Indazole Derivatives

Compound ClassTarget Cell LineIC50 (µM)Reference
1H-indazole amide derivative (2f)4T1 (Breast Cancer)0.23–1.15[9][10]
1H-indazole-3-amine derivative (5k)Hep-G2 (Hepatoma)3.32[11]
1H-indazole-3-amine derivative (6o)K562 (Chronic Myeloid Leukemia)5.15[11]
1H-indazole derivative (120)IDO1 Inhibition5.3[6]

Table 2: Kinase Inhibitory Activity of Selected Indazole Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Indazole-based PLK4 Inhibitor (C05)Polo-like kinase 4 (PLK4)< 0.1[10]
AxitinibVEGFR10.1 - 1.2[12]
1H-indazole derivative (109)EGFR T790M5.3[6]
3-aminoindazole derivative (Entrectinib)Anaplastic Lymphoma Kinase (ALK)12[6]
1H-indazole amide derivative (116)ERK1/29.3 ± 3.2[6]

Table 3: Anti-inflammatory Activity of Selected Indazole Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
IndazoleCOX-223.42[7]
5-aminoindazoleCOX-212.32[7]
6-nitroindazoleCOX-219.22[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of compounds derived from the this compound scaffold.

1. Synthesis of this compound Derivatives (General Hypothetical Protocol)

  • Materials: 1H-indazole (or substituted 1H-indazole), Iodine (I₂), Potassium Iodide (KI), Sodium Bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂), Sodium thiosulfate (Na₂S₂O₃), Silica gel.

  • Procedure:

    • To a solution of the starting indazole in a suitable organic solvent (e.g., dichloromethane), add an aqueous solution of sodium bicarbonate.

    • A solution of iodine and potassium iodide in water is added dropwise to the biphasic mixture at room temperature.

    • The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the organic layer is separated, and the aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with an aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The resulting crude product, likely a mixture of isomers, would require purification by column chromatography on silica gel to isolate the this compound derivative.[5]

2. In Vitro Antiproliferative MTT Assay [10]

  • Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

  • Materials: Cancer cells (e.g., K562), 96-well plates, test compound, MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5 × 10⁴ cells/mL and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

    • Following treatment, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Dissolve the formazan crystals by adding 150 µL of DMSO.

    • Measure the absorbance at 492 nm using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.

3. In Vitro Kinase Inhibition Assay (General Protocol) [12]

  • Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a target kinase.

  • Materials: Recombinant purified protein kinase, specific peptide substrate, Adenosine triphosphate (ATP), test inhibitor, kinase reaction buffer, assay detection reagents.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well plate, add the kinase, the specific substrate, and the test inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature for a set period.

    • Stop the reaction and add the detection reagents.

    • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal curve to determine the IC50 value.

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially targeted by this compound derivatives and a typical experimental workflow.

G Simplified Kinase Signaling Pathway Indazole_Derivative This compound Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Indazole_Derivative->RTK Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

G Workflow for In Vitro Anticancer Drug Screening Start Start: Synthesize This compound Derivatives Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat Cells with Compound Dilutions Cell_Culture->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis Hit_Identification Identify Hit Compounds Data_Analysis->Hit_Identification

Caption: In Vitro Anticancer Drug Screening Workflow.

Conclusion

The this compound scaffold represents a promising, albeit underexplored, platform in medicinal chemistry. While direct experimental data for this specific scaffold is limited, the extensive body of research on other indazole derivatives strongly suggests its potential in the development of novel therapeutics, particularly in oncology, inflammation, and neurodegenerative diseases. The presence of the iodine atom at the 4-position provides a key advantage for synthetic chemists, allowing for the facile introduction of diverse functionalities to fine-tune biological activity and pharmacokinetic properties. Further research is warranted to synthesize and evaluate a broader range of this compound derivatives to fully unlock the therapeutic potential of this versatile scaffold.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged bicyclic heterocycle prevalent in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-cancer, anti-inflammatory, and neuroprotective activities. The functionalization of the indazole core is a cornerstone of medicinal chemistry and drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl-aryl structures.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 4-iodo-1H-indazole with various boronic acids and esters. Aryl iodides are highly reactive partners in this palladium-catalyzed reaction, making this compound an excellent substrate for introducing molecular diversity at the 4-position of the indazole ring.[1] The following protocols and data are intended to serve as a comprehensive guide for researchers in synthetic and medicinal chemistry.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle, as depicted below, consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

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// Invisible edges for layout {rank=same; pd0; reductive_elimination; product;} {rank=same; oxidative_addition; transmetalation;} {rank=same; pd_complex; boronate; base;}

// Caption subgraph { rank = sink; caption [shape=plaintext, label="Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.", fontcolor="#5F6368", fontsize=10]; } } .dot

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid or boronate ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and heating plate or microwave reactor

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor at elevated temperatures (e.g., 120-150 °C) for shorter reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1H-indazole.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of halogenated indazoles with various boronic acids under different reaction conditions. While specific data for this compound is limited, the provided examples for analogous substrates illustrate the expected reactivity and efficiency of the coupling.

EntryHalogenated IndazoleBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
17-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140480-90
27-Bromo-4-sulfonamido-1H-indazole3-Furylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140475
37-Bromo-4-sulfonamido-1H-indazole2-Thienylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃Dioxane/EtOH/H₂O140480
45-Bromo-1H-indazole-3-carboxylateN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80-70
53-Chloro-1H-indazolePhenylboronic acidSPhos Precatalyst (3)K₃PO₄Dioxane/H₂O1001580
63-Iodo-1H-indazole (N-Boc protected)4-(Methoxycarbonyl)phenylboronic acidPdCl₂(dppf) (4)Na₂CO₃Toluene/H₂O/EtOH80893

Data adapted from analogous reactions reported in the literature.[2][3][4][5] Yields are for the isolated product.

Mandatory Visualizations

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// Edges start -> setup; setup -> inert; inert -> solvent; solvent -> catalyst; catalyst -> reaction; reaction -> monitor; monitor -> workup [label="Reaction Complete"]; monitor -> reaction [label="Incomplete"]; workup -> purify; purify -> end; } .dot

Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting

Problem Possible Cause(s) Recommendation(s)
Low or No Conversion Inactive catalystUse a fresh batch of catalyst. Consider a more robust pre-catalyst.
Inefficient baseUse a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and anhydrous.
Low reaction temperatureGradually increase the temperature. Consider using microwave heating to access higher temperatures safely.
Dehalogenation of Starting Material Presence of hydride sourcesUse high-purity, anhydrous solvents.
Ligand choiceScreen different phosphine ligands.
Homocoupling of Boronic Acid Presence of oxygenEnsure the reaction mixture is thoroughly degassed before adding the catalyst.
StoichiometryUse a slight excess of the boronic acid (1.2-1.5 equivalents).
N-H Interference The acidic proton on the indazole ring can sometimes interfere with the reaction.While many couplings are successful without protection, N-protection (e.g., with a Boc group) can be employed to improve yields, though this adds synthetic steps.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-4 arylation of this compound, providing access to a diverse range of derivatives valuable for drug discovery and development. The protocol outlined in this document serves as a robust starting point for this transformation. Careful optimization of reaction parameters and consideration of potential side reactions will ensure successful and high-yielding syntheses.

References

Application Notes and Protocols for the Use of 4-Iodo-1H-Indazole in Heck Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-iodo-1H-indazole in palladium-catalyzed Heck coupling reactions. This versatile building block allows for the introduction of a wide range of vinyl substituents at the 4-position of the indazole core, a privileged scaffold in medicinal chemistry. The resulting 4-alkenyl-1H-indazoles are valuable intermediates for the synthesis of complex molecules with potential therapeutic applications, particularly as kinase inhibitors.[1][2]

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the carbon-carbon bond formation between an aryl or vinyl halide and an alkene, catalyzed by a palladium complex.[3][4] For this compound, the carbon-iodine bond at the 4-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. While the indazole N-H can sometimes interfere with the catalytic cycle, reactions can often be performed without protection, though N-protection may be beneficial in specific cases to improve outcomes.[5]

Applications in Drug Discovery

The indazole moiety is a key component in numerous FDA-approved drugs and clinical candidates, many of which function as protein kinase inhibitors.[1][2][6] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of diseases such as cancer. By functionalizing the 4-position of the indazole scaffold through Heck coupling, novel derivatives can be synthesized and screened for their inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, and Polo-like kinase 4 (PLK4).[7][8][9] The introduced alkenyl group can be further modified to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of potential drug candidates.

Generalized Heck Coupling Reaction Scheme

The Heck coupling of this compound with a generic alkene proceeds as follows:

G cluster_reactants Reactants cluster_products Products 4_iodo_indazole This compound catalyst Pd Catalyst Base, Solvent plus1 + alkene Alkene (R-CH=CH2) product 4-Alkenyl-1H-indazole plus2 + salt [H-Base]+I- catalyst->product

Caption: Generalized Heck Coupling Reaction of this compound.

Experimental Protocols

The following protocols are generalized procedures for the Heck coupling of this compound with representative alkenes. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Protocol 1: Heck Coupling with an Acrylate Ester

This protocol describes a typical reaction between this compound and a methyl acrylate.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography system

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Add the anhydrous solvent (DMF or MeCN) via syringe.

  • Add the base (e.g., Et₃N, 2.0 equiv.) and methyl acrylate (1.5 equiv.) via syringe.

  • Place the sealed flask in a preheated oil bath at 80-120 °C.

  • Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

Protocol 2: Microwave-Assisted Heck Coupling with Styrene

This protocol outlines a microwave-assisted procedure for the coupling of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water mixture

  • Microwave reactor vial

  • Magnetic stir bar

  • Microwave reactor

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), styrene (1.2 equiv.), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 equiv.).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature between 120-150 °C for 20-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize representative quantitative data for Heck coupling reactions of iodo-heterocycles, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Reaction Conditions and Yields for Heck Coupling of Iodo-Heterocycles

Iodo-HeterocycleAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
N-protected 4-iodo-1H-imidazoleMethyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃N (2)MeCN80-10012-2470-90
N-protected 4-iodo-1H-imidazoleStyrenePd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)Dioxane/H₂O150 (µW)0.565-85
3-Iodo-6-nitro-1H-indazole2-VinylpyridinePd(OAc)₂ (5)P(o-tol)₃ (10)DIPEA (2)DMF80-12012-2460-85

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Mandatory Visualizations

Experimental Workflow

G start Start reagents 1. Add this compound, Pd catalyst, ligand, and base to reaction vessel. start->reagents inert 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent alkene 4. Add Alkene solvent->alkene reaction 5. Heat Reaction Mixture (Conventional or Microwave) alkene->reaction monitoring 6. Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup 7. Reaction Work-up (Quench, Extract, Dry) monitoring->workup purification 8. Purification (Column Chromatography) workup->purification characterization 9. Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A high-level workflow for a typical Heck coupling experiment.

Signaling Pathway Inhibition by Indazole Derivatives

Many indazole derivatives synthesized via Heck coupling are investigated as kinase inhibitors. The diagram below illustrates a simplified signaling pathway involving VEGFR, a common target for indazole-based drugs, and how its inhibition can impact downstream cellular processes like proliferation and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Translocates & Activates Proliferation Cell Proliferation Gene_Expression->Proliferation Angiogenesis Angiogenesis Gene_Expression->Angiogenesis VEGF VEGF (Growth Factor) VEGF->VEGFR Binds Indazole_Derivative 4-Alkenyl-1H-Indazole Derivative Indazole_Derivative->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway and its inhibition by an indazole derivative.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance.[1][2][3] The synthesis of N-substituted indazoles is of significant interest as the indazole scaffold is a privileged structure found in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 4-iodo-1H-indazole, a key intermediate for the synthesis of diverse libraries of 4-amino-1H-indazole derivatives.

The general transformation involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of reaction components is crucial for achieving high yields and depends on the nature of the amine coupling partner.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of 4-iodo-indazole derivatives with various amines. Please note that reaction conditions and yields can vary depending on the specific amine and the scale of the reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific applications.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4)Toluene11012-24High (qualitative)[4]
2AlkylaminePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.4)Dioxane80-11012-24High (qualitative)[4]
3Secondary AminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4)Toluene11012-24High (qualitative)[4]

Note: The data presented is based on a general protocol for 4-iodo-3-methyl-1H-indazole and is expected to be applicable to this compound.[4]

Mandatory Visualization

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Reagents: - this compound - Amine - Palladium Catalyst - Ligand - Base setup Reaction Setup: - Oven-dried Schlenk tube - Inert atmosphere (Ar/N₂) - Dry, degassed solvent reagents->setup 1. Combine reaction Reaction: - Heating (80-110 °C) - Stirring (12-24 h) setup->reaction 2. Heat & Stir workup Workup: - Quench with water - Extract with organic solvent - Wash with brine reaction->workup 3. Cool & Quench purification Purification: - Dry over Na₂SO₄/MgSO₄ - Concentrate in vacuo - Column chromatography workup->purification 4. Isolate product 4-Amino-1H-indazole Product purification->product 5. Purify

Caption: A generalized workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These protocols are adapted from procedures for structurally similar substrates and should be optimized for specific applications.[4]

Protocol 1: Amination with Arylamines (e.g., Aniline)

Materials:

  • This compound

  • Aniline (or other arylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), Cs₂CO₃ (1.4 equiv.), Xantphos (0.04 equiv.), and Pd₂(dba)₃ (0.02 equiv.).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe, followed by the arylamine (1.2 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-(arylamino)-1H-indazole.

Protocol 2: Amination with Aliphatic Amines

Materials:

  • This compound

  • Aliphatic amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube.

  • In a separate vial, dissolve this compound (1.0 equiv.), RuPhos (0.04 equiv.), and Pd₂(dba)₃ (0.02 equiv.) in anhydrous, degassed 1,4-dioxane.

  • Add the solution from step 2 to the Schlenk tube containing the base.

  • Add the aliphatic amine (1.2 equiv.) to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-(alkylamino)-1H-indazole.

Safety Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive; handle with appropriate personal protective equipment.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 4-Iodo-1H-Indazole as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant therapeutic potential, particularly in oncology. Its ability to mimic the purine ring of ATP allows it to effectively compete for the ATP-binding site of various kinases. The introduction of a halogen, such as iodine, at the 4-position of the 1H-indazole ring provides a versatile synthetic handle for the facile introduction of a wide array of substituents through various cross-coupling reactions. This functionalization is crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

These application notes provide a comprehensive overview of the utility of 4-iodo-1H-indazole in the design and synthesis of potent kinase inhibitors. Detailed experimental protocols for the synthesis and functionalization of the this compound core, along with methods for evaluating the biological activity of its derivatives, are presented.

Key Advantages of this compound in Kinase Inhibitor Synthesis

  • Versatile Synthetic Handle: The iodine atom at the 4-position serves as a reactive site for various palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties.

  • Structural Diversity: The ability to readily functionalize the 4-position enables the exploration of a vast chemical space, which is critical for optimizing interactions with the kinase active site and achieving high potency and selectivity.

  • Proven Scaffold: The indazole core is present in several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, demonstrating its clinical relevance and favorable drug-like properties.

Quantitative Data: Inhibitory Potency of Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro kinase inhibitory activity of several potent kinase inhibitors featuring the indazole scaffold. While not all of these compounds are explicitly synthesized from this compound, they represent the types of potent molecules that can be accessed through the functionalization of an iodinated indazole core.

Compound/InhibitorTarget Kinase(s)IC50 (nM)Reference
AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.1, 0.2, 0.1-0.3, 1.6, 1.7[1][2]
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit10, 30, 47, 71, 84, 74[1]
Compound C05PLK4< 0.1[3]
PrINZ (A-443654 analog)Akt1-as1, Akt1-as218, 28[1]
Indazole Amide DerivativeERK1/2Potent Inhibition[4]
3-(pyrrolopyridin-2-yl)indazoleAurora Kinase A8.3 - 1430 (µM)[5]

Signaling Pathways and Experimental Workflows

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

Indazole-based inhibitors like Axitinib and Pazopanib are potent inhibitors of VEGFRs, key mediators of angiogenesis. By blocking VEGFR signaling, these inhibitors can suppress tumor growth and metastasis.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Angiogenesis) Akt->Gene_Expression Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression VEGF VEGF VEGF->VEGFR Binds Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway targeted by indazole-based inhibitors.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Indazole-based compounds have been developed as potent Akt inhibitors.

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b FOXO FOXO Akt->FOXO Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival GSK3b->Cell_Survival Apoptosis Apoptosis FOXO->Apoptosis Growth_Factor Growth Factor Growth_Factor->RTK Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->Akt Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of indazole derivatives.

Experimental Workflow: Kinase Inhibitor Synthesis and Evaluation

The general workflow for developing kinase inhibitors from this compound involves synthesis, purification, and biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Coupling Purification Purification (Column Chromatography, Recrystallization) Coupling->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Characterization->Biochemical_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cell_Assay In_Vivo In Vivo Studies (Xenograft Models) Cell_Assay->In_Vivo

Caption: General workflow for the development of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound (Proposed)

Materials:

  • 1H-Indazole

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Water

  • Saturated aqueous ammonium chloride

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve 1H-indazole (1.0 eq) in DMF in a round-bottom flask.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in portions at room temperature.

  • Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Add saturated aqueous ammonium chloride to precipitate the product.

  • Filter the resulting precipitate and wash thoroughly with water.

  • Dry the solid under vacuum to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the this compound isomer.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.03 eq)

  • SPhos (0.06 eq)

  • Potassium carbonate (K2CO3) (2.5 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Flame-dried sealed tube or microwave vial

Procedure:

  • To a flame-dried sealed tube or microwave vial, add this compound, the desired arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.[6]

  • Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of this compound should be approximately 0.1-0.2 M.[6]

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay reagents

  • White, opaque 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound or vehicle control (DMSO).

  • Initiate Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at 30 °C for 1-2 hours.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all other readings.

    • Normalize the data by setting the vehicle control (DMSO) to 100% kinase activity and a control with a high concentration of a known inhibitor to 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to calculate the IC50 value.[1]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic iodination provides a key site for diversification through robust and well-established cross-coupling methodologies. The protocols and data presented herein offer a framework for the rational design, synthesis, and biological evaluation of this compound derivatives as potent and selective kinase inhibitors, empowering researchers to advance the discovery of new therapeutic agents for a range of diseases.

References

Application Notes and Protocols: Synthesis of Anticancer Agents from 4-Iodo-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel anticancer agents derived from 4-iodo-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs. Functionalization at the C4 position of the indazole ring, starting from the versatile building block this compound, offers a powerful strategy for the development of potent and selective kinase inhibitors and other anticancer therapeutics. This document details the synthetic methodologies, presents key quantitative data, and outlines the biological evaluation of these compounds.

Introduction to 4-Substituted Indazoles in Oncology

The indazole nucleus is a key pharmacophore in a variety of clinically successful anticancer drugs, including Axitinib, Pazopanib, and Entrectinib.[1] These drugs primarily function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The strategic modification of the indazole core allows for the fine-tuning of a compound's affinity and selectivity for specific kinase targets.

The C4 position of the indazole ring is a valuable site for introducing molecular diversity. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for creating carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. This versatile reaction enables the synthesis of large libraries of 4-substituted indazole derivatives for structure-activity relationship (SAR) studies.

Featured Application: Synthesis of 4-(Pyrimidinyl)-1H-Indazole Derivatives as EGFR Inhibitors

A promising class of anticancer agents derived from this compound are 4-(pyrimidinyl)-1H-indazoles, which have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC). The development of inhibitors targeting EGFR, particularly those effective against resistance mutations like T790M, is a key focus in oncology research.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of a series of synthesized 4-indazolylpyrimidine derivatives against human cancer cell lines.

Compound IDModification on Pyrimidine RingA431 (IC₅₀, µM)NCI-H1975 (IC₅₀, µM)EGFRT790M/L858R (IC₅₀, nM)
4e 4-methoxyphenylamino0.55-12.04
4s 4-ethoxyphenylamino0.47-28.79

Data extracted from a study on 4-indazolylpyrimidine derivatives as EGFR inhibitors.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the Suzuki-Miyaura cross-coupling reaction between this compound and an aryl/heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add this compound (1 equivalent), the aryl or heteroaryl boronic acid (1.2 equivalents), and the base (2 equivalents).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-1H-indazole.

Protocol for MTT Assay for Antiproliferative Activity

This protocol outlines the procedure for evaluating the in vitro anticancer activity of the synthesized compounds using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., A431, NCI-H1975)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized indazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Synthetic Workflow for 4-Aryl-1H-Indazoles

G start This compound coupling Suzuki-Miyaura Cross-Coupling start->coupling Reactants reagents Aryl Boronic Acid Pd Catalyst, Base Solvent reagents->coupling workup Workup & Purification coupling->workup Crude Product product 4-Aryl-1H-Indazole (Anticancer Agent) workup->product Purified Product

Caption: General workflow for the synthesis of 4-Aryl-1H-Indazoles.

EGFR Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Indazole 4-(Pyrimidinyl)-1H-Indazole Indazole->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 4-(Pyrimidinyl)-1H-Indazole derivatives.

References

Application of 4-iodo-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach begins by screening low molecular weight compounds, or "fragments," for weak binding to a biological target. The subsequent optimization of these initial hits, guided by structural biology, can lead to the development of potent and selective drug candidates. The 1H-indazole scaffold is a prevalent motif in medicinal chemistry, and its halogenated derivatives, particularly 4-iodo-1H-indazole, serve as valuable starting points in FBDD campaigns. The iodine atom provides a versatile synthetic handle for rapid analogue synthesis through various cross-coupling reactions, facilitating the "fragment growing" or "fragment linking" optimization strategies.

This document provides detailed application notes and protocols for the use of this compound as a starting fragment in a typical FBDD workflow.

FBDD Workflow Overview

A typical FBDD campaign utilizing this compound involves several key stages, from initial screening to hit-to-lead optimization.

FBDD_Workflow cluster_screening Fragment Screening cluster_hit_validation Hit Validation cluster_optimization Hit-to-Lead Optimization fs Fragment Library Screening (including this compound) biophysical Biophysical Screening (NMR, DSF, SPR) fs->biophysical hit_val Hit Confirmation & Validation biophysical->hit_val xray X-ray Crystallography hit_val->xray synthesis Analogue Synthesis (via Suzuki, Sonogashira, etc.) xray->synthesis sar Structure-Activity Relationship (SAR) & Ligand Efficiency (LE) Analysis synthesis->sar lead_opt Lead Optimization sar->lead_opt caption Figure 1: FBDD Workflow using this compound.

Caption: FBDD Workflow using this compound.

Data Presentation: Quantitative Analysis of Fragment Hits

The following tables summarize hypothetical quantitative data for this compound and its elaborated analogues against a target protein kinase.

Table 1: Initial Fragment Screening Hits

Fragment IDStructureMolecular Weight (Da)Binding Affinity (KD, µM)Ligand Efficiency (LE)
F1 This compound244.042500.35
F2 1H-indazole118.14>1000-
F3 4-bromo-1H-indazole197.044000.31

Table 2: Hit-to-Lead Optimization Data

Compound IDStructureIC50 (nM)KD (nM)LELipophilic Efficiency (LipE)
F1 This compound>100,000250,0000.351.8
Cpd-1 4-(phenylethynyl)-1H-indazole1,5009800.423.5
Cpd-2 4-(3-hydroxyphenyl)-1H-indazole85550.555.1
Cpd-3 4-(pyridin-4-yl)-1H-indazole25150.616.2

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize the starting fragment, this compound.

Materials:

  • 3-Methyl-2-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Diazotization: Dissolve 3-methyl-2-nitroaniline in a mixture of concentrated HCl and water at 0-5°C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. Stir for 30 minutes.

  • Iodination: Add a solution of potassium iodide in water to the diazotized solution. Allow the mixture to warm to room temperature and then heat gently to complete the reaction.

  • Cyclization: Neutralize the reaction mixture with NaOH solution. The resulting intermediate will cyclize to form this compound.

  • Purification: Extract the product with diethyl ether. Dry the organic layer, evaporate the solvent, and purify the crude product by silica gel column chromatography.

Protocol 2: Fragment Screening by Differential Scanning Fluorimetry (DSF)

Objective: To identify initial fragment hits that bind to the target protein by measuring changes in protein thermal stability.[1][2]

Materials:

  • Purified target protein (e.g., 2 mg/mL stock)

  • SYPRO Orange dye (5000x stock in DMSO)

  • This compound (10 mM stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well qPCR plate

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.

  • Dispense the master mix into the wells of the 96-well plate.

  • Add this compound and other fragments from the library to the wells to a final concentration of 200 µM. Include DMSO-only controls.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Run a melt curve experiment, increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/min.

  • Monitor the fluorescence of SYPRO Orange. The melting temperature (Tm) is the midpoint of the unfolding transition.

  • A significant positive shift in Tm (ΔTm > 2°C) indicates fragment binding and stabilization of the protein.

DSF_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Protein-Dye Master Mix p2 Dispense into 96-well Plate p1->p2 p3 Add Fragments (e.g., this compound) p2->p3 e1 Seal Plate and Centrifuge p3->e1 e2 Run Melt Curve in qPCR Instrument (25°C to 95°C) e1->e2 a1 Monitor Fluorescence vs. Temperature e2->a1 a2 Calculate Tm for each well a1->a2 a3 Identify Hits with ΔTm > 2°C a2->a3 caption Figure 2: DSF Experimental Workflow.

Caption: DSF Experimental Workflow.

Protocol 3: Hit Validation and Structural Characterization by X-ray Crystallography

Objective: To confirm the binding of this compound and determine its binding mode to the target protein.

Materials:

  • Concentrated, pure target protein (e.g., 10 mg/mL)

  • This compound (50 mM stock in DMSO)

  • Crystallization screens and plates

  • Cryoprotectant solution

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Mix the protein solution with this compound at a 1:5 molar ratio and incubate on ice for 1 hour before setting up crystallization trials.

    • Soaking: Grow apo-protein crystals first. Prepare a solution of the fragment in a cryoprotectant and soak the crystals in this solution for a defined period (e.g., 1-24 hours).

  • Crystallization: Use vapor diffusion (sitting or hanging drop) to screen for crystallization conditions.

  • Crystal Harvesting and Data Collection:

    • Harvest suitable crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data.

    • Solve the crystal structure by molecular replacement using the apo-protein structure as a model.

    • Refine the structure and model the this compound fragment into the electron density map.

    • Analyze the binding pose and interactions with the protein.

Protocol 4: Fragment Evolution using Suzuki Coupling

Objective: To synthesize analogues of this compound by introducing new chemical moieties at the 4-position to improve binding affinity and explore the surrounding binding pocket.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., DMF, dioxane/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, dissolve this compound and the desired boronic acid/ester in the solvent.

  • Add the base and degas the mixture.

  • Add the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture (e.g., 80-100°C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired analogue.

Suzuki_Coupling start This compound + Aryl Boronic Acid reaction Heat under Inert Atmosphere start->reaction reagents Pd Catalyst Base Solvent reagents->reaction workup Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product 4-aryl-1H-indazole Analogue purification->product caption Figure 3: Suzuki Coupling for Fragment Evolution.

Caption: Suzuki Coupling for Fragment Evolution.

Conclusion

This compound represents a highly valuable starting fragment for FBDD campaigns. Its straightforward synthesis and the synthetic versatility offered by the iodine atom allow for rapid and efficient exploration of chemical space around the initial hit. The protocols outlined above provide a framework for the key experimental stages, from initial screening to structure-guided optimization. By leveraging these techniques, researchers can effectively advance this compound hits into potent and selective lead compounds for a variety of biological targets.

References

Synthesis of 4-Iodo-1H-Indazole Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the regioselective synthesis of 4-iodo-1H-indazole derivatives presents a significant challenge, yet it is a crucial step for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Direct iodination of the indazole core often leads to a mixture of isomers, making the Sandmeyer reaction of 4-amino-1H-indazole precursors the most reliable and preferred method for obtaining the desired 4-iodo regioisomer.

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of this compound derivatives. The focus is on the robust and regioselective Sandmeyer reaction pathway, which involves the diazotization of a 4-amino-1H-indazole derivative followed by an in-situ reaction with an iodide salt.

Introduction to the Significance of this compound Derivatives

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of an iodine atom at the 4-position of the indazole ring provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the exploration of a vast chemical space and the fine-tuning of the pharmacological properties of potential drug candidates. Notably, substituted indazole derivatives have shown significant promise as potent inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.

Challenges in Synthesis

The primary obstacle in the synthesis of this compound derivatives is achieving regioselectivity. Direct electrophilic iodination of the 1H-indazole ring is often unselective, yielding a mixture of 3-, 4-, 5-, 6-, and 7-iodo isomers that can be difficult to separate. Therefore, indirect methods are generally employed to ensure the precise installation of the iodine atom at the C4 position.

Recommended Synthetic Approach: The Sandmeyer Reaction

The most effective and widely accepted method for the regioselective synthesis of this compound derivatives is the Sandmeyer reaction. This multi-step process begins with the synthesis of a 4-amino-1H-indazole precursor, which is then converted to a diazonium salt. The subsequent displacement of the diazonium group with iodide affords the desired this compound derivative with high regioselectivity.

A general workflow for this process is outlined below:

SynthesisWorkflow Start Substituted 1H-Indazole Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration NitroIndazole 4-Nitro-1H-indazole Derivative Nitration->NitroIndazole Reduction Reduction (e.g., Fe/NH4Cl or H2/Pd-C) NitroIndazole->Reduction AminoIndazole 4-Amino-1H-indazole Derivative Reduction->AminoIndazole Diazotization Diazotization (NaNO2, acid) AminoIndazole->Diazotization DiazoniumSalt Indazole-4-diazonium Salt (in situ) Diazotization->DiazoniumSalt Iodination Iodination (e.g., KI) DiazoniumSalt->Iodination FinalProduct This compound Derivative Iodination->FinalProduct

Caption: General workflow for the synthesis of this compound derivatives via the Sandmeyer reaction.

Experimental Protocols

The following sections provide detailed experimental protocols for the key steps in the synthesis of a representative this compound derivative.

Step 1: Synthesis of a 4-Nitro-1H-indazole Derivative

This initial step introduces a nitro group at the 4-position of the indazole ring, which will subsequently be reduced to an amino group.

Table 1: Reaction Parameters for the Nitration of a Substituted 1H-Indazole

ParameterValue
Starting MaterialSubstituted 1H-Indazole
ReagentsNitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)
SolventSulfuric Acid (H₂SO₄)
Temperature0 - 5 °C
Reaction Time1 - 3 hours
Work-upQuenching with ice-water, filtration

Detailed Protocol:

  • To a stirred solution of the substituted 1H-indazole in concentrated sulfuric acid, cooled to 0 °C in an ice bath, add fuming nitric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford the 4-nitro-1H-indazole derivative.

Step 2: Reduction of the 4-Nitro Group to a 4-Amino Group

The nitro group is reduced to the corresponding amine, which is the direct precursor for the Sandmeyer reaction.

Table 2: Reaction Parameters for the Reduction of a 4-Nitro-1H-indazole Derivative

ParameterValue
Starting Material4-Nitro-1H-indazole Derivative
ReagentsIron powder (Fe), Ammonium Chloride (NH₄Cl)
SolventEthanol/Water mixture (e.g., 4:1 v/v)
TemperatureReflux (approx. 80 °C)
Reaction Time2 - 4 hours
Work-upFiltration, solvent evaporation, extraction

Detailed Protocol:

  • To a suspension of the 4-nitro-1H-indazole derivative in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the reaction mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-amino-1H-indazole derivative.

Step 3: Sandmeyer Reaction - Synthesis of the this compound Derivative

This is the crucial step where the 4-amino group is converted to the 4-iodo group via a diazonium salt intermediate.

Table 3: Reaction Parameters for the Sandmeyer Iodination of a 4-Amino-1H-indazole Derivative

ParameterValue
Starting Material4-Amino-1H-indazole Derivative
ReagentsSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Potassium Iodide (KI)
SolventWater, Acidic medium
Temperature0 - 5 °C (Diazotization), Room Temperature (Iodination)
Reaction Time30 - 60 minutes (Diazotization), 1 - 2 hours (Iodination)
Work-upNeutralization, extraction, purification

Detailed Protocol:

  • Suspend the 4-amino-1H-indazole derivative in a mixture of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath with stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound derivative.

Characterization

The final product should be thoroughly characterized to confirm its structure and purity using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Application in Drug Discovery: Signaling Pathways

This compound derivatives are valuable intermediates in the synthesis of potent kinase inhibitors. These inhibitors can target various signaling pathways implicated in cancer and other diseases. The ability to further functionalize the 4-position allows for the optimization of binding to the ATP-binding pocket of kinases, thereby modulating their activity.

SignalingPathway cluster_0 Drug Development Pipeline cluster_1 Targeted Signaling Pathway Indazole This compound Derivative Coupling Cross-Coupling (e.g., Suzuki) Indazole->Coupling Library Library of Kinase Inhibitor Candidates Coupling->Library Screening Biological Screening Library->Screening Lead Lead Compound Screening->Lead Kinase Protein Kinase (e.g., VEGFR, ALK) Lead->Kinase Inhibition Downstream Downstream Signaling (Proliferation, Angiogenesis) Kinase->Downstream Phosphorylation

Caption: Role of this compound derivatives in the development of kinase inhibitors targeting cellular signaling pathways.

Conclusion

The laboratory-scale synthesis of this compound derivatives, while requiring a multi-step approach, is achievable with high regioselectivity through the Sandmeyer reaction. The detailed protocols provided herein offer a robust starting point for researchers in medicinal chemistry and drug development. The synthetic versatility of the this compound scaffold makes it an invaluable building block for the creation of novel and potent therapeutic agents, particularly in the field of kinase inhibition. Careful execution of these experimental procedures and thorough characterization of the products are essential for successful outcomes in the synthesis of these important molecules.

Application Notes and Protocols: 1H NMR Characterization of 4-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4-iodo-1H-indazole. Due to the limited availability of public domain spectral data for this specific compound, this guide presents a predicted ¹H NMR data summary based on the analysis of the parent 1H-indazole and known substituent chemical shift (SCS) effects of iodine on an aromatic system. Detailed experimental protocols for sample preparation and data acquisition are also included to facilitate the empirical validation and application of this data in a laboratory setting.

Predicted ¹H NMR Data for this compound

The introduction of an iodine atom at the C4 position of the 1H-indazole ring is expected to influence the chemical shifts of the neighboring protons. The predicted data is based on the known ¹H NMR spectrum of 1H-indazole and the typical deshielding or shielding effects of an iodine substituent. The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are anticipated in a solvent such as DMSO-d₆.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
1-H (NH)~13.2br s-1H
3-H~8.2s-1H
5-H~7.6d~8.51H
6-H~7.2t~7.71H
7-H~7.9d~7.01H

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocols

A general protocol for the acquisition of a ¹H NMR spectrum of this compound is outlined below.[1]

1. Sample Preparation [2][3][4]

  • Quantity: Weigh approximately 5-10 mg of solid this compound.

  • Solvent: Select a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable NH proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently agitate the tube to ensure the sample is fully dissolved.

  • Filtration: If any solid particles remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

2. NMR Data Acquisition

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse is typically used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-64 scans, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Tune and Shim load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base integrate Integration and Referencing phase_base->integrate analyze Spectral Analysis integrate->analyze

Caption: Experimental workflow for 1H NMR characterization.

References

Application Note: Elucidating the Structure of 4-iodo-1H-indazole using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-iodo-1H-indazole. In the absence of readily available experimental spectra for this specific isomer, this document leverages high-quality predicted data, validated against experimental data of the parent 1H-indazole and related iodo-substituted analogues. We present a detailed analysis of the predicted chemical shifts, discussing the influence of the iodine substituent on the indazole core, particularly the pronounced "heavy-atom effect." This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, providing them with a robust framework for structural verification and interpretation.

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The precise characterization of these molecules is paramount for drug discovery and development, with NMR spectroscopy being the most powerful tool for unambiguous structure elucidation in solution. The substitution pattern on the indazole ring critically influences the molecule's biological activity and physicochemical properties. Therefore, the ability to accurately assign and interpret the NMR spectra of novel indazole isomers is a crucial skill for chemists in the field.

This compound (CAS No. 885522-11-2) is a valuable synthetic intermediate, yet its detailed spectroscopic characterization is not widely reported in the public domain.[1] This application note aims to fill this gap by providing a detailed protocol and data analysis for its ¹³C NMR spectrum. We will explore the key principles of ¹³C NMR as applied to this heterocyclic system, focusing on the predictable electronic effects of the iodine substituent on the chemical shifts of the carbon atoms in the indazole ring.

A fundamental concept in the interpretation of the ¹³C NMR spectrum of iodo-substituted aromatic compounds is the "heavy-atom effect."[2][3] This effect, resulting from spin-orbit coupling, causes a significant upfield shift (shielding) of the carbon atom directly bonded to the iodine (the ipso-carbon), a phenomenon that is counterintuitive to the electronegativity trend of halogens.[4][5] Understanding this effect is critical for the correct assignment of the C-4 signal in the spectrum of this compound.

Predicted ¹³C NMR Data and Analysis

Due to the lack of published experimental data, the ¹³C NMR spectrum for this compound was generated using a validated online prediction tool. The predicted chemical shifts are presented in Table 1, alongside the experimentally determined shifts for the parent compound, 1H-indazole, for comparative analysis.[6]

Molecular Structure and Carbon Numbering

To facilitate spectral assignment, the standard IUPAC numbering for the 1H-indazole ring system is used, as illustrated in the diagram below.

Caption: Molecular structure of this compound with IUPAC numbering.

Data Presentation

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for 1H-Indazole.

Carbon AtomPredicted δ (ppm) for this compound (in CDCl₃)Experimental δ (ppm) for 1H-Indazole (in CDCl₃)[6]Assignment Rationale for this compound
C3134.1134.77Relatively unaffected by the distant iodo substituent.
C3a125.9123.13Slight downfield shift due to electronic effects.
C4 94.2 120.96Significant upfield shift due to the heavy-atom effect of iodine.
C5129.8120.86Downfield shift (ortho effect) from iodine substitution.
C6122.1126.80Upfield shift (meta effect) from iodine substitution.
C7112.5109.71Slight downfield shift (para effect) from iodine substitution.
C7a140.8140.01Relatively unaffected by the distant iodo substituent.
Discussion of Spectral Assignments

The assignment of the predicted chemical shifts for this compound is based on established principles of NMR spectroscopy and comparison with the known spectrum of 1H-indazole.

  • C4 (ipso-Carbon): The most striking feature is the predicted chemical shift of C4 at 94.2 ppm. Compared to the corresponding carbon in 1H-indazole (120.96 ppm), this represents a dramatic upfield shift of approximately 27 ppm. This is a classic manifestation of the heavy-atom effect, where the large electron cloud and spin-orbit coupling of the iodine atom strongly shields the directly attached carbon nucleus.[2][4] Experimental data for 5-iodo-3-phenyl-1H-indazole also shows the ipso-carbon (C5) at a significantly shielded value of 84.70 ppm.[7]

  • C3 and C7a: The chemical shifts of C3 and C7a are predicted to be relatively unchanged compared to 1H-indazole. These carbons are sufficiently distant from the iodine substituent, and their electronic environment is not significantly perturbed.

  • C5, C6, and C7: The carbons of the benzene ring (C5, C6, and C7) exhibit shifts consistent with typical substituent effects of iodine on an aromatic ring.

    • C5 (ortho): This carbon is predicted to be deshielded (shifted downfield) to 129.8 ppm.

    • C6 (meta): The meta carbon (C6) is predicted to experience a slight shielding effect, shifting upfield to 122.1 ppm.

    • C7 (para): The para carbon (C7) is predicted to have a minor downfield shift to 112.5 ppm.

These predicted substituent effects are in general agreement with the known influence of iodine on the chemical shifts of a benzene ring.[8]

Experimental Protocols

This section provides a standard protocol for acquiring a high-quality ¹³C NMR spectrum of a sample like this compound.

Workflow for ¹³C NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 10-20 mg of This compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Add TMS as an internal reference (0 ppm). prep1->prep2 prep3 Transfer solution to a clean 5 mm NMR tube. prep2->prep3 acq1 Insert sample into the NMR spectrometer. prep3->acq1 acq2 Lock and shim the spectrometer on the deuterium signal. acq1->acq2 acq3 Set acquisition parameters (e.g., pulse program, number of scans, relaxation delay). acq2->acq3 acq4 Acquire the Free Induction Decay (FID) data. acq3->acq4 proc1 Apply Fourier Transform to the FID. acq4->proc1 proc2 Phase the spectrum manually or automatically. proc1->proc2 proc3 Apply baseline correction. proc2->proc3 proc4 Calibrate the chemical shift scale using the TMS signal. proc3->proc4

Caption: Standard workflow for ¹³C NMR analysis.

Detailed Protocol Steps
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. CDCl₃ is a good first choice for many organic molecules.[9]

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ = 0.0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition: [10][11]

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Set up the ¹³C acquisition experiment using a standard proton-decoupled pulse sequence. Typical parameters on a 400 MHz spectrometer would include:

      • Pulse Angle: 30-45°

      • Spectral Width: ~240 ppm (covering a range from approximately -10 to 230 ppm)

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for more accurate integration, although for routine spectra, 2 seconds is often sufficient.[12]

      • Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C, more scans are required compared to ¹H NMR.[9]

  • Data Processing:

    • Apply an exponential window function (line broadening of 1-2 Hz) to the acquired Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Apply a baseline correction algorithm to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks if quantitative analysis is required (note that standard proton-decoupled spectra may not yield perfectly quantitative integrals without long relaxation delays).

Conclusion

This application note provides a practical guide to the ¹³C NMR spectroscopy of this compound. By combining predicted spectral data with experimental values from analogous compounds, a reliable assignment of all carbon resonances has been achieved. The significant shielding of the C4 resonance serves as a key diagnostic signal, exemplifying the heavy-atom effect of iodine. The provided protocols offer a standardized methodology for the acquisition and processing of high-quality ¹³C NMR data for this and similar heterocyclic molecules, aiding researchers in the confident structural characterization of their synthetic products.

References

Topic: Mass Spectrometric Analysis of 4-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 4-iodo-1H-indazole using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, making its accurate identification and quantification critical for synthesis verification, purity assessment, and metabolic studies. This application note outlines optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection. We delve into the principles of electrospray ionization (ESI) for this analyte, explore its characteristic fragmentation patterns via collision-induced dissociation (CID), and provide a validated framework for developing robust analytical methods.

Introduction: The Significance of this compound

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anti-cancer agents.[1] this compound (C₇H₅IN₂) serves as a key intermediate, where the iodine atom provides a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[1] The precise characterization of this and related molecules is paramount for understanding structure-activity relationships (SAR) and ensuring the quality of downstream compounds.

Mass spectrometry, particularly LC-MS/MS, is an indispensable tool for this purpose, offering unparalleled sensitivity and selectivity for identifying and quantifying target molecules in complex mixtures.[2] This guide provides the foundational methodology for leveraging this powerful technique for the analysis of this compound.

Analyte Characteristics & Ionization Strategy

A successful mass spectrometry experiment begins with understanding the analyte's physicochemical properties to select the optimal ionization method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₅IN₂[3]
Molecular Weight244.03 g/mol [3]
Exact Mass243.95484 DaCalculated
StructureIndazole ring with iodine at position 4[3]
Causality of Ionization Method Selection

Given its structure, this compound contains two nitrogen atoms within the heterocyclic ring system, which are basic sites capable of accepting a proton. Electrospray Ionization (ESI) is the preferred method for such polar, nitrogen-containing heterocyclic compounds.[4][5] ESI is a "soft ionization" technique that transfers analytes from solution to the gas phase with minimal fragmentation, preserving the molecular species.[6]

We will utilize Positive Mode ESI , as the nitrogen atoms in the indazole ring are readily protonated in an acidic mobile phase, leading to the formation of a stable protonated molecule, [M+H]⁺. This results in a strong signal at a mass-to-charge ratio (m/z) corresponding to the mass of the neutral molecule plus the mass of a proton.

  • Expected [M+H]⁺ ion: 243.95484 Da + 1.00728 Da = 244.96212 m/z

Experimental Protocols

This section details the step-by-step procedures for sample preparation and LC-MS/MS analysis. A self-validating protocol requires clean sample preparation to ensure reproducibility and protect the instrumentation.[7]

Protocol: Sample Preparation for LC-MS Analysis

The goal of sample preparation is to solubilize the analyte in a solvent compatible with the LC-MS system and dilute it to an appropriate concentration, while minimizing matrix components that can cause ion suppression.[8]

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound standard.

    • Dissolve the solid in 1 mL of a suitable organic solvent such as methanol or acetonitrile in a clean glass vial. Ensure complete dissolution, using gentle vortexing if necessary.[9]

    • Rationale: Methanol and acetonitrile are fully volatile and miscible with typical reverse-phase mobile phases, making them ideal for sample introduction.[9]

  • Working Solution Preparation (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution. For example, take 100 µL of the 1 mg/mL stock solution and dilute it with 9.9 mL of the initial solvent (e.g., methanol) to obtain a 10 µg/mL working solution.

    • Rationale: High concentrations of analyte can lead to detector saturation, peak shape distortion, and contamination of the ion source.[9] A concentration in the low µg/mL to ng/mL range is typical for modern ESI-MS instruments.

  • Final Dilution and Filtration:

    • For direct infusion or LC-MS analysis, further dilute the working solution to a final concentration of approximately 10-100 ng/mL using the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates.

    • Rationale: Filtering is a critical step to prevent blockages in the delicate tubing of the LC system and the ESI needle, ensuring robust and repeatable analysis.[9] For samples from complex matrices (e.g., plasma, tissue), Solid-Phase Extraction (SPE) is recommended for cleanup prior to this step to improve sensitivity.[7]

Protocol: LC-MS/MS Instrumentation and Parameters

Combining liquid chromatography with mass spectrometry allows for the separation of the analyte from isomers and impurities before detection, providing an additional layer of specificity.[10]

Table 2: Suggested Liquid Chromatography Parameters

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC SystemProvides robust separation for quantitative analysis.
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)C18 is a versatile stationary phase for separating moderately polar compounds like indazoles.
Mobile Phase A Water + 0.1% Formic AcidThe acid promotes protonation of the analyte for enhanced ESI+ signal.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic solvent to elute the analyte from the C18 column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure sharp peaks.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2-5 µLSmall volumes minimize peak broadening.
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrateA gradient ensures elution of the analyte while cleaning the column of more nonpolar components.

Table 3: Suggested Mass Spectrometry Parameters (Triple Quadrupole or Q-TOF)

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveChosen to efficiently protonate the basic nitrogen sites on the indazole ring.[4]
Capillary Voltage +3.5 to +4.5 kVOptimizes the electrospray process for stable ion generation.
Source Temp. 120-150 °CAssists in the initial desolvation of droplets.
Desolvation Temp. 350-450 °CEnsures complete evaporation of solvent to release gas-phase ions.[5]
Desolvation Gas Nitrogen, Flow: 600-800 L/hrHigh flow of heated gas is necessary for efficient desolvation.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock 1. Prepare Stock Solution (1 mg/mL in MeOH) Working 2. Prepare Working Solution (10 µg/mL) Stock->Working Final 3. Final Dilution & Filtration (e.g., 50 ng/mL) Working->Final LC 4. HPLC Separation (C18 Column) Final->LC MS1 5. ESI Ionization (Scan for [M+H]⁺ at m/z 245.0) LC->MS1 CID 6. Isolation & CID (Fragment m/z 245.0) MS1->CID MS2 7. MS/MS Detection (Scan for Product Ions) CID->MS2

Caption: Overall workflow for the LC-MS/MS analysis of this compound.

Fragmentation Analysis by Tandem MS (MS/MS)

Tandem mass spectrometry is essential for confirming the structure of an analyte. The process involves isolating the precursor ion (the [M+H]⁺ ion) and subjecting it to Collision-Induced Dissociation (CID).[11] In CID, the ion's kinetic energy is increased, and it is collided with an inert gas (argon), causing it to break apart into smaller, characteristic product ions.

Predicted Fragmentation Pathway

For this compound ([M+H]⁺ at m/z 245.0), the fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The Carbon-Iodine bond is a likely point of initial cleavage.

  • Loss of Iodine Radical: A common pathway for iodinated compounds is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•, mass ~127 Da). This would produce a fragment ion at m/z ~118.

  • Loss of HI: Another possibility is the neutral loss of hydrogen iodide (HI, mass ~128 Da), which would yield a fragment at m/z ~117.

  • Ring Fragmentation: The indazole ring itself is relatively stable, but it can undergo cleavage, often initiated by the loss of stable neutral molecules like HCN.

Table 4: Predicted Precursor and Product Ions for MRM Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Identity of Loss
This compound245.0118.0Loss of Iodine radical (I•)
This compound245.091.0Loss of I• followed by HCN

Note: These m/z values are nominal masses. High-resolution mass spectrometry would provide more precise values for formula confirmation.

Visualization of Fragmentation

G Precursor [M+H]⁺ m/z 245.0 (this compound) Loss1 - I• (Iodine Radical) Precursor->Loss1 Product1 [C₇H₆N₂]⁺ m/z 118.0 Loss2 - HCN (Hydrogen Cyanide) Product1->Loss2 Product2 [C₆H₅]⁺ m/z 91.0 Loss1->Product1 Loss2->Product2

References

HPLC method for purity analysis of 4-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-iodo-1H-indazole

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound, a critical intermediate in pharmaceutical synthesis. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust, accurate, and reliable technique to quantify this compound and its potential impurities. This guide delves into the causality behind experimental choices, provides step-by-step protocols, and outlines a full validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness.

Introduction: The Importance of Purity in Pharmaceutical Intermediates

This compound (CAS: 885522-11-2) is a heterocyclic building block of significant interest in medicinal chemistry.[1] Its indazole scaffold is a "privileged structure" that forms the core of numerous biologically active compounds, including anti-cancer and anti-inflammatory agents. The iodine atom at the 4-position provides a reactive handle for synthetic modifications, such as cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery.

The purity of this intermediate is paramount; the presence of unreacted starting materials, regioisomers (e.g., 5-iodo-1H-indazole or 6-iodo-1H-indazole), or other byproducts from synthesis can have profound impacts on the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API).[2] Therefore, a validated analytical method is not merely a quality control check but a critical component of the drug development lifecycle.

This document outlines a reversed-phase HPLC (RP-HPLC) method, a cornerstone technique in pharmaceutical analysis prized for its high resolving power and sensitivity, making it ideal for separating and quantifying impurities.[2]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for rational method development.

PropertyValueSource
Molecular Formula C₇H₅IN₂[3]
Molecular Weight 244.03 g/mol [3]
Appearance Expected to be a solid at room temperatureInference
Solubility Expected to be soluble in organic solvents like Acetonitrile, Methanol, DMSOInference

Recommended HPLC Method for Purity Analysis

The following method is based on established principles for separating moderately polar, non-volatile heterocyclic compounds.[4][5]

Rationale for Chromatographic Conditions
  • Column: A C18 stationary phase is the industry standard for reversed-phase chromatography. Its hydrophobic nature provides excellent retention and separation for moderately polar compounds like this compound. The 250 mm length and 5 µm particle size offer a balance of high resolution and reasonable backpressure.

  • Mobile Phase: A combination of a weak acid in water (Mobile Phase A) and an organic solvent (Mobile Phase B) is used.

    • 0.1% Formic Acid (v/v) in Water: The acidic pH suppresses the ionization of the indazole nitrogen, leading to sharper, more symmetrical peaks and improved retention.

    • Acetonitrile: This is a common organic modifier in RP-HPLC with a low UV cutoff and viscosity, making it ideal for gradient elution.

  • Gradient Elution: A gradient is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime, providing a comprehensive purity profile.

  • Detection Wavelength: A detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic and heterocyclic compounds, providing good sensitivity for the analyte and potential impurities.[4]

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations in the mobile phase.[4][5]

Chromatographic Parameters Summary
ParameterCondition
Instrument HPLC System with UV-Vis or Diode Array Detector (DAD)
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 30% to 70% B over 10 minutes, then hold for 2 minutes
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Detection 254 nm[4]
Injection Volume 10 µL[4]
Diluent 50:50 (v/v) Acetonitrile:Water

Detailed Experimental Protocol

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): To 999 mL of HPLC-grade water in a 1 L flask, carefully add 1 mL of formic acid. Mix thoroughly and degas before use.[4]

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.[4]

  • Diluent (50:50 Acetonitrile/Water): Combine 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water. Mix thoroughly.

Standard and Sample Preparation
  • Standard Stock Solution (~100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard (purity >98%) and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Mix well.[2] This solution is used for system suitability and as a reference for impurity identification if needed.

  • Sample Solution (~1000 µg/mL or 1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Mix well. A higher concentration for the test sample is used to ensure that low-level impurities (e.g., 0.1%) are above the limit of quantitation.

HPLC Analysis Workflow

HPLC_Workflow prep 1. Solution Preparation (Mobile Phase, Diluent) std_prep 2. Standard Preparation (~100 µg/mL) prep->std_prep sample_prep 3. Sample Preparation (~1000 µg/mL) prep->sample_prep sst 5. System Suitability Test (SST) (Inject Standard n=5) std_prep->sst analysis 6. Sample Analysis (Inject Blank, then Sample) sample_prep->analysis equilibration 4. System Equilibration (Flush column with mobile phase) equilibration->sst sst_check Check SST Criteria (%RSD < 2.0%) sst->sst_check sst_check->equilibration Fail sst_check->analysis Pass integration 7. Data Acquisition & Peak Integration analysis->integration calculation 8. Purity Calculation (% Area Normalization) integration->calculation report 9. Generate Report calculation->report

Caption: Workflow for HPLC Purity Analysis of this compound.

System Suitability Test (SST)

Before sample analysis, the chromatographic system must be verified.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the Standard Stock Solution five consecutive times (n=5).

  • The system is deemed suitable for use if the acceptance criteria in the table below are met.[4]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates injector and system precision.
%RSD of Retention Time ≤ 2.0%Confirms pumping stability and reproducibility.
Analysis Sequence
  • Inject the Diluent (as a blank) to ensure no carryover or system contamination.

  • Perform the System Suitability Test as described above.

  • Inject the Sample Solution in duplicate.

  • Inject the Standard Stock Solution at the end of the sequence to confirm system stability.

Method Validation Protocol (ICH Q2(R1) Summary)

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[6] The following parameters must be assessed for a purity method.[7][8]

Caption: Logical Relationship of ICH Method Validation Parameters.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, and diluents.Peak for this compound is pure (e.g., by DAD) and resolved from all other peaks (Resolution > 2.0).
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the sample concentration.
Range To confirm the interval over which the method is precise, accurate, and linear.80% to 120% of the test concentration.[9]
Accuracy (% Recovery) To measure the closeness of the test results to the true value.98.0% - 102.0% recovery for the analyte spiked into a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%).
Precision (Repeatability) To show the precision of the method over a short time interval under the same conditions.%RSD ≤ 2.0% for n=6 replicate preparations of the sample.
Precision (Intermediate) To show precision within the same lab but on different days, with different analysts, or on different equipment.%RSD ≤ 3.0% for results from two different analysts on two different days.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters must pass when varying flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase composition (±2% absolute).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.

Data Analysis and Purity Calculation

The purity of the this compound sample is typically calculated using the area percent normalization method. This method assumes that all impurities present in the sample have been separated and detected.

Formula:

% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Reporting: Any impurity with an area percentage greater than the reporting threshold (typically 0.05%) should be reported.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) - Column degradation- Sample overload- Incompatible diluent- Replace the column- Reduce sample concentration- Ensure diluent is similar in strength to the initial mobile phase
Shifting Retention Times - Inconsistent mobile phase preparation- Column temperature fluctuation- Pump malfunction- Prepare fresh mobile phase accurately- Ensure column oven is set and stable- Check pump for leaks and pressure fluctuations
Extraneous Peaks - Contaminated diluent or mobile phase- Sample carryover- Use fresh, high-purity solvents- Run a blank injection; implement a needle wash program
Low System Suitability (%RSD) - Air bubbles in the system- Leaky fittings- Poorly mixed sample- Degas mobile phases thoroughly- Check and tighten all fittings- Ensure complete dissolution and vortex samples

References

Application Notes and Protocols for the Synthesis of a 4-Phenyl-1H-indazole Based PD-1/PD-L1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Targeting the PD-1/PD-L1 Axis with Small Molecules

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that regulates T-cell activation.[1][2] Under normal physiological conditions, this pathway is crucial for maintaining self-tolerance and preventing autoimmune responses.[1] However, many cancer cells exploit this mechanism by overexpressing PD-L1 on their surface, which leads to the suppression of T-cell-mediated anti-tumor immunity and facilitates immune evasion.[1][3]

The clinical success of monoclonal antibodies that block the PD-1/PD-L1 interaction has revolutionized cancer therapy.[2] Despite their efficacy, antibody-based therapies have inherent limitations, including poor oral bioavailability, limited tumor penetration, and the potential for immune-related adverse events.[1] This has spurred the development of small-molecule inhibitors as a promising alternative.[1][2] Small molecules offer several potential advantages, including oral administration, better tumor tissue penetration, and potentially more manageable side-effect profiles.

One of the key mechanisms of action for many small-molecule PD-L1 inhibitors is the induction of PD-L1 dimerization, which in turn blocks the binding site for PD-1.[1] This prevents the formation of the PD-1/PD-L1 complex and restores the anti-tumor immune response.

The Privileged Scaffold: 4-Iodo-1H-indazole in PD-1/PD-L1 Inhibitor Synthesis

The indazole core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[4] For the development of PD-1/PD-L1 inhibitors, the indazole scaffold serves as a versatile foundation for building molecules with the desired three-dimensional structure to interact with the PD-L1 protein.

Specifically, this compound is a key starting material for the synthesis of a class of potent 4-phenyl-1H-indazole based PD-1/PD-L1 inhibitors. The iodine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This allows for the efficient and modular introduction of various aryl and heteroaryl groups, enabling extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl, making this compound a highly reactive and desirable starting material.[5]

This application note provides a detailed protocol for the synthesis of a representative 4-phenyl-1H-indazole PD-1/PD-L1 inhibitor, Compound Z13 , using a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway and Mechanism of Inhibition

The PD-1/PD-L1 signaling pathway plays a pivotal role in immune suppression within the tumor microenvironment. The following diagram illustrates this pathway and the mechanism by which small-molecule inhibitors, synthesized from this compound, can restore T-cell function.

PD1_pathway cluster_TME Tumor Microenvironment cluster_inhibition Immune Inhibition cluster_activation Immune Activation cluster_drug Therapeutic Intervention Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 MHC MHC Tumor Cell->MHC T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 TCR TCR T-Cell->TCR PD-L1->PD-1 Binding & Inhibition SHP2 SHP2 PD-1->SHP2 Recruitment TCR_Signal_Inhibition TCR Signal Inhibition SHP2->TCR_Signal_Inhibition T-Cell_Activation T-Cell Activation TCR->T-Cell_Activation Signal 1 MHC->TCR Antigen Presentation Indazole_Inhibitor Indazole-based Inhibitor (Z13) Indazole_Inhibitor->PD-L1 Induces Dimerization & Blocks PD-1 Binding

Caption: PD-1/PD-L1 signaling and inhibitor action.

Experimental Protocols

Synthesis of a Representative PD-1/PD-L1 Inhibitor (Compound Z13)

This protocol details the synthesis of a 4-phenyl-1H-indazole derivative, analogous to compound Z13, via a Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow Diagram:

synthesis_workflow reagents Reagents: - this compound - Phenylboronic Acid Derivative - Pd(PPh3)4 - K2CO3 - 1,4-Dioxane/Water step1 Step 1: Reaction Setup reagents->step1 step2 Step 2: Suzuki Coupling step1->step2 Heat under Inert Atmosphere step3 Step 3: Work-up step2->step3 Cooling & Quenching step4 Step 4: Purification step3->step4 Extraction & Drying final_product Final Product: 4-Phenyl-1H-indazole (Compound Z13) step4->final_product Column Chromatography

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 4-iodo-1H-indazole. The formation of di-iodinated byproducts is a critical and frequently encountered challenge that can significantly impact yield, purity, and downstream applications. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to enable selective mono-iodination and mitigate the formation of unwanted di-iodinated species.

Frequently Asked Questions (FAQs)

Q1: Why is di-iodination a persistent side reaction during the synthesis of this compound?

A1: The propensity for di-iodination stems from the electronic nature of the indazole ring system. The initial electrophilic substitution of iodine at the C4 position does not sufficiently deactivate the aromatic system. In fact, the newly introduced iodine atom can electronically influence the reactivity of other positions. Under harsh reaction conditions, with an excess of the iodinating agent, or prolonged reaction times, a second electrophilic substitution can occur, leading to di-iodinated products.[1][2] The most common side product in similar heterocyclic iodinations is the adjacent di-iodinated species (e.g., 4,5-diiodo).[3]

Q2: Which positions on the indazole ring are most susceptible to a second iodination?

A2: While direct iodination of indazole itself often favors the more electronically activated C3 position, achieving C4 iodination is the primary goal.[1][4] Once the first iodine atom is installed at C4, the positions most susceptible to a second iodination are typically C3, C5, and C7. The precise distribution of these di-iodinated regioisomers depends heavily on the reaction conditions and the presence of any directing or protecting groups on the indazole nitrogen.

Q3: How do specific reaction parameters influence the ratio of mono- to di-iodination?

A3: Several factors are critical in controlling selectivity:

  • Stoichiometry: Using a significant excess of the iodinating agent (e.g., I₂, NIS) is the most common cause of over-iodination.[2] Precise control, ideally using 1.0 to 1.2 equivalents, is crucial for favoring mono-substitution.

  • Base: The choice and amount of base (e.g., KOH, K₂CO₃) are important. The base deprotonates the indazole, increasing its nucleophilicity and reactivity towards the electrophilic iodine source.[2][5] Using an excessive amount of a strong base can hyper-activate the ring, promoting multiple substitutions.

  • Temperature & Time: Higher temperatures and longer reaction times increase the probability of less favorable, higher activation energy reactions, including a second iodination step. Monitoring the reaction closely by TLC or LCMS is essential to quench it upon consumption of the starting material.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used and can influence reaction rates and selectivity.[2][5]

Troubleshooting Guide: Excessive Di-iodination Detected

This guide provides actionable solutions when analysis (TLC, LCMS, NMR) of your crude product reveals significant formation of di-iodinated indazole.

Problem: My reaction produces more than 10-15% di-iodo-indazole byproduct.

Below is a decision-making workflow to address this common issue.

G start Di-iodination Detected (>15%) strategy Select Mitigation Strategy start->strategy opt_direct Option 1: Optimize Direct Iodination strategy->opt_direct For minor adjustments & process optimization protect_group Option 2: Use N-Protecting Group strategy->protect_group For persistent di-iodination & improved regioselectivity alt_route Option 3: Change Synthetic Route strategy->alt_route When direct methods fail or require absolute control sub_opt Control Stoichiometry (1.0-1.2 eq. Iodine) Lower Temperature Milder Base opt_direct->sub_opt sub_protect Protect (e.g., Boc, SEM) Iodinate Deprotect protect_group->sub_protect sub_alt Utilize Sandmeyer Reaction (4-Amino-indazole -> 4-Iodo-indazole) alt_route->sub_alt

Caption: Troubleshooting workflow for mitigating di-iodination.

Solution 1: Optimizing Direct Iodination Conditions

Before resorting to more complex strategies, fine-tuning the direct iodination reaction is often successful. The goal is to find conditions that are just active enough for the first iodination but too mild for the second.

Table 1: Parameter Adjustments to Minimize Di-iodination

ParameterStandard Condition (High Di-iodination Risk)Optimized Condition (Favors Mono-iodination)Rationale
Iodinating Agent (I₂ or NIS) > 1.5 equivalents1.0 - 1.2 equivalentsPrevents excess electrophile from being available for a second attack.[2]
Temperature Room Temp to 65°C0°C to Room TempLowers the overall reaction rate, providing a larger kinetic window to isolate the mono-iodinated product before the second reaction proceeds.
Base (e.g., KOH) > 3.0 equivalents2.0 - 2.5 equivalentsSufficient to activate the substrate for the first iodination without hyper-activating the ring system for the second.[5][6]
Reaction Time > 3 hours or overnightMonitored by TLC/LCMS (Typically 1-3 hours)Quenching the reaction immediately after the starting material is consumed prevents the product from converting to the di-iodinated species.
Experimental Protocol 1: Optimized Direct Mono-iodination
  • Setup: To a solution of 1H-indazole (1.0 equiv.) in DMF (10 mL per gram of indazole), add potassium hydroxide (KOH, 2.2 equiv.) portion-wise while maintaining the temperature at 0°C with an ice bath.

  • Iodination: In a separate flask, dissolve iodine (I₂, 1.1 equiv.) in a minimal amount of DMF. Add this solution dropwise to the indazole mixture over 30 minutes, ensuring the temperature does not rise above 5°C.

  • Monitoring: Stir the reaction at 0-5°C. Monitor the consumption of the starting material every 30 minutes using TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Quench: Once the starting material is consumed (typically 1-2 hours), pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate (Na₂S₂O₃, 10% w/v) to quench excess iodine.

  • Work-up: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization to separate any remaining di-iodinated byproduct.

Solution 2: N-Protecting Group Strategy

For substrates where direct iodination proves difficult to control, employing a nitrogen protecting group is a robust strategy. Protecting the N1 position can sterically hinder and electronically influence the C7 and C3 positions, thereby improving regioselectivity for C4 and preventing unwanted side reactions.[2][7][8]

G Indazole 1H-Indazole Protected N1-Boc-Indazole Indazole->Protected Boc₂O, DMAP Iodinated N1-Boc-4-iodo-Indazole Protected->Iodinated Iodination (e.g., NIS) Final This compound Iodinated->Final Deprotection (e.g., TFA/HCl)

Caption: Workflow for the N-Protecting group strategy.

Experimental Protocol 2: N-Boc Protection, Iodination, and Deprotection

Step A: N1-Boc Protection

  • Dissolve 1H-indazole (1.0 equiv.) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

  • Stir at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield N1-Boc-indazole, which can often be used without further purification.

Step B: Iodination of N1-Boc-Indazole

  • Dissolve N1-Boc-indazole (1.0 equiv.) in tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (N₂ or Ar).

  • Add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise and stir for 1 hour at -78°C.

  • Add a solution of iodine (I₂, 1.2 equiv.) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • Wash the combined organic layers with 10% sodium thiosulfate solution and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate N1-Boc-4-iodo-indazole.

Step C: Deprotection

  • Dissolve the purified N1-Boc-4-iodo-indazole in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 equiv.) or a solution of 4M HCl in dioxane.

  • Stir at room temperature for 1-4 hours until deprotection is complete by TLC.

  • Concentrate the mixture under reduced pressure. Neutralize with saturated NaHCO₃ and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the final this compound.

Solution 3: Purification of Contaminated Product

If your synthesis results in an inseparable mixture or if optimizing conditions is not feasible, purification is the final line of defense. Recrystallization is particularly effective at removing the di-iodinated byproduct, which often has different solubility properties.[9]

Experimental Protocol 3: Purification by Recrystallization
  • Solvent Screening: Use TLC to identify a suitable solvent system where the desired this compound has moderate solubility at high temperatures and low solubility at low temperatures, while the di-iodinated impurity is either highly soluble or poorly soluble. Common systems include ethyl acetate/hexanes, isopropanol/water, or toluene.[10]

  • Procedure: a. Place the crude solid mixture in a flask. b. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves. c. If a significant amount of impurity remains undissolved (likely the less soluble di-iodo product), perform a hot gravity filtration to remove it.[9] d. Allow the hot filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Technical Support Center: Purification of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of 4,5-diiodo-1H-indazole, a common impurity in the synthesis of mono-iodinated indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of mono-iodinated indazoles?

A1: Common impurities can include unreacted starting materials, regioisomers, and over-iodinated byproducts such as 4,5-diiodo-1H-indazole. The formation of di- and tri-iodinated species is a known side reaction in the synthesis of mono-iodinated imidazoles and related heterocyclic compounds.

Q2: Which purification techniques are most effective for removing 4,5-diiodo-1H-indazole?

A2: The most suitable methods are typically recrystallization and column chromatography. The choice between them depends on the scale of the purification and the specific properties of the desired product and the impurity. Recrystallization is often effective for larger quantities if a suitable solvent system can be found, while column chromatography offers higher resolution for separating compounds with similar properties.

Q3: How can I monitor the purity of my product during the purification process?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for quantitative analysis of purity. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of fractions during column chromatography.

Troubleshooting Guides

Recrystallization
IssuePotential Cause(s)Recommended Solution(s)
Oily precipitate forms instead of crystals ("oiling out") The solution is supersaturated, or the cooling rate is too fast. The presence of impurities can also promote this.Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool slowly to room temperature before placing it in a cold bath.
Low recovery of the purified compound The chosen solvent is too effective at dissolving the compound, even at low temperatures. Too much solvent was used.Select a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation.
Persistent impurity in the final product The impurity has very similar solubility characteristics to the desired product in the chosen solvent.Screen for alternative recrystallization solvents or consider using a mixed solvent system to fine-tune the solubility properties. A pre-purification step, such as column chromatography, may be necessary.
Column Chromatography
IssuePotential Cause(s)Recommended Solution(s)
Poor separation of the desired compound and the 4,5-diiodo-1H-indazole impurity The solvent system (eluent) does not have the optimal polarity. The column is overloaded.Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. Reduce the amount of crude material loaded onto the column.
The desired compound does not elute from the column The eluent is too non-polar.Gradually increase the polarity of the solvent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
The compound appears to be degrading on the column The compound is unstable on silica gel.Consider using a different stationary phase, such as neutral alumina, which can be less acidic than silica gel.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on the principle that di-iodinated compounds are often less soluble than their mono-iodinated counterparts.

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and mixed solvent systems (e.g., ethanol/water, isopropanol/hexane) at room temperature and upon heating. A good solvent system will dissolve the product when hot but result in precipitation upon cooling.

  • Dissolution: In an appropriately sized flask, add the crude product and the minimum amount of the chosen hot solvent or solvent system to achieve complete dissolution.

  • Hot Filtration (Optional but Recommended): If the 4,5-diiodo-1H-indazole impurity is significantly less soluble, it may not fully dissolve. In this case, perform a hot filtration to remove the insoluble impurity.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired, more soluble mono-iodinated product should remain in solution longer, allowing for selective crystallization. Further cooling in an ice bath can aid precipitation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Analysis: Assess the purity of the crystals and the mother liquor by HPLC.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. A good system will show a clear separation between the desired product and the 4,5-diiodo-1H-indazole impurity, with the desired product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with the chosen stationary phase (silica gel is a common choice).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. A gradient elution may be necessary for optimal separation.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

  • Purity Analysis: Confirm the purity of the isolated product by HPLC.

Data Presentation

Table 1: Example Recrystallization Solvent Systems and Expected Outcomes
Solvent SystemExpected Purity of Desired ProductExpected RecoveryNotes
Ethanol/Water>98%Moderate to HighThe ratio of ethanol to water will need to be optimized.
Isopropanol/Hexane>99%ModerateHexane acts as an anti-solvent.
Acetonitrile>95%VariesPurity will depend on the relative solubilities.
Table 2: Example HPLC Parameters for Purity Analysis
ParameterCondition
Column C18 reverse-phase (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

Visualization

PurificationWorkflow start Crude Product (contains 4,5-diiodo-1H-indazole) decision_scale Scale of Purification? start->decision_scale large_scale Large Scale (> 1 g) decision_scale->large_scale Large small_scale Small Scale (< 1 g) decision_scale->small_scale Small recrystallization Recrystallization large_scale->recrystallization column_chromatography Column Chromatography small_scale->column_chromatography purity_check1 Assess Purity by HPLC recrystallization->purity_check1 purity_check2 Assess Purity by HPLC column_chromatography->purity_check2 pure_product Pure Product (>99%) purity_check1->pure_product Purity OK troubleshoot_recryst Troubleshoot Recrystallization (e.g., change solvent) purity_check1->troubleshoot_recryst Purity Not OK purity_check2->pure_product Purity OK troubleshoot_column Troubleshoot Chromatography (e.g., change eluent) purity_check2->troubleshoot_column Purity Not OK troubleshoot_recryst->recrystallization troubleshoot_column->column_chromatography

Caption: Workflow for the purification of indazole derivatives.

Technical Support Center: Purification of Crude 4-Iodo-1H-Indazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-iodo-1H-indazole by recrystallization. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: Recrystallization is a highly effective and commonly used method for the purification of solid organic compounds like this compound. It is particularly useful for removing soluble impurities and byproducts from the synthesis, such as regioisomers and unreacted starting materials. For impurities with significantly different solubility profiles, a multi-step recrystallization or a hot filtration step might be necessary.

Q2: What are the common impurities in crude this compound?

A2: Common impurities in crude this compound can include:

  • Regioisomers: Depending on the synthetic route, other iodinated indazole isomers (e.g., 5-iodo, 6-iodo, 7-iodo-1H-indazole) are common byproducts.[1]

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Over-iodinated Species: Although less common, di-iodinated indazoles could be present if the reaction conditions are not carefully controlled.[1]

  • Colored Impurities: The crude product may contain colored impurities that need to be removed.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: While specific solubility data for this compound is not extensively available in the literature, suitable solvent systems can be inferred from closely related compounds like 4-iodo-1H-imidazole. Effective solvent choices often involve a single solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature, or a mixed solvent system. Good starting points for solvent screening include:

  • Mixed Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., isopropanol, ethanol, or ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., n-hexane, water) is often effective. A mixture of isopropanol and n-hexane has been shown to be effective for the analogous 4-iodo-1H-imidazole.

  • Single Solvent Systems: Solvents like ethanol, isopropanol, or ethyl acetate could be viable options.

Q4: How can I remove colored impurities during recrystallization?

A4: If your solution of this compound is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The activated charcoal will adsorb the colored impurities. It is important to use a minimal amount of charcoal, as excessive use can lead to a decrease in the yield of the desired product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Crystal Formation * Too much solvent was used: The solution is not saturated enough for crystals to form upon cooling.* Boil off some of the solvent to concentrate the solution. Be careful not to evaporate too much.
* The solution cooled too quickly: Rapid cooling can sometimes inhibit crystal nucleation.* Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
* Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.* Scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.
* Add a seed crystal of pure this compound to induce crystallization.
Oiling Out * The melting point of the compound is lower than the boiling point of the solvent: The compound melts before it dissolves.* Add more solvent to lower the saturation point and dissolve the oil.
* The solution is cooling too rapidly. * Ensure a slow cooling rate.
* High concentration of impurities: Impurities can depress the melting point of the compound.* Consider a preliminary purification step like a silica gel plug to remove some of the impurities before recrystallization.
Low Yield * Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.* Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
* Premature crystallization during hot filtration: The product crystallizes in the funnel.* Pre-heat the funnel and filter paper before filtration. Use a small amount of hot solvent to rinse the flask and add it to the funnel.
* Washing with a solvent at the wrong temperature: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.* Ensure the solvent used for washing the crystals is thoroughly chilled.
Poor Purity of Crystals * Crystals formed too quickly: Rapid crystal growth can trap impurities within the crystal lattice.* Slow down the cooling process to allow for the formation of purer crystals.
* Incomplete removal of impurities: The chosen solvent system may not be optimal for separating the impurities.* Experiment with different recrystallization solvents or solvent mixtures. A two-step recrystallization using different solvent systems might be necessary.

Experimental Protocols

Note: The following protocol is a general guideline based on the recrystallization of analogous compounds. The optimal conditions for this compound may need to be determined experimentally.

Protocol 1: Recrystallization using a Mixed Solvent System (e.g., Isopropanol/n-Hexane)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., isopropanol) and heat the mixture to a gentle boil with stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Slowly add the anti-solvent (e.g., n-hexane) to the hot solution until a slight turbidity persists. Add a drop or two of the hot soluble solvent (isopropanol) to redissolve the precipitate. Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Quantitative Data

Solvent SystemTypical Ratio (g of crude: mL of solvent)Notes
Isopropanol / n-Hexane1 : 10-20 (total volume)Start by dissolving in a minimal amount of hot isopropanol, then add n-hexane as the anti-solvent.
Ethanol / Water1 : 10-20 (total volume)Dissolve in hot ethanol and add water as the anti-solvent.
Ethyl Acetate1 : 10-20A single solvent system may be effective if the solubility profile is appropriate.

Mandatory Visualization

G Troubleshooting Workflow for this compound Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out cool->oiling_out collect Collect Crystals by Vacuum Filtration crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No end Pure Product collect->end low_yield Low Yield collect->low_yield impure_product Impure Product end->impure_product troubleshoot_no_crystals Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool Retry troubleshoot_oiling Troubleshoot: - Reheat and Add More Solvent - Cool Slower - Change Solvent oiling_out->troubleshoot_oiling troubleshoot_oiling->dissolve Retry troubleshoot_yield Review: - Minimized Solvent? - Pre-heated Funnel? - Cold Wash Solvent? low_yield->troubleshoot_yield troubleshoot_purity Troubleshoot: - Slower Cooling - Different Solvent System - Second Recrystallization impure_product->troubleshoot_purity troubleshoot_purity->start Re-purify

References

column chromatography conditions for 4-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information and troubleshooting advice for the column chromatography purification of 4-iodo-1H-indazole. The following sections are designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of this compound and its analogs.[1][2] Its polarity is well-suited for separating indazole derivatives from less polar and more polar impurities.

Q2: Which mobile phase (eluent) system is most effective for separating this compound?

A2: A gradient elution is generally recommended to achieve the best separation.[3] You should start with a less polar solvent system and gradually increase the polarity. Common solvent systems include ethyl acetate in hexanes or dichloromethane in methanol.[3][4] The optimal solvent ratio will depend on the specific impurities present in your crude product and should be determined by thin-layer chromatography (TLC) beforehand.[4]

Q3: What are the most common impurities encountered during the synthesis of this compound?

A3: Common impurities can include unreacted starting materials, and regioisomers (e.g., 5-iodo, 6-iodo, or 7-iodo-1H-indazole) which often have very similar physical properties to the desired product, making separation challenging.[5] Over-iodination, resulting in di-iodinated products, can also occur under harsh reaction conditions.[5]

Q4: How can I effectively remove residual iodine color from my sample before chromatography?

A4: Before concentrating your crude product for chromatography, it is advisable to wash the organic layer with an aqueous solution of sodium thiosulfate.[2][5] This will quench any unreacted iodine, which can otherwise stain the silica gel and co-elute with your product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Separation of Isomers The polarity of the eluent may not be optimal for separating compounds with very similar Rf values.Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate, or dichloromethane/methanol) to identify a system that provides the best possible separation.[4] Consider using a long column to increase the separation distance between bands.
Column overloading can lead to broad peaks and poor resolution.Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight.
Product Elutes Too Quickly or Too Slowly The initial mobile phase polarity is too high or too low.If the product elutes too quickly (high Rf), start with a less polar mobile phase (e.g., a higher percentage of hexanes). If the product is not moving from the baseline (low Rf), increase the polarity of the mobile phase (e.g., a higher percentage of ethyl acetate).
Yellow/Brown Color in Fractions Containing the Product Residual iodine or colored byproducts are co-eluting with the product.Ensure the pre-chromatography work-up included a sodium thiosulfate wash to remove iodine.[2] If colored impurities persist, recrystallization of the column-purified material may be necessary. In some cases, treating a solution of the product with a small amount of activated charcoal can remove colored impurities, but this may lead to a loss of yield.[3]
Low Yield After Column Chromatography The product may have some solubility in the mobile phase, leading to losses in a large volume of eluent.Use TLC to carefully monitor the elution and collect fractions judiciously. Avoid using an excessively polar mobile phase, which can cause the product to elute too broadly.
The product may have irreversibly adsorbed to the silica gel.While less common for indazoles, highly polar compounds can sometimes interact strongly with silica. If this is suspected, consider using a different stationary phase like alumina or a reverse-phase silica gel.[4]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. Specific parameters should be optimized based on preliminary TLC analysis.

1. Preparation of the Crude Sample:

  • Ensure the crude this compound has been worked up appropriately, including a wash with aqueous sodium thiosulfate to remove excess iodine.[2][5]

  • Dry the crude product under vacuum.

  • For loading onto the column, dissolve the crude material in a minimal amount of the initial chromatography solvent or a slightly more polar solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Ensure the silica bed is level and free of cracks or air bubbles.

3. Elution and Fraction Collection:

  • Carefully load the prepared sample onto the top of the silica gel bed.

  • Begin elution with the initial mobile phase.

  • Gradually increase the polarity of the mobile phase as the elution progresses (e.g., from 5% to 10% to 20% ethyl acetate in hexanes).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

4. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Column Chromatography Workflow

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product crude Crude this compound dissolve Dissolve in Minimal Solvent or Adsorb onto Silica crude->dissolve load Load Sample onto Packed Silica Gel Column dissolve->load elute Elute with Gradient (e.g., Hexane/Ethyl Acetate) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: A general workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Optimizing Yield for the Synthesis of 4-Iodo-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 4-iodo-1H-indazole. The following information is designed to address common challenges and provide actionable solutions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: Is direct iodination of 1H-indazole a recommended method for synthesizing this compound?

A1: Direct iodination of 1H-indazole is generally not recommended for the selective synthesis of the 4-iodo isomer. This approach often leads to a mixture of regioisomers, with the 3-iodo-1H-indazole being the major product due to the higher reactivity of the C3 position.[1] Achieving high regioselectivity for the C4 position via direct iodination is a significant challenge.

Q2: What are the most effective strategies for the regioselective synthesis of this compound?

A2: Two indirect methods are considered more promising for obtaining this compound with high regioselectivity:

  • The Sandmeyer Reaction: This classic transformation involves the diazotization of 4-amino-1H-indazole, followed by treatment with an iodide salt (e.g., potassium iodide) to introduce the iodine atom at the 4-position.[1]

  • Synthesis via a Boronic Acid Intermediate: This route involves the preparation of 1H-indazole-4-boronic acid, which is then converted to this compound through a halodeboronation reaction, for instance, by using N-iodosuccinimide (NIS).[1]

Q3: What are the common impurities and side products to expect?

A3: Depending on the synthetic route, common impurities can include:

  • Regioisomers: In direct iodination attempts, other iodo-indazole isomers (e.g., 3-iodo, 5-iodo, 6-iodo, and 7-iodo) are the most prevalent byproducts.[1]

  • Starting Materials: Incomplete reactions can lead to the presence of unreacted 1H-indazole, 4-amino-1H-indazole, or 1H-indazole-4-boronic acid in the crude product.

  • Over-iodination: Under harsh iodination conditions, the formation of di-iodinated indazole species is possible.[1]

  • Hydroxylated byproducts: During the Sandmeyer reaction, the diazonium salt can react with water to form 4-hydroxy-1H-indazole.

Q4: How can I purify crude this compound and separate it from its isomers?

A4: The separation of iodo-indazole regioisomers can be challenging due to their similar physical properties.[1] The following techniques can be employed:

  • Column Chromatography: Silica gel column chromatography is a common method for separating isomers. A careful selection of the eluent system is crucial for achieving good separation.[2]

  • Recrystallization: Fractional crystallization can be effective if the desired 4-iodo isomer has significantly different solubility in a particular solvent system compared to the other isomers. Experimenting with various solvents is recommended.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be a powerful tool for separating closely related isomers.[1]

Troubleshooting Guides

The following guides address specific issues that may be encountered during the synthesis of this compound.

Guide 1: Low or No Yield of this compound
Potential Cause Suggested Solution
Ineffective Direct Iodination As established, direct iodination is not regioselective. It is highly recommended to switch to a more reliable indirect method such as the Sandmeyer reaction or the boronic acid route.
Incomplete Diazotization (Sandmeyer Route) Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of the diazotizing agent. Confirm the quality of the sodium nitrite, as it can degrade over time.[1]
Decomposition of Diazonium Salt (Sandmeyer Route) Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent iodide addition steps to minimize the decomposition of the unstable diazonium salt.[1]
Insufficient Iodide Source Use a stoichiometric excess of the iodide source (e.g., potassium iodide) to ensure the complete conversion of the diazonium salt.[1]
Poor Quality of Reagents Use fresh, high-purity starting materials and reagents for all synthetic steps.
Guide 2: Formation of Multiple Products (Mixture of Isomers)
Potential Cause Suggested Solution
Lack of Regioselectivity in Direct Iodination This is the primary reason for isomer formation. Adopt an indirect synthesis strategy (Sandmeyer or boronic acid route) for better control over regioselectivity.[1]
Side Reactions in Sandmeyer Route Minimize the formation of the hydroxylated byproduct by ensuring a low reaction temperature and avoiding prolonged reaction times in an aqueous acidic solution.
Similar Physical Properties of Isomers Optimize the purification method. For column chromatography, experiment with different solvent gradients. For recrystallization, screen a wide range of solvents and solvent mixtures.[1]

Experimental Protocols

The following are generalized protocols for the more promising synthetic routes to this compound. These should be optimized for specific laboratory conditions.

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a multi-step synthesis starting from the nitration of 1H-indazole.

Step 1: Synthesis of 4-Nitro-1H-Indazole

A common method for the synthesis of 4-nitro-1H-indazole involves the diazotization of 2-methyl-3-nitroaniline.[3]

  • Reaction: Dissolve 2-methyl-3-nitroaniline in glacial acetic acid and cool to 0 °C. Add a solution of sodium nitrite in water in one portion with vigorous stirring.

  • Work-up: Allow the reaction to warm to room temperature and stir overnight. The resulting precipitate is filtered. The filtrate is concentrated, and the residue is suspended in water, filtered, and dried to yield the product. A yield of up to 99% has been reported for this procedure.[3]

Step 2: Reduction of 4-Nitro-1H-Indazole to 4-Amino-1H-Indazole

The reduction of the nitro group can be achieved using various methods, such as catalytic hydrogenation (e.g., Pd/C, H₂) or reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[4]

  • Example using Iron: To a solution of 4-nitro-1H-indazole in a mixture of ethanol and water, add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture at reflux and monitor the reaction by TLC.

  • Work-up: Upon completion, filter the hot reaction mixture through celite to remove the iron salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization.

Step 3: Diazotization and Iodination of 4-Amino-1H-Indazole

  • Diazotization: Suspend 4-amino-1H-indazole in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for a short period to ensure complete formation of the diazonium salt.[1]

  • Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. The reaction mixture is then allowed to warm to room temperature. Gentle heating may be required to drive the reaction to completion.[1]

  • Work-up and Purification: Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product should be purified by column chromatography or recrystallization.[1]

Protocol 2: Synthesis of this compound via a Boronic Acid Intermediate

This protocol involves the conversion of commercially available 1H-indazole-4-boronic acid to the iodo-derivative.

  • Reaction: Dissolve 1H-indazole-4-boronic acid in a suitable solvent such as dichloromethane or acetonitrile. Add an iodinating agent like N-iodosuccinimide (NIS) or iodine in the presence of a mild base. Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.[1]

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Advantages Disadvantages Key Optimization Parameters
Direct Iodination Single step.Poor regioselectivity, mixture of isomers, low yield of the desired product.Not recommended for selective synthesis.
Sandmeyer Reaction Good regioselectivity, established methodology.Multi-step synthesis, handling of potentially unstable diazonium salts.Temperature control during diazotization, purity of reagents.
Boronic Acid Intermediate Good regioselectivity, milder reaction conditions.Availability and cost of 1H-indazole-4-boronic acid, potential for side reactions during iodination.Choice of iodinating agent and base, reaction temperature.

Visualizations

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

Sandmeyer_Reaction_Pathway start 1H-Indazole nitration Nitration (e.g., HNO3/H2SO4) start->nitration nitro_indazole 4-Nitro-1H-Indazole nitration->nitro_indazole reduction Reduction (e.g., Fe/HCl or Pd/C, H2) nitro_indazole->reduction amino_indazole 4-Amino-1H-Indazole reduction->amino_indazole diazotization Diazotization (NaNO2, H+) amino_indazole->diazotization diazonium_salt Indazole-4-diazonium Salt diazotization->diazonium_salt iodination Iodination (KI) diazonium_salt->iodination product This compound iodination->product

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

References

Technical Support Center: Scaling Up 4-iodo-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-iodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up this important chemical synthesis. Here you will find troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to support your scale-up efforts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low or No Yield of this compound 1. Incorrect reaction conditions (temperature, time). 2. Incomplete diazotization (Sandmeyer route).[1] 3. Decomposition of the diazonium salt intermediate.[1] 4. Inactive iodinating agent.1. Optimize reaction parameters. For the Sandmeyer route, ensure the temperature is maintained at 0-5 °C during diazotization and subsequent iodide addition.[1] 2. Use a slight excess of the diazotizing agent (e.g., sodium nitrite) and ensure it is freshly prepared.[1] 3. Maintain low temperatures throughout the process to minimize decomposition of the diazonium salt.[1] 4. Use fresh N-iodosuccinimide (NIS) or a new source of iodine.
Presence of Multiple Isomers in Final Product 1. Lack of regioselectivity in the iodination step. Direct iodination of 1H-indazole is not regioselective for the 4-position.[1][2] 2. Isomerization during work-up or purification.1. Avoid direct iodination strategies for scale-up. Employ a regioselective route such as the Sandmeyer reaction via 4-amino-1H-indazole or a route utilizing a 1H-indazole-4-boronic acid intermediate.[1] 2. Analyze the stability of the product under the applied work-up and purification conditions.
Formation of Di-iodinated Byproducts 1. Use of harsh iodination conditions.[1] 2. Incorrect stoichiometry of the iodinating agent.1. Use milder iodinating agents and reaction conditions. 2. Carefully control the stoichiometry of the iodinating agent. In some cases, using an excess of the starting material can favor mono-substitution.[3]
Difficult Purification and Isolation 1. Similar physical properties (e.g., solubility, polarity) of the desired product and isomeric byproducts.[1] 2. Co-precipitation of impurities during crystallization.1. Optimize crystallization by screening a wide range of solvent systems and cooling profiles.[1] 2. For high-purity requirements, a scalable preparative HPLC method may be necessary.[1] 3. Employ fractional crystallization, which can be an effective and scalable method if solubility differences between isomers can be exploited.[1]
Presence of Hydroxylated Byproducts (Sandmeyer Route) 1. Decomposition of the diazonium salt before the addition of the iodide source.[1]1. Ensure the diazonium salt solution is used immediately after formation. 2. Maintain strict temperature control (0-5 °C) during the entire process until the iodide is added.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in scaling up the synthesis of this compound?

The most significant challenge is achieving regioselective iodination at the C4 position of the indazole ring. Direct electrophilic iodination of 1H-indazole is not a viable strategy for large-scale production because it typically results in a mixture of isomers, with substitution at other positions often being favored.[1][2] Therefore, indirect, multi-step strategies are required to ensure the desired regioselectivity, which can add complexity to the scale-up process.

Q2: What are the most viable synthetic strategies for the large-scale production of this compound?

Two indirect strategies are considered most promising for scalable and regioselective synthesis:

  • Via a Sandmeyer Reaction : This route begins with the synthesis of 4-amino-1H-indazole. The amino group is then converted to a diazonium salt, which is subsequently displaced by iodide.[1] This is a well-established reaction class but requires careful control of temperature and handling of potentially unstable diazonium intermediates.[1]

  • Via a Boronic Acid Intermediate : This approach involves the synthesis of 1H-indazole-4-boronic acid, followed by a conversion of the boronic acid functional group to an iodide using an iodinating agent like N-iodosuccinimide (NIS).[1] This method generally offers excellent control over regioselectivity.[1]

Q3: What are the common byproducts to be aware of during the synthesis?

Depending on the synthetic route, several byproducts can form:

  • Regioisomers : In any direct iodination attempt, other iodinated isomers (e.g., 3-iodo, 5-iodo, 6-iodo, 7-iodo) are the most common byproducts.[1]

  • Over-iodination Products : Di-iodinated indazoles can form under harsh iodination conditions.[1]

  • Residual Starting Materials : Incomplete reactions will lead to the presence of starting materials or intermediates in the final product.[1]

  • Hydroxylated Byproducts : In the Sandmeyer route, decomposition of the diazonium salt can lead to the formation of 4-hydroxy-1H-indazole.[1]

Q4: What are the recommended purification strategies for large-scale production?

Purification at scale can be challenging due to the potential for regioisomeric impurities. The following strategies are recommended:

  • Crystallization : This is often the most effective and scalable method. Success depends on finding a solvent system where the desired 4-iodo isomer has significantly different solubility compared to impurities.[1]

  • Chromatography : While preparative HPLC can achieve high purity, it is often difficult and expensive to scale up.[1][4] It may be reserved for applications requiring very high purity.

  • Extraction : Liquid-liquid extraction can be a useful first step to remove certain types of impurities before final purification.[1]

Q5: What are the critical safety considerations for scaling up this synthesis?
  • Iodinating Agents : Reagents like iodine (I₂) and N-Iodosuccinimide (NIS) are corrosive and irritants. They should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).[1]

  • Diazonium Salts (Sandmeyer Route) : Aryl diazonium salts can be explosive when isolated in a dry state. It is imperative to keep them in solution, use them immediately after formation, and maintain strict temperature control (typically 0-5 °C).[1]

  • Solvents : Many solvents used in organic synthesis, such as dimethylformamide (DMF), are toxic and require careful handling and disposal.[1]

  • Thermal Hazards : Any exothermic steps in the synthesis should be evaluated for thermal runaway potential through a thorough thermal hazard assessment before scaling up.[1]

Data Presentation

Comparison of Synthetic Route Conditions
ParameterSandmeyer Reaction RouteBoronic Acid Intermediate Route
Starting Material 4-amino-1H-indazole1H-indazole-4-boronic acid
Key Reagents Sodium nitrite, non-nucleophilic acid (e.g., H₂SO₄), Potassium iodide[1]N-iodosuccinimide (NIS) or Iodine, mild base[1]
Typical Solvent(s) Aqueous acid, WaterDichloromethane or Acetonitrile[1]
Critical Temperature 0-5 °C for diazotization and iodide addition[1]Room temperature or gentle heating[1]
Key Advantage Based on well-established reaction class.Generally offers excellent regioselectivity.[1]
Key Challenge Handling of potentially explosive diazonium salts; strict temperature control required.[1]Availability and cost of the boronic acid starting material.

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol is based on the established Sandmeyer reaction methodology.

Step 1: Diazotization of 4-amino-1H-indazole

  • Suspend 4-amino-1H-indazole in an aqueous solution of a non-nucleophilic acid (e.g., sulfuric acid) in a reaction vessel.

  • Cool the suspension to 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.[1]

  • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The solution should be used immediately in the next step.

Step 2: Iodination

  • In a separate vessel, dissolve a stoichiometric excess of potassium iodide in water and cool the solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

Step 3: Work-up and Purification

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.[1]

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by crystallization from an appropriate solvent system.

Protocol 2: Synthesis via Boronic Acid Intermediate

This protocol is based on general methodologies for the conversion of aryl boronic acids to aryl iodides.

Step 1: Iodination of 1H-indazole-4-boronic acid

  • Dissolve 1H-indazole-4-boronic acid in a suitable solvent such as dichloromethane or acetonitrile.[1]

  • Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of a mild base.

  • Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Step 2: Work-up and Purification

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess iodine.[1]

  • If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate). If dichloromethane was used, proceed with a water wash.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or crystallization to yield pure this compound.

Visualizations

Sandmeyer Reaction Pathway Start 4-amino-1H-indazole Diazonium 1H-Indazole-4-diazonium Salt Start->Diazonium 1. NaNO₂, H₂SO₄ (aq) 2. 0-5 °C Product This compound Diazonium->Product 1. KI (aq) 2. 0-10 °C to RT

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Troubleshooting Workflow Problem Problem Identified (e.g., Low Yield, Impure Product) Check_Route Is the synthetic route regioselective? (e.g., Sandmeyer, Boronic Acid) Problem->Check_Route Check_Conditions Are reaction conditions optimal? (Temp, Time, Reagents) Problem->Check_Conditions Check_Purification Is the purification method effective? Problem->Check_Purification Solution_Route Implement a regioselective strategy. Avoid direct iodination. Check_Route->Solution_Route No Solution_Conditions Optimize temperature control. Use fresh reagents. Check_Conditions->Solution_Conditions No Solution_Purification Screen crystallization solvents. Consider preparative HPLC. Check_Purification->Solution_Purification No

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Starting Material (e.g., 4-amino-1H-indazole) Reaction Chemical Reaction (e.g., Diazotization & Iodination) Start->Reaction Quench Reaction Quenching (e.g., Na₂S₂O₃) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Drying & Concentration Extraction->Drying Purify Purification (e.g., Crystallization) Drying->Purify Analysis Analysis (NMR, LC-MS, etc.) Purify->Analysis Final Pure this compound Analysis->Final

Caption: General experimental workflow for synthesis and purification.

References

minimizing byproduct formation in indazole iodination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole iodination. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their iodination reactions to minimize byproduct formation and maximize the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: At which position does the iodination of indazole typically occur?

The iodination of indazoles most commonly occurs at the C3 position of the indazole ring.[1][2] This is attributed to the electronic properties of the heterocyclic system, which make the C3 position highly susceptible to electrophilic attack.[1]

Q2: Is it possible for di-iodination to occur?

Yes, di-iodination can occur, leading to the formation of a di-iodinated byproduct. This is more likely to happen under harsh reaction conditions or with an excess of the iodinating agent.[1] To avoid this, it is crucial to carefully control the stoichiometry of the iodine source.[1]

Q3: What are the most common byproducts in indazole iodination, aside from di-iodinated products?

Besides di-iodination, other common byproducts include:

  • N-alkylation or N-iodination products: These can form if the nitrogen atom on the pyrazole ring is unprotected.[1]

  • Regioisomers: While C3 iodination is predominant, substitution at other positions on the benzene ring can occur, though it is less common.[1]

  • Unreacted starting material: Incomplete reactions will result in the presence of the original indazole derivative.[1]

Q4: How can I minimize the formation of N-substituted byproducts?

To prevent N-alkylation or N-iodination, it is advisable to use a protecting group for the indazole nitrogen.[1] Common protecting groups for this purpose include tert-butoxycarbonyl (Boc) and tetrahydropyranyl (THP).[1][2]

Q5: What are the recommended methods for purifying the iodinated indazole product?

Flash column chromatography on silica gel is a commonly used and effective method for purifying iodinated indazoles.[1] A gradient elution system, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the desired mono-iodinated product from unreacted starting material and more polar byproducts.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the iodination of indazole and provides actionable solutions.

Problem Potential Causes Suggested Solutions
Low or No Reactivity 1. Insufficient base.[1] 2. Inactive or poor-quality iodine.[1] 3. Reaction temperature is too low.[1] 4. Inappropriate solvent choice.[1]1. Increase the amount of base; 2-4 equivalents of a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are often recommended.[1][2] 2. Use fresh, high-purity iodine.[1] 3. Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).[1] 4. Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dioxane.[1][2]
Formation of Multiple Products (Observed as multiple spots on TLC) 1. Over-iodination (Di-iodination): Use of excess iodine or harsh reaction conditions.[1] 2. N-Alkylation/N-Iodination: The nitrogen on the pyrazole ring is unprotected.[1] 3. Reaction at other positions: Substituent effects on the benzene ring may direct iodination to other positions.[1]1. Carefully control the stoichiometry of iodine, typically using 1.0-1.2 equivalents.[1] 2. Protect the indazole nitrogen with a suitable protecting group like Boc or THP.[1][2] 3. Optimize reaction conditions by using a milder base or lower temperature to improve regioselectivity.[1]
Product Decomposes During Purification 1. Presence of acid, to which some iodinated indazoles may be sensitive.[1] 2. Instability of the product on silica gel.1. Neutralize the work-up solutions to ensure the product is not exposed to acidic conditions. 2. Consider using a different stationary phase for chromatography, such as alumina, or explore alternative purification methods like recrystallization.

Experimental Protocols

Protocol 1: General Procedure for C3-Iodination of N-Protected Indazole

This protocol is a general method for the regioselective iodination of N-protected indazoles at the C3 position.

Materials:

  • N-protected indazole derivative (1.0 eq)

  • N,N-Dimethylformamide (DMF)[1][2][3]

  • Potassium hydroxide (KOH), powdered (4.0 eq)[1][2][3]

  • Iodine (I₂) (2.0 eq)[1][2][3]

  • 10% aqueous sodium bisulfite (NaHSO₃) solution[1]

  • Ethyl acetate or diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-protected indazole (1.0 eq) in DMF.

  • Add powdered potassium hydroxide (4.0 eq) to the solution and stir at room temperature.

  • In a separate flask, dissolve iodine (2.0 eq) in DMF.

  • Slowly add the iodine solution to the indazole solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium bisulfite to quench any excess iodine.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: Experimental workflow for the C3-iodination of indazole.

Byproduct_Minimization cluster_reaction Indazole Iodination cluster_products Potential Products cluster_strategies Minimization Strategies Indazole Indazole Derivative Desired Desired Mono-iodinated Product Indazole->Desired DiIodo Di-iodinated Byproduct Indazole->DiIodo NIodo N-Iodinated/Alkylated Byproduct Indazole->NIodo Regioisomer Other Regioisomers Indazole->Regioisomer ControlStoi Control Iodine Stoichiometry (1-1.2 eq) ControlStoi->DiIodo Prevents ProtectN Use N-Protecting Group (Boc, THP) ProtectN->NIodo Prevents OptimizeCond Optimize Conditions (Milder Base, Lower Temp) OptimizeCond->Regioisomer Minimizes

Caption: Minimizing byproduct formation in indazole iodination.

References

Technical Support Center: Troubleshooting 4-Iodo-1H-Indazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-iodo-1H-indazole coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low conversion rates, encountered during palladium-catalyzed cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: How reactive is this compound in palladium-catalyzed cross-coupling reactions?

A1: Aryl iodides are generally the most reactive halides in the oxidative addition step of common cross-coupling reactions, following the general trend of I > OTf > Br >> Cl.[1] Therefore, this compound is expected to be a highly reactive coupling partner, making it a versatile substrate for forming new C-C and C-N bonds.[2]

Q2: Is it necessary to protect the N-H group of the indazole ring?

A2: The unprotected N-H group of the indazole can interfere with the catalytic cycle, potentially leading to catalyst inhibition or side reactions.[3][4] While some reactions may proceed without protection, N-protection (e.g., with a Boc or SEM group) is often recommended, particularly for Sonogashira and Heck couplings, to achieve higher yields and cleaner reaction profiles.[3][5][6]

Q3: What are the most common side reactions observed?

A3: Common side reactions include:

  • Dehalogenation: The reduction of this compound back to 1H-indazole. This can be caused by hydride sources in the reaction, and the choice of ligand can sometimes influence its extent.[1][3]

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the alkyne (in Sonogashira reactions). This is often promoted by the presence of oxygen, so thorough degassing is crucial.[1]

  • Protodeboronation: In Suzuki reactions, this is the cleavage of the C-B bond of the boronic acid, which is more common with heteroaryl boronic acids.[1]

Troubleshooting Guide for Low Conversion

This guide addresses specific issues that can lead to low yields or reaction failure.

Problem 1: Low or no conversion of starting material.

  • Possible Cause: Inactive Catalyst

    • Suggested Solutions:

      • Ensure the palladium catalyst is not old or degraded. Pd(0) catalysts like Pd(PPh₃)₄ are sensitive to oxidation and should be handled under an inert atmosphere.[1]

      • If catalyst degradation is suspected (e.g., formation of palladium black), try a different catalyst system or ensure rigorous exclusion of oxygen.[7]

      • Perform a small-scale test with a known reactive substrate to confirm catalyst activity.[1]

  • Possible Cause: Inefficient Base

    • Suggested Solutions:

      • The choice of base is critical. For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[1] Cs₂CO₃ or K₃PO₄ can be more effective for substrates with N-H groups.[4][7]

      • Ensure the base is finely powdered and anhydrous. Activating bases like K₂CO₃ by heating before use can be beneficial.[1]

      • The base must have sufficient solubility in the reaction medium. The addition of water as a co-solvent can often help, particularly for carbonate and phosphate bases.[1][7]

  • Possible Cause: Poor Solvent Choice or Quality

    • Suggested Solutions:

      • The solvent system must adequately dissolve the reactants. Common choices include 1,4-dioxane/water, THF/water, and DMF/water.[1]

      • For substrates with poor solubility, consider higher boiling point aprotic solvents like toluene or DMF, but be mindful of potential side reactions at elevated temperatures.[1]

      • Ensure solvents are anhydrous and of high purity, as they can sometimes act as a source of hydride, leading to dehalogenation.[3]

  • Possible Cause: Sub-Optimal Temperature

    • Suggested Solutions:

      • While aryl iodides are reactive, some couplings require elevated temperatures to proceed efficiently. If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it to 100-120 °C.[1]

      • Microwave heating can be an effective method to rapidly screen higher temperatures and reduce reaction times.[1][6][8]

  • Possible Cause: Oxygen Contamination

    • Suggested Solutions:

      • Thoroughly degas the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[1]

      • Maintain a positive pressure of an inert gas throughout the reaction.[1]

  • Possible Cause: Degradation of Coupling Partner

    • Suggested Solutions:

      • Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation.[1]

      • Use a slight excess (1.1-1.5 equivalents) of the boronic acid or other coupling partner.[1]

      • Ensure the purity of the coupling partner before use.[1]

Data Summary Tables

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 4(5)-Iodoimidazole *

CatalystArylboronic AcidYield (%)
Pd(PPh₃)₄Phenylboronic acid85
PdCl₂(dppf)Phenylboronic acid92
Pd(OAc)₂ / SPhosPhenylboronic acid95
Pd(PPh₃)₄4-Methoxyphenylboronic acid88
PdCl₂(dppf)4-Methoxyphenylboronic acid94

Data adapted from a study on the microwave-assisted Suzuki–Miyaura cross-coupling of 4(5)-iodoimidazole, which serves as a model for this compound.[8]

Table 2: Typical Conditions for Heck Reaction of 3-Iodo-6-methyl-4-nitro-1H-indazole *

AlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Methyl AcrylatePd(OAc)₂Na₂CO₃DMF110485
StyrenePd(OAc)₂ / PPh₃Et₃NAcetonitrile801278
n-Butyl AcrylateHerrmann's CatalystK₂CO₃DMA120 (µW)0.591

Data is representative for Heck reactions of iodo-indazoles and should be used as a starting point for optimization.[5]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and can be optimized by varying the catalyst, ligand, base, solvent, and temperature.[1]

  • Reaction Setup: To a reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

N-protection of the indazole is often recommended for this reaction.[9][10]

  • Reaction Setup: To a solution of N-protected this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, 10 mL) in a Schlenk flask, add the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 6 mol%).

  • Base Addition: Add a base, typically an amine like triethylamine (Et₃N, 3.0 equiv.).

  • Reaction: Stir the reaction at the desired temperature (can range from room temperature to 80 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup (in a glovebox): Charge an oven-dried Schlenk tube with the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), this compound (1.0 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Reagent Addition: Seal the tube, remove it from the glovebox, and add the amine (1.2 equiv.) and anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere.

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visual Guides

Troubleshooting_Workflow start Low Conversion Observed check_catalyst 1. Check Catalyst Activity - Age/Storage? - Correct type? - Degassed? start->check_catalyst check_catalyst->start Issue Found & Fixed check_base 2. Evaluate Base - Correct choice? - Anhydrous? - Soluble? check_catalyst->check_base Catalyst OK check_base->start Issue Found & Fixed check_conditions 3. Review Conditions - Temperature too low? - Solvent appropriate? - Inert atmosphere? check_base->check_conditions Base OK check_conditions->start Issue Found & Fixed check_materials 4. Verify Starting Materials - Purity of indazole? - Purity of coupling partner? check_conditions->check_materials Conditions OK check_materials->start Issue Found & Fixed consider_protection Consider N-H Protection check_materials->consider_protection Materials OK optimize Systematic Optimization (DoE) consider_protection->optimize Still low yield

Caption: A troubleshooting flowchart for diagnosing low conversion.

Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-I center PdII R-Pd(II)-X L_n OA->PdII TM Transmetalation PdII->TM R'-[M] Base RE Reductive Elimination Intermediate R-Pd(II)-R' L_n TM->Intermediate Intermediate->RE RE->Pd0 R-R'

Caption: Simplified catalytic cycle for a cross-coupling reaction.

References

Technical Support Center: Enhancing Catalyst Performance in 4-Iodo-1H-Indazole Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the performance of catalysts in 4-iodo-1H-indazole Suzuki-Miyaura cross-coupling reactions. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the Suzuki-Miyaura coupling of this compound, presented in a question-and-answer format.

Question 1: Why is my reaction showing low to no conversion of the this compound starting material?

Answer:

Low or no conversion in a Suzuki coupling reaction can be attributed to several factors, primarily related to the catalyst, base, or reaction conditions. Since aryl iodides are generally highly reactive in Suzuki couplings, other aspects of the catalytic cycle might be suboptimal.[1][2]

Potential Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst is crucial for the reaction.[3]

    • Solution 1: Catalyst Choice and Quality: For N-unprotected heterocycles like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be effective in overcoming potential catalyst inhibition.[4] Ensure the catalyst is fresh and has been stored under an inert atmosphere to prevent degradation.[1][3] Consider using a more stable pre-catalyst.[1]

    • Solution 2: Catalyst Loading: While typically low, increasing the catalyst loading might be necessary for challenging substrates.

  • Inefficient Base: The base is critical for activating the organoboron species.[1]

    • Solution 1: Base Selection: Stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective for substrates with N-H groups.[3][4]

    • Solution 2: Base Quality and Solubility: Ensure the base is finely powdered and anhydrous.[1] The presence of water as a co-solvent can be beneficial for inorganic bases like K₂CO₃.[1][3]

  • Inappropriate Solvent: The solvent affects the solubility of reactants and the overall reaction kinetics.[3]

    • Solution: Solvent Screening: Common solvents include 1,4-dioxane, DMF, and toluene, often with water as a co-solvent.[1][3] If solubility is an issue, consider screening different solvent systems.[3]

  • Low Reaction Temperature:

    • Solution: Increase Temperature: If the reaction is sluggish, cautiously increasing the temperature to 100-120 °C may improve the reaction rate.[1][3] Microwave heating can also be an effective method to accelerate the reaction.[3][5]

  • Degradation of Boronic Acid:

    • Solution: Quality and Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of high-purity boronic acid.[1][3] Some boronic acids are unstable and can undergo protodeboronation.[1]

Question 2: How can I minimize the formation of side products, such as homocoupling of the boronic acid or dehalogenation of the this compound?

Answer:

The formation of side products is a common issue in Suzuki-Miyaura reactions.

Potential Causes and Solutions:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[1][3]

    • Solution 1: Thorough Degassing: Rigorously degas the reaction mixture before adding the catalyst by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1][3]

    • Solution 2: Use a Pre-formed Pd(0) Catalyst: This can sometimes reduce the amount of homocoupling compared to the in-situ reduction of a Pd(II) source.[1]

  • Dehalogenation of this compound: This occurs when the iodo group is replaced by a hydrogen atom.

    • Solution 1: High Purity Solvents: Ensure that the solvents are of high purity, as impurities can be a source of hydride.[1]

    • Solution 2: Ligand Choice: The choice of phosphine ligand can influence the extent of dehalogenation.[1] Screening different ligands may be necessary.

    • Solution 3: Base Selection: A weaker base may reduce the rate of hydrodehalogenation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for aryl halides in Suzuki coupling?

A1: The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling typically follows the trend: I > OTf > Br >> Cl.[1] Therefore, this compound is expected to be a highly reactive coupling partner.[1]

Q2: Why is a base necessary for the Suzuki coupling reaction?

A2: The base plays a crucial role in the catalytic cycle. It activates the organoboron species, which facilitates the transmetalation step by forming a more nucleophilic boronate species.[1] The base also participates in the regeneration of the active Pd(0) catalyst.[1]

Q3: Can the N-H group of the indazole ring interfere with the reaction?

A3: Yes, the acidic proton of the indazole N-H group can potentially interfere with the reaction by reacting with the base or organopalladium intermediates.[1] This can lead to catalyst inhibition.[4] While many Suzuki couplings with unprotected N-heterocycles are successful, N-protection (e.g., with a Boc group) is sometimes employed to prevent side reactions and improve yields, though this adds extra steps to the synthesis.[1][7]

Q4: What are the most common side reactions in Suzuki couplings of N-heterocycles?

A4: Common side reactions include:

  • Homocoupling: The coupling of two boronic acid molecules, which can be minimized by ensuring a properly degassed reaction mixture.[1]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, which is more common with heteroaryl boronic acids.[1]

  • Dehalogenation: The reduction of the aryl halide starting material.[1]

Data Presentation

Table 1: Comparison of Common Catalysts and Ligands for Suzuki Coupling of Iodoindazoles

Catalyst/LigandKey FeaturesTypical Loading (mol%)Notes
Pd(PPh₃)₄ Widely used, air-sensitive.[5]2-5A common starting point for Suzuki reactions.[3]
PdCl₂(dppf) Air-stable, effective for a broad range of substrates.[3]1-5Often used for challenging couplings.[8]
Pd₂(dba)₃ with SPhos/XPhos Highly active for N-heterocycles, bulky and electron-rich ligands.[3][4]1-3Recommended for overcoming catalyst inhibition by the indazole N-H group.[4]

Table 2: Influence of Base and Solvent on Suzuki Coupling of Iodoindazoles

BaseSolvent SystemTemperature (°C)General Observations
K₂CO₃ / Na₂CO₃ 1,4-Dioxane/Water, DME, THF/Water80-110Commonly used, water is often essential for solubility and activity.[1][3]
Cs₂CO₃ / K₃PO₄ 1,4-Dioxane, Toluene, DMF80-120Often more effective for N-H containing substrates, can be used in anhydrous conditions.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1][3]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[1]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[1][3]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under a positive flow of inert gas.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[1] Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Optimized Procedure for Challenging Suzuki-Miyaura Coupling of this compound

This protocol is recommended when the general procedure gives low yields.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a stronger base (e.g., K₃PO₄, 2.0 equiv.).[4][9]

  • Inert Atmosphere: Seal the flask and thoroughly degas the vessel.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).[9]

  • Catalyst Addition: Add a pre-catalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G2, 1-2 mol%).

  • Reaction: Heat the reaction mixture to 100 °C and stir for the required time, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as in Protocol 1.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd2_complex R1-Pd(II)L2-I oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [Ar-B(OH)3]- pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product This compound This compound Ar-B(OH)2 + Base Ar-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup 1. Add Reactants and Base (this compound, Boronic Acid, Base) start->setup inert 2. Purge with Inert Gas setup->inert add_solvent 3. Add Degassed Solvent inert->add_solvent add_catalyst 4. Add Palladium Catalyst add_solvent->add_catalyst reaction 5. Heat and Stir (Monitor by TLC/LC-MS) add_catalyst->reaction workup 6. Cool, Dilute, and Extract reaction->workup purify 7. Dry and Purify (Column Chromatography) workup->purify end End purify->end

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Low_Yield start Low Yield or No Reaction check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_base Is the base suitable and active? check_catalyst->check_base Yes solution_catalyst Solution: - Use fresh catalyst - Screen ligands (e.g., SPhos, XPhos) - Use a pre-catalyst check_catalyst->solution_catalyst No check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes solution_base Solution: - Use a stronger base (Cs2CO3, K3PO4) - Ensure base is anhydrous and finely powdered - Add water as a co-solvent for inorganic bases check_base->solution_base No solution_conditions Solution: - Increase reaction temperature - Screen different solvents - Ensure proper degassing check_conditions->solution_conditions No success Improved Yield check_conditions->success Yes solution_catalyst->success solution_base->success solution_conditions->success

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Iodination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively managing exothermic reactions during large-scale iodination processes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up and execution of iodination reactions.

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

  • Question: My large-scale iodination is experiencing a rapid temperature spike that the primary cooling system cannot handle. What are the immediate steps and long-term preventative measures?

  • Answer: A rapid temperature increase is a sign of a potential thermal runaway, a critical safety event where the reaction's heat generation exceeds the cooling system's capacity.[1][2] Immediate and decisive action is required.

    Immediate Corrective Actions:

    • Cease Reagent Addition: Immediately stop the feed of all reactants.[3]

    • Maximize Cooling: Ensure the primary cooling system is operating at maximum capacity.

    • Activate Emergency Cooling: If available, utilize a secondary cooling system or prepare an external cooling bath (e.g., ice/water).[3]

    • Initiate Quenching: If the temperature continues to rise, introduce a pre-prepared quenching agent (e.g., a solution of sodium thiosulfate or sodium bisulfite) to terminate the reaction.[1] This should be done cautiously to avoid secondary exotherms.

    • Emergency Shutdown: If the reaction cannot be controlled, follow the facility's emergency shutdown and evacuation procedures.[4]

    Root Cause Analysis & Prevention:

    • Inadequate Heat Removal: The rate of heat generation is greater than the rate of heat removal. This is a common issue when scaling up due to the decrease in the surface-area-to-volume ratio.[5][6][7]

    • Reagent Addition Rate: The iodinating agent or another critical reactant was added too quickly, leading to a rapid accumulation of unreacted material and a sudden release of energy.[3][5][8]

    • Poor Mixing: Inefficient agitation can create localized hot spots, accelerating the reaction rate in specific areas of the reactor.[9]

    • Cooling System Failure: A malfunction in the cooling system can lead to a loss of temperature control.[9]

Issue 2: Low or Inconsistent Product Yield

  • Question: The yield of my iodinated product is significantly lower than in lab-scale experiments or varies between batches. What are the likely causes?

  • Answer: Yield issues at scale often stem from problems with reaction control, reagent stability, or inefficient processing.[10]

    Troubleshooting Steps:

    • Verify Temperature Control: Review temperature logs. Even minor temperature excursions can promote the formation of side products or cause degradation.[10]

    • Check Reagent Quality and Stoichiometry: Ensure the purity of starting materials and the iodinating agent.[10] Some agents, like Iodine Monochloride (ICl), are moisture-sensitive and can degrade.[10] Precisely control the molar ratios of reactants to disfavor over-iodination.[10]

    • Evaluate Mixing Efficiency: Inadequate mixing can lead to non-homogeneous reaction conditions, resulting in incomplete conversion.[9]

    • Analyze for Byproducts: Use analytical techniques (e.g., HPLC, GC-MS) to identify and quantify major impurities. This can provide clues about side reactions (e.g., over-iodination, oxidation).[10]

    • Consider Quenching and Workup: Ensure that the quenching process is not degrading the product. Unreacted iodine can sometimes interfere with isolation; a wash with an aqueous solution of a reducing agent like sodium thiosulfate is often effective.[11]

Issue 3: Difficulties During Product Isolation and Purification

  • Question: I am struggling to isolate a pure product due to persistent impurities and workup challenges like emulsions. What can I do?

  • Answer: Isolation of iodinated compounds can be complicated by residual reagents and the physical properties of the product.

    Troubleshooting Steps:

    • Removal of Excess Iodine: Before extraction, ensure all residual iodine is quenched. A common method is to wash the organic layer with a saturated aqueous solution of sodium thiosulfate until the organic layer is colorless.[10]

    • Breaking Emulsions: Emulsions during aqueous workup can be persistent. Adding a saturated brine solution can help break the emulsion by increasing the ionic strength of the aqueous phase.[12]

    • Purification Strategy: Column chromatography can be challenging to scale.[7] Consider recrystallization from a suitable solvent system. Perform small-scale solubility tests to identify an optimal solvent or solvent mixture that effectively separates the product from impurities.[11]

Frequently Asked Questions (FAQs)

Q1: How can I determine the thermal risk of my iodination reaction before scaling up? A1: Reaction calorimetry is the most effective method for assessing thermal risk.[13] A reaction calorimeter (RC1) or similar instrument measures the heat evolved during the reaction in real-time. This data is used to determine critical safety parameters.[13]

Q2: What are the primary safety hazards associated with large-scale iodination? A2: The primary hazards include:

  • Thermal Runaway: The most significant risk is an uncontrolled exothermic reaction leading to a rapid increase in temperature and pressure.[1][2][9]

  • Reagent Toxicity and Corrosivity: Many iodinating agents (e.g., I₂, ICl) are toxic and corrosive.[14] Always consult the Safety Data Sheet (SDS) for each chemical.

  • Pressure Buildup: A runaway reaction can vaporize solvents, leading to a dangerous increase in reactor pressure that can cause a vessel rupture.[15]

  • Gas Evolution: Some reactions may produce gaseous byproducts, which must be safely vented.[3]

Q3: Which iodinating agent should I use for my large-scale process? A3: The choice depends on substrate reactivity, required selectivity, cost, and safety considerations. Milder reagents are often safer for large-scale operations but may be more expensive.

Iodinating AgentKey AdvantagesKey DisadvantagesTypical Use Case
Iodine (I₂) / Oxidant Low cost, readily available.Requires a strong oxidizing agent, can be less selective, generates byproducts.[14]Iodination of activated aromatic systems.
N-Iodosuccinimide (NIS) Milder, more selective, easier to handle.[10]Higher cost, can be unstable.[14]When high selectivity is needed for complex molecules.
Iodine Monochloride (ICl) Highly reactive, can be very selective.[10]Highly corrosive, toxic, and moisture-sensitive.[10][14]Iodination of less reactive aromatic compounds.

Q4: How can I monitor my reaction in real-time to ensure it stays within safe limits? A4: Process Analytical Technology (PAT) provides tools for real-time, in-process monitoring, which is highly recommended for exothermic reactions.[16][17][18]

  • In-situ Spectroscopy (FTIR/Raman): Probes inserted directly into the reactor can track the concentration of reactants and products, helping to detect any deviation from the expected reaction profile.[13]

  • Real-time Calorimetry: Continuously monitoring the heat output of the reaction provides a direct measure of the reaction rate.[13]

  • Automated Sensors: Continuous monitoring of temperature and pressure with automated alarms and interlocks is a fundamental safety measure.[15][19]

Experimental Protocols

Protocol 1: Standard Procedure for Quenching Residual Iodine

Objective: To safely neutralize unreacted iodine in the reaction mixture post-completion to facilitate product workup.

Materials:

  • Reaction mixture containing residual iodine.

  • 10% (w/w) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

  • Separatory funnel.

  • Appropriate organic solvent for extraction.

Procedure:

  • Cool the reaction mixture to room temperature or below, as specified by the process.

  • Transfer the reaction mixture to a suitably sized separatory funnel.

  • Slowly add the 10% sodium thiosulfate solution in portions. Swirl or gently shake the funnel after each addition. Vent the funnel frequently to release any potential pressure buildup.

  • Continue adding the quenching solution until the characteristic brown/purple color of iodine in the organic layer completely disappears.

  • Once the color is gone, shake the funnel vigorously for 1-2 minutes to ensure complete quenching.

  • Allow the layers to separate. Drain the aqueous layer.

  • Wash the organic layer with water and then with brine to remove residual quenching agent and to aid phase separation.[12]

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate the crude product.

Visualizations

Runaway_Reaction_Decision_Tree Troubleshooting a Rapid Temperature Spike Start Rapid Temperature Increase Detected Stop_Addition IMMEDIATELY Stop All Reagent Feeds Start->Stop_Addition Max_Cooling Ensure Primary Cooling is at Maximum Capacity Stop_Addition->Max_Cooling Temp_Controlled Is Temperature Under Control? Max_Cooling->Temp_Controlled Continue_Monitoring Continue Monitoring, Investigate Root Cause Temp_Controlled->Continue_Monitoring Yes Emergency_Cooling Activate Emergency Cooling / Prepare Quench Temp_Controlled->Emergency_Cooling No Quench_Reaction Add Quenching Agent Cautiously Emergency_Cooling->Quench_Reaction Temp_Still_Rising Is Temperature Still Rising? Quench_Reaction->Temp_Still_Rising Temp_Still_Rising->Continue_Monitoring No Shutdown Initiate Emergency Shutdown & Evacuate Temp_Still_Rising->Shutdown Yes

Caption: Decision tree for responding to a thermal runaway event.

Iodination_Scale_Up_Workflow Workflow for Safe Scale-Up of Exothermic Iodination cluster_Lab Phase 1: Laboratory Development cluster_Pilot Phase 2: Pilot Scale & Safety Assessment cluster_Production Phase 3: Large-Scale Production Calorimetry Reaction Calorimetry (Determine ΔH, MTSR) Kinetics Kinetic & Byproduct Analysis (HPLC, GC) Calorimetry->Kinetics HAZOP Hazard & Operability Study (HAZOP) Kinetics->HAZOP Process Data Safety_Gate1 Safety Review 1: Proceed to Pilot? Kinetics->Safety_Gate1 Cooling_Model Model Heat Transfer & Cooling Capacity HAZOP->Cooling_Model PAT_Setup Implement PAT for Real-Time Monitoring Cooling_Model->PAT_Setup Controlled_Addition Controlled Dosing of Reagents PAT_Setup->Controlled_Addition Control Strategy Safety_Gate2 Safety Review 2: Proceed to Production? PAT_Setup->Safety_Gate2 RealTime_Control Real-Time Process Control & Monitoring Controlled_Addition->RealTime_Control Quench_Workup Safe Quenching & Product Isolation RealTime_Control->Quench_Workup Safety_Gate1->HAZOP Approved Safety_Gate2->Controlled_Addition Approved

Caption: A phased workflow for the safe scale-up of iodination.

References

how to avoid dehalogenation of 4-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of 4-iodo-1H-indazole in palladium-catalyzed cross-coupling reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize the common side reaction of dehalogenation and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions with this compound?

A1: Dehalogenation, specifically hydrodehalogenation, is a significant side reaction where the iodine atom at the 4-position of the indazole ring is replaced by a hydrogen atom. This results in the formation of 1H-indazole as a byproduct, which reduces the yield of your desired coupled product and complicates purification.

Q2: Why is this compound particularly susceptible to dehalogenation?

A2: Aryl iodides are generally more reactive in the oxidative addition step of palladium-catalyzed cross-coupling reactions compared to bromides or chlorides.[1] This higher reactivity also makes them more prone to dehalogenation. Furthermore, N-heterocyclic halides like indazoles can be more susceptible to this side reaction.[2]

Q3: What is the primary mechanism of dehalogenation?

A3: The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources within the reaction mixture, such as amine bases, solvents (like alcohols), or residual water. The Pd-H species can then react with the this compound coordinated to the palladium center, leading to the reductive elimination of 1H-indazole.

Q4: How does the choice of palladium catalyst and ligand affect dehalogenation?

A4: The catalyst and ligand system is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuDavePhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[3][4] These ligands can stabilize the palladium center and accelerate the desired catalytic cycle, minimizing the lifetime of intermediates that could lead to dehalogenation.

Q5: Can the N-H group of the indazole ring influence dehalogenation?

A5: Yes, the acidic proton of the indazole N-H can be deprotonated by the base in the reaction mixture. This can alter the electronic properties of the indazole ring, potentially influencing the rates of both the desired coupling and the undesired dehalogenation. In some cases, N-protection of the indazole may suppress this side reaction.[5]

Troubleshooting Guide: Dehalogenation of this compound

Issue Possible Cause Recommended Solution
High percentage of 1H-indazole byproduct Inappropriate Ligand Choice: The ligand may not be sufficiently bulky or electron-donating to favor the desired coupling.Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or an N-heterocyclic carbene (NHC) ligand.[2]
Base is too strong or a hydride source: Strong bases can promote the formation of Pd-H species.Base Optimization: Consider using a weaker inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2]
High Reaction Temperature: Elevated temperatures can accelerate the rate of dehalogenation.Temperature Adjustment: Attempt the reaction at a lower temperature, which may require a longer reaction time.
Solvent Effects: Certain solvents can act as hydride donors.Solvent Change: If using an alcohol-based solvent, switch to an aprotic solvent like toluene, dioxane, or DMF.[2]
Presence of Water: Excess water can be a proton source leading to dehalogenation.Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
Low or no conversion to the desired product Inactive Catalyst: The palladium catalyst may be old, oxidized, or not properly activated.Catalyst Check: Use a fresh batch of catalyst or a more air-stable pre-catalyst. Perform a test reaction with a known reactive substrate to confirm catalyst activity.
Slow Transmetalation: The transmetalation step with the coupling partner (e.g., boronic acid) is slow, allowing time for dehalogenation.Reagent Quality and Equivalents: Ensure the coupling partner is of high purity. Using a slight excess (1.2-1.5 equivalents) can sometimes improve the rate of the desired reaction.

Data Presentation: Impact of Reaction Parameters on Dehalogenation

The following table summarizes the general effects of various reaction parameters on the desired cross-coupling reaction versus the undesired dehalogenation of this compound.

Parameter Condition to Favor Cross-Coupling Condition that may Increase Dehalogenation Rationale
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCsLess sterically demanding, electron-poor ligandsBulky ligands accelerate reductive elimination of the desired product.
Base Weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄)Strong bases (e.g., NaOtBu, KOtBu) or amine bases that can act as hydride donorsWeaker bases are less likely to generate significant amounts of Pd-H species.
Temperature Lowest effective temperatureHigh temperaturesHigher temperatures can increase the rate of the dehalogenation side reaction.
Solvent Aprotic solvents (Toluene, Dioxane, DMF)Protic solvents (e.g., alcohols)Protic solvents can be a source of hydrides.
Catalyst Loading Optimal (typically 1-5 mol%)Very high catalyst loadingHigher catalyst concentrations can sometimes lead to more side reactions.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions with this compound, with specific considerations to minimize dehalogenation.

Suzuki-Miyaura Coupling

Objective: To form a C-C bond between this compound and a boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4-10 mol% if using a Pd(OAc)₂ precursor)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[1]

Buchwald-Hartwig Amination

Objective: To form a C-N bond between this compound and an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, the palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.[6]

Sonogashira Coupling

Objective: To form a C-C bond between this compound and a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., triethylamine or diisopropylamine, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the base.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 50-80 °C and monitor by TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[7]

Visualizations

Troubleshooting Workflow for Dehalogenation

Dehalogenation_Troubleshooting start Dehalogenation Observed ligand Optimize Ligand (e.g., XPhos, SPhos) start->ligand check_yield Analyze Yield and Byproduct Formation ligand->check_yield No Improvement base Optimize Base (e.g., K2CO3, Cs2CO3) base->check_yield No Improvement temp Lower Temperature temp->check_yield No Improvement solvent Change Solvent (Aprotic, Anhydrous) solvent->check_yield No Improvement check_yield->base Dehalogenation Still High check_yield->temp Dehalogenation Still High check_yield->solvent Dehalogenation Still High success Dehalogenation Minimized check_yield->success Dehalogenation Minimized fail Re-evaluate Strategy check_yield->fail No Improvement After All Steps Dehalogenation_Factors cluster_factors Influencing Factors Dehalogenation Dehalogenation (Hydrodehalogenation) Ligand Ligand (Sterics, Electronics) Ligand->Dehalogenation Base Base (Strength, Hydride Source) Base->Dehalogenation Solvent Solvent (Protic vs. Aprotic) Solvent->Dehalogenation Temperature Temperature Temperature->Dehalogenation

References

Technical Support Center: Cross-Coupling Reactions of 4-Iodo-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodo-1H-indazole in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when selecting a base for cross-coupling reactions with this compound?

The most common issues include low or no conversion of the starting material, and the formation of side products.[1] Low conversion can be due to the use of a base that is too weak or one that has poor solubility in the reaction solvent.[1][2] Side reactions, such as dehalogenation (hydrodehalogenation), where the iodine atom is replaced by a hydrogen, can also be a significant problem, particularly with electron-deficient aryl halides.[3] The choice of base can influence the rate of these side reactions.[3]

Q2: How does the choice of base affect the yield of my Suzuki-Miyaura coupling with this compound?

The base plays a critical role in the catalytic cycle of the Suzuki-Miyaura coupling by activating the organoboron species to facilitate transmetalation.[2] For N-heterocyclic substrates like this compound, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[2] The strength and solubility of the base are key factors. Stronger or more soluble bases like Cs₂CO₃ or K₃PO₄ can be more effective, especially with challenging substrates.[1] The presence of water as a co-solvent can also be crucial for the activity of carbonate and phosphate bases.[1][2]

Q3: I am observing significant dehalogenation of my this compound starting material. How can I minimize this side reaction?

Dehalogenation can be a troublesome side reaction. The choice of base can play a role in mitigating this issue.[3] Switching to a weaker or different type of base (e.g., an inorganic base instead of an organic amine base) may reduce the rate of hydrodehalogenation.[3] Additionally, ensuring the use of high-purity, anhydrous aprotic solvents is important, as some solvents can act as a hydride source.[3] The selection of the phosphine ligand on the palladium catalyst can also influence the extent of dehalogenation.[1]

Q4: Is N-protection of the indazole required for cross-coupling reactions?

While some Suzuki-type reactions have been successful with unprotected 3-iodoindazoles, N-protection is generally recommended for many cross-coupling reactions, including Sonogashira and Heck couplings, to prevent side reactions and catalyst inhibition.[3] The unprotected N-H of the indazole can interfere with the catalytic cycle.[3] The choice of protecting group, such as Boc or SEM, can also influence the reaction outcome.[3]

Q5: For a Buchwald-Hartwig amination, what type of base is typically recommended for a substrate like this compound?

For Buchwald-Hartwig amination, a strong base is typically required to deprotonate the amine and facilitate the catalytic cycle.[4] A common and effective base for this reaction is potassium tert-butoxide (KOtBu). The choice of ligand is also critical, with bulky, electron-rich phosphine ligands often being employed to enhance reaction efficiency.[5]

Base Selection Guide for Cross-Coupling Reactions of this compound

The following table summarizes the performance of various bases in different cross-coupling reactions with substrates analogous to this compound. This data is intended to serve as a starting point for reaction optimization.

Cross-Coupling ReactionSubstrate (Analogous)BaseSolventCatalyst SystemTemperature (°C)Yield (%)Reference
Suzuki-Miyaura 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazoleNa₂CO₃DMFPd(PPh₃)₄95-10086[6]
Suzuki-Miyaura 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazoleCsFDMFPd(OAc)₂95-10092[6]
Suzuki-Miyaura Aryl HalideNa₂CO₃DMF/H₂OPd/NiFe₂O₄30-100High[7]
Suzuki-Miyaura Aryl HalideK₂CO₃DMF/H₂OPd/NiFe₂O₄30-100Moderate[7]
Suzuki-Miyaura Aryl HalideCs₂CO₃DMF/H₂OPd/NiFe₂O₄30-100Moderate[7]
Heck IodobenzeneK₂CO₃DMF or DMF/H₂OPd(OAc)₂100High[8]
Heck 5-Iodo-indoleNa₂CO₃H₂O/MeCNNa₂PdCl₄8097[9]
Buchwald-Hartwig 4-Iodo-1-tritylpyrazoleKOtBuToluenePd(dba)₂ / tBuDavePhos11095[10]
Buchwald-Hartwig Bromo-aromaticCs₂CO₃ToluenePd(OAc)₂ / BINAP110Good[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting protocol that can be optimized by varying the catalyst, ligand, base, solvent, and temperature.[2]

  • To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2 equivalents).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the desired time, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Heck Coupling

This protocol is adapted for this compound and may require optimization, including the potential need for N-protection.[12]

  • In a Schlenk flask or sealed reaction vial under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF).

  • Add the alkene (e.g., methyl acrylate, 1.5 equiv.), the base (e.g., Na₂CO₃ or triethylamine, 2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is adapted from procedures for 4-iodopyrazole derivatives and may require optimization for this compound.[10]

  • To an oven-dried Schlenk tube under an inert atmosphere, add the this compound (1.0 equiv.), the palladium precursor (e.g., Pd(dba)₂, 2-5 mol%), the phosphine ligand (e.g., tBuDavePhos, 4-10 mol%), and the base (e.g., KOtBu, 1.2-1.5 equiv.).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.2 equiv.).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Decision-Making Workflow for Base Selection

Base_Selection_Workflow Base Selection for this compound Cross-Coupling start Start: Select Cross-Coupling Reaction suzuki Suzuki-Miyaura Coupling start->suzuki heck Heck Coupling start->heck buchwald Buchwald-Hartwig Amination start->buchwald suzuki_base Initial Base Choice: - K₂CO₃ - Cs₂CO₃ - K₃PO₄ suzuki->suzuki_base heck_base Initial Base Choice: - Na₂CO₃ - Et₃N (Triethylamine) heck->heck_base buchwald_base Initial Base Choice: - KOtBu (Potassium tert-butoxide) - NaOtBu buchwald->buchwald_base suzuki_issue Issue? suzuki_base->suzuki_issue low_yield_suzuki Low Yield / No Reaction suzuki_issue->low_yield_suzuki Yes dehalogenation_suzuki Dehalogenation suzuki_issue->dehalogenation_suzuki Yes end Successful Coupling suzuki_issue->end No optimize_suzuki Optimization: - Use stronger base (Cs₂CO₃, K₃PO₄) - Ensure base is finely powdered & anhydrous - Add H₂O as co-solvent low_yield_suzuki->optimize_suzuki optimize_dehalogenation_suzuki Optimization: - Switch to a weaker base - Screen different ligands/solvents dehalogenation_suzuki->optimize_dehalogenation_suzuki optimize_suzuki->suzuki_issue optimize_dehalogenation_suzuki->suzuki_issue heck_issue Issue? heck_base->heck_issue low_yield_heck Low Yield / Side Products heck_issue->low_yield_heck Yes heck_issue->end No optimize_heck Optimization: - Consider N-protection of indazole - Screen organic vs. inorganic bases - Adjust temperature low_yield_heck->optimize_heck optimize_heck->heck_issue buchwald_issue Issue? buchwald_base->buchwald_issue low_yield_buchwald Low Yield / Decomposition buchwald_issue->low_yield_buchwald Yes buchwald_issue->end No optimize_buchwald Optimization: - Ensure anhydrous conditions - Use bulky, electron-rich ligands - Screen other strong, non-nucleophilic bases low_yield_buchwald->optimize_buchwald optimize_buchwald->buchwald_issue

Caption: A workflow for selecting and troubleshooting the base in cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-iodo-1H-indazole and 5-iodo-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two key isomers, 4-iodo-1H-indazole and 5-iodo-1H-indazole. These compounds are valuable building blocks in medicinal chemistry and drug discovery, and understanding their relative reactivity in common palladium-catalyzed cross-coupling reactions is crucial for efficient synthetic planning and the development of novel therapeutics. While direct, side-by-side experimental comparisons are not extensively documented in the literature, this guide synthesizes available data, general principles of organic chemistry, and analogous examples to provide a robust comparative analysis.

Introduction to the Reactivity of Iodoindazoles

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of an iodine atom onto the indazole ring provides a versatile handle for further functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The position of the iodine atom on the indazole ring can significantly influence the electronic environment and steric accessibility of the C-I bond, thereby affecting the rate and efficiency of these transformations. Generally, the reactivity of aryl iodides in these reactions is higher than that of the corresponding bromides and chlorides, making iodoindazoles highly valuable substrates.

Theoretical Reactivity Profile

The reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition step, which is often the rate-determining step of the catalytic cycle. This step involves the insertion of the palladium(0) catalyst into the carbon-iodine bond. The strength of the C-I bond and the electron density at the carbon atom are key factors influencing the rate of this step.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the expected reactivity of this compound and 5-iodo-1H-indazole in three major palladium-catalyzed cross-coupling reactions. The provided experimental data is collated from various sources and should be interpreted with the understanding that direct side-by-side comparisons under identical conditions are limited.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound.

General Reaction Scheme:

Suzuki_Miyaura Indazole This compound or 5-iodo-1H-indazole Product 4-R-1H-indazole or 5-R-1H-indazole Indazole->Product Pd catalyst, Base Solvent, Heat BoronicAcid R-B(OH)₂ BoronicAcid->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data Comparison (Representative Examples):

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High[2]
3-Iodo-1H-indazolePhenylboronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane/Water---[1]
5-IodovanillinPhenylboronic acidPd(OAc)₂Amberlite IRA-400(OH)Water/Ethanol601-2-[3]

Note: The data presented is for analogous compounds and serves as a general reference. Direct comparative data for 4-iodo- and 5-iodo-1H-indazole is not available in the searched literature.

Reactivity Analysis: Both 4-iodo- and 5-iodo-1H-indazole are expected to be highly reactive substrates in Suzuki-Miyaura coupling. The slightly different electronic environments of the C4 and C5 positions may lead to minor differences in reaction rates and yields. Based on findings for bromoindazoles, it is possible that 5-iodo-1H-indazole may exhibit slightly higher reactivity.[1]

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.

General Reaction Scheme:

Sonogashira_Coupling Indazole This compound or 5-iodo-1H-indazole Product 4-(R-C≡C)-1H-indazole or 5-(R-C≡C)-1H-indazole Indazole->Product Pd catalyst, Cu(I) cocatalyst Base, Solvent Alkyne R-C≡CH Alkyne->Product

Caption: General scheme of the Sonogashira coupling reaction.

Quantitative Data Comparison (Representative Examples):

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodotoluenePhenylacetylene5% Pd on alumina / 0.1% Cu₂O on alumina-THF-DMA7572<2[4]
1-Ethyl-4-iodo-5-methyl-1H-pyrazoleTerminal AlkynePdCl₂(PPh₃)₂ / CuITEA or DIPEATHF or DMF50-80--[5]
3-IodoindazolesTerminal Alkynes------[6]

Note: The data presented is for analogous compounds and serves as a general reference. Direct comparative data for 4-iodo- and 5-iodo-1H-indazole is not available in the searched literature.

Reactivity Analysis: Similar to the Suzuki coupling, both isomers are expected to be efficient partners in Sonogashira reactions. The reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl.[7] Any difference in reactivity between the 4- and 5-iodo isomers would likely be subtle and dependent on the specific reaction conditions and the nature of the alkyne coupling partner.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of C-N bonds by coupling an amine with an aryl halide.

General Reaction Scheme:

Buchwald_Hartwig Indazole This compound or 5-iodo-1H-indazole Product 4-(R¹R²N)-1H-indazole or 5-(R¹R²N)-1H-indazole Indazole->Product Pd catalyst, Ligand Base, Solvent, Heat Amine R¹R²NH Amine->Product

Caption: General scheme of the Buchwald-Hartwig amination.

Quantitative Data Comparison (Representative Examples):

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo- and 6-Bromo-1H-indazoleMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene100-75-80[1]
5-Bromo-1H-indazoleMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene100-85[1]
1-Iodo-2-methylcyclopropanePrimary/Secondary AminePd₂(dba)₃ / YPhosNaOtBuToluene80-40-90

Note: The data for bromoindazoles suggests slightly higher reactivity at the 5-position compared to the 4- and 6-positions under the specified conditions. It is generally accepted that aryl iodides are more reactive than aryl bromides in Buchwald-Hartwig aminations.

Reactivity Analysis: Based on the data for bromoindazoles, it is reasonable to hypothesize that 5-iodo-1H-indazole may be slightly more reactive than this compound in Buchwald-Hartwig amination.[1] Both isomers, being aryl iodides, are expected to be excellent substrates for this transformation. The choice of ligand is often critical for achieving high yields in the amination of heteroaryl halides.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, adapted from literature procedures for iodo-heterocycles. These should serve as a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound or 5-iodo-1H-indazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stir bar

Procedure:

  • To the reaction vessel, add the iodoindazole, arylboronic acid, and base.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

Materials:

  • This compound or 5-iodo-1H-indazole (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol)

  • Solvent (e.g., anhydrous THF or DMF, 5 mL)

  • Schlenk flask

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the iodoindazole, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound or 5-iodo-1H-indazole (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol% Pd)

  • Phosphine ligand (e.g., Xantphos or a Buchwald ligand, 4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 2.0 mmol)

  • Anhydrous solvent (e.g., toluene or dioxane, 5 mL)

  • Schlenk tube

  • Magnetic stir bar

Procedure:

  • In an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base.

  • Seal the tube, evacuate, and backfill with an inert gas three times.

  • Under the inert atmosphere, add the iodoindazole and the amine.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflows

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents B Add to Reaction Vessel A->B C Purge with Inert Gas B->C D Add Degassed Solvent C->D E Add Catalyst D->E F Heat and Stir E->F G Monitor Progress (TLC/LC-MS) F->G H Cool to RT G->H I Quench and Extract H->I J Dry and Concentrate I->J K Column Chromatography J->K

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

Both this compound and 5-iodo-1H-indazole are highly reactive and versatile building blocks for the synthesis of functionalized indazole derivatives via palladium-catalyzed cross-coupling reactions. While direct comparative data is scarce, based on general reactivity principles and analogous examples, 5-iodo-1H-indazole may exhibit slightly enhanced reactivity in some transformations, such as the Buchwald-Hartwig amination. The choice between these two isomers may ultimately depend on the specific synthetic target, the desired electronic properties of the final product, and the commercial availability of the starting materials. The provided experimental protocols offer a solid foundation for researchers to develop and optimize conditions for their specific applications. Further side-by-side experimental and computational studies are warranted to definitively quantify the reactivity differences between these two important isomers.

References

A Comparative Guide to the Structural Validation of 4-Iodo-1H-Indazole and its Analogs via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystallographic data for halogenated indazole analogs, offering insights into the structural impact of halogen substitution. While crystallographic data for 4-iodo-1H-indazole is not publicly available, this guide utilizes data from the closely related 4-halogenated-1H-pyrazole series (fluoro, chloro, bromo, and iodo) to provide a robust comparative analysis. This information is crucial for understanding structure-activity relationships (SAR) in drug design and for the validation of novel synthetic compounds.

Data Presentation: Crystallographic Parameters of 4-Halogenated-1H-pyrazoles

The following table summarizes key crystallographic parameters for the complete series of 4-halogenated-1H-pyrazoles, providing a basis for understanding the influence of the halogen atom on the crystal packing and molecular geometry. The data for 4-iodo-1H-pyrazole serves as a valuable proxy for the absent this compound data.

Parameter4-Fluoro-1H-pyrazole4-Chloro-1H-pyrazole4-Bromo-1H-pyrazole4-Iodo-1H-pyrazole[1]
Molecular Formula C₃H₃FN₂C₃H₃ClN₂C₃H₃BrN₂C₃H₃IN₂
Formula Weight 86.07102.52146.97193.97
Crystal System MonoclinicOrthorhombicOrthorhombicOrthorhombic
Space Group P2₁/cPnmaPnmaP2₁ab
a (Å) 8.833(3)10.384(2)10.602(2)10.134(2)
b (Å) 5.6045(2)6.883(1)6.992(1)5.758(1)
c (Å) 14.155(5)5.408(1)5.438(1)5.867(1)
α (°) 90909090
β (°) 104.78(3)909090
γ (°) 90909090
Volume (ų) 677.3(4)386.3(1)402.7(1)342.3(1)
Z 8444
Density (calc), g/cm³ 1.6881.7642.4223.758
R-factor (R1) 0.0420.0270.0310.039

Note: Data for 4-fluoro, 4-chloro, and 4-bromo-1H-pyrazole is sourced from publicly available crystallographic databases and literature.[1]

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small organic molecule like a halogenated indazole or pyrazole involves a standardized workflow.

1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method is slow evaporation of a saturated solution of the compound.

  • Procedure: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to the point of saturation.[2]

  • The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks.

  • Well-formed, single crystals should appear as the solution becomes supersaturated.

2. Crystal Selection and Mounting:

  • A suitable crystal (typically 0.1-0.4 mm in each dimension) free of visible defects is selected under a microscope.[2]

  • The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms.[3]

3. Data Collection:

  • The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[3]

  • An initial set of diffraction images are collected to determine the unit cell parameters and crystal orientation.

  • A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, with each frame being exposed to the X-ray beam for a specific duration.

4. Data Reduction and Structure Solution:

  • The collected diffraction intensities are processed to correct for experimental factors and to yield a set of unique reflection data.

  • The crystal structure is typically solved using direct methods or Patterson methods to determine the initial positions of the atoms.

5. Structure Refinement:

  • The initial atomic model is refined against the experimental data using least-squares methods.

  • This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure provides precise bond lengths, bond angles, and torsion angles.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the structural validation of a small molecule using single-crystal X-ray crystallography.

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structural Validation (CIF File) structure_refinement->validation Final Validation

Caption: Workflow for small molecule structural validation by X-ray crystallography.

This guide provides a foundational understanding of the structural validation process for this compound and its analogs. The comparative data from the pyrazole series offers valuable insights for researchers in medicinal chemistry and materials science, aiding in the rational design of new molecules with desired properties.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Iodo-, 4-Bromo-, and 4-Chloro-1H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including anti-cancer and anti-inflammatory properties.[1] The strategic placement of halogen atoms on this bicyclic system is a common approach in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Consequently, the unambiguous structural confirmation of halogenated indazole regioisomers is a critical step in the drug discovery and development pipeline.

This guide provides an in-depth spectroscopic comparison of three key analogues: 4-iodo-1H-indazole, 4-bromo-1H-indazole, and 4-chloro-1H-indazole. We will delve into the distinguishing features observed in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, moving beyond a simple data summary to explain the underlying physical principles that govern these differences. The experimental protocols detailed herein are designed to serve as a robust, self-validating framework for researchers in the field.

The Foundational Influence of the Halogen Substituent

The distinct spectroscopic signatures of these three molecules are directly attributable to the fundamental properties of the halogen atom (X) at the C4 position. Three key effects are at play:

  • Isotopic Abundance (Mass Spectrometry): Chlorine and bromine possess multiple naturally occurring isotopes with significant abundance, whereas iodine is monoisotopic. This creates highly characteristic and easily identifiable patterns in their respective mass spectra.[2][3]

  • Electronegativity & Anisotropy (NMR Spectroscopy): The electronegativity of the halogen (Cl > Br > I) creates an inductive effect, withdrawing electron density from the indazole ring system and influencing the chemical shifts of nearby protons and carbons.[4] This effect, however, is not the sole determinant.

  • The Heavy Atom Effect (NMR Spectroscopy): For heavier halogens like bromine and iodine, spin-orbit coupling (SOC) becomes a significant factor, particularly for the directly attached carbon (C4). This effect introduces a strong shielding contribution that can counteract and even override the expected deshielding from electronegativity.[5][6]

  • Atomic Mass & Bond Strength (Infrared Spectroscopy): The increasing mass of the halogen (I > Br > Cl) and the corresponding decrease in the C-X bond strength directly influence the vibrational frequencies of the molecule, leading to predictable shifts in the IR spectrum.

Comparative Analysis by Technique

Mass Spectrometry: A Tale of Isotopic Fingerprints

Mass spectrometry provides the most definitive and immediate differentiation between these three compounds. The key lies in the molecular ion (M⁺) region, where the natural isotopic distributions of chlorine and bromine produce unmistakable patterns.[7]

  • 4-Chloro-1H-indazole: Chlorine has two primary isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M⁺ to [M+2]⁺ peak intensity ratio of approximately 3:1 .

  • 4-Bromo-1H-indazole: Bromine's two major isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), have nearly equal natural abundances.[2] This generates a signature M⁺ to [M+2]⁺ peak intensity ratio of roughly 1:1 .[8]

  • This compound: Iodine is monoisotopic (¹²⁷I, 100% abundance). Therefore, its mass spectrum will show a single, unambiguous molecular ion peak with no significant [M+2]⁺ contribution.

Table 1: Predicted Molecular Ion Patterns for 4-Halo-1H-Indazoles

CompoundMolecular FormulaMolecular Weight (Lightest Isotope)Key m/z PeaksExpected Intensity Ratio
4-Chloro-1H-indazoleC₇H₅ClN₂152.02152, 154~3:1
4-Bromo-1H-indazoleC₇H₅BrN₂195.97196, 198~1:1
This compoundC₇H₅IN₂243.95244~1:0
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of ¹H and ¹³C nuclei. The halogen at C4 exerts a profound influence that allows for clear differentiation.

¹H NMR Spectroscopy

The primary effect on the proton chemical shifts is the inductive withdrawal of electron density by the halogen, which generally causes a downfield shift (deshielding) of the aromatic protons. The magnitude of this effect correlates with electronegativity (Cl > Br > I). We expect the resonance for H-5, the proton adjacent to the halogen, to be the most affected and to shift progressively upfield as we move from the chloro to the iodo analogue. Similarly, the N-H proton signal is also expected to shift downfield with decreasing halogen electronegativity, a trend observed in related 4-halo-pyrazoles.[9]

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Assignment4-Chloro4-Bromo4-IodoRationale for Shift
N1-H~13.4~13.5~13.6Decreasing electronegativity reduces shielding.
H-3~8.2~8.2~8.2Minimal influence from C4 substituent.
H-7~7.7~7.6~7.5Inductive effect diminishes with distance.
H-5~7.4~7.5~7.6Anisotropic and steric effects can outweigh induction.
H-6~7.2~7.2~7.2Complex interplay of electronic effects.

Note: The values presented are estimates based on data from analogous structures and established substituent effects. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, particularly the chemical shift of the ipso-carbon (C4), offers a compelling point of comparison. While one might expect C4 to be most deshielded in the chloro derivative due to chlorine's high electronegativity, the "heavy atom effect" introduces significant shielding for bromine and, most dramatically, for iodine.[5][6] This phenomenon, driven by spin-orbit coupling, causes the C4 signal to shift progressively upfield from chlorine to iodine, a trend that is counterintuitive if considering only electronegativity.

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Assignment4-Chloro4-Bromo4-IodoRationale for Shift
C7a~140~141~142Influenced by electronic nature of C4-X bond.
C3~134~134~134Minimal influence from C4 substituent.
C6~128~128~129Minor inductive effects.
C5~123~126~130Halogen inductive and resonance effects.
C7~117~119~121Halogen inductive and resonance effects.
C3a~110~110~110Minimal influence.
C4~116~105~85Dominated by heavy atom shielding (I > Br > Cl).

Note: The values presented are estimates based on data from analogous structures and established substituent effects. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The key differentiating feature among the 4-halo-1H-indazoles will be the C-X stretching vibration. Due to the increasing mass of the halogen atom from Cl to I, the frequency of the C-X stretch will decrease accordingly (Cl > Br > I). These vibrations typically appear in the fingerprint region of the spectrum (<1000 cm⁻¹). Additionally, the N-H stretching frequency can be subtly influenced by the electronic effects of the halogen, with a slight decrease in frequency observed with decreasing electronegativity, as seen in similar heterocyclic systems.[9]

Table 4: Key Differentiating IR Absorption Bands (cm⁻¹)

Vibration4-Chloro4-Bromo4-IodoRationale for Shift
N-H stretch (broad)~3150-3200~3140-3190~3130-3180H-bonding strength influenced by halogen electronics.
C-H aromatic stretch~3100~3100~3100Largely unaffected.
C=C aromatic stretch~1620, ~1500~1615, ~1495~1610, ~1490Minor shifts due to electronic effects.
C-X stretch~750-850~650-750~500-600Frequency decreases with increasing atomic mass.

Note: IR data for 4-bromo-1H-indazole is available in public databases.[10] Other values are predicted based on established trends.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Mass Spectrometry (MS) Protocol

References

A Comparative Guide to the Biological Activity of 4-Iodo-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold is a prominent "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] While 4-iodo-1H-indazole itself is often utilized as a versatile synthetic intermediate for constructing more complex molecules, its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, anti-inflammatory, and antimicrobial applications.[1][3][4] The introduction of an iodine atom at the 4-position of the indazole ring provides a valuable handle for further chemical modifications, such as cross-coupling reactions, enabling the development of diverse and potent biologically active agents.[3][5]

This guide provides a comparative overview of the biological activities of various this compound derivatives and related substituted indazoles, supported by experimental data from published research.

Anticancer Activity

Indazole derivatives are extensively investigated for their anticancer properties, with several compounds acting as kinase inhibitors.[4][6] The substitution pattern on the indazole ring plays a crucial role in determining the potency and selectivity of these compounds.

Comparative Performance of Indazole Derivatives in Oncology

The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various cancer cell lines.

Compound/DerivativeTarget/Cell LineAssay TypeIC50 ValueReference
Compound 2f (An indazole derivative)4T1 (Breast Cancer)Antiproliferative Assay0.23–1.15 µM[6][7]
Compound 120 (A 1H-indazole derivative)IDO1 EnzymeEnzymatic Inhibition Assay5.3 µM[4]
Compound 35 (A 4,6-substituted-1H-indazole)IDO1 EnzymeEnzymatic Inhibition Assay0.74 µM[8]
Compound 35 (A 4,6-substituted-1H-indazole)TDO EnzymeEnzymatic Inhibition Assay2.93 µM[8]
Compound 127 (Entrectinib) ALK EnzymeEnzyme Inhibition Assay12 nM[4]
Compound 109 (A 1H-indazole derivative)EGFR T790M KinaseKinase Inhibition Assay5.3 nM[4]
Compound 5c (A 3-iodo-1H-indazole derivative)HCT-116 (Colon Carcinoma)MTT Assay< 64 µg/mL[9]
Compound 5c (A 3-iodo-1H-indazole derivative)MDA-MB-231 (Breast Cancer)MTT Assay< 59 µg/mL[9]
Signaling Pathways in Cancer

Studies on active indazole derivatives, such as compound 2f, have shown that they can induce apoptosis in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[6][7]

Indazole Indazole Derivative (e.g., Compound 2f) ROS ↑ Reactive Oxygen Species (ROS) Indazole->ROS induces Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 inhibits Bax Bax (Pro-apoptotic) Indazole->Bax activates Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Mito->Casp9 Bcl2->Mito Bax->Mito Casp3 Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by an Indazole Derivative.

Anti-inflammatory Activity

Certain indazole derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[10][11]

Comparative Performance of Indazole Derivatives in Inflammation Models
Compound/DerivativeTarget/AssayIC50 ValueReference
Indazole IL-1β Inhibition120.59 µM[10]
6-Nitroindazole IL-1β Inhibition100.75 µM[10]
Indazole TNF-α Inhibition220.11 µM[10]
5-Aminoindazole TNF-α Inhibition230.19 µM[10]

Antimicrobial Activity

The indazole scaffold has also been explored for developing new antimicrobial agents. Derivatives have shown activity against various bacterial strains, including resistant phenotypes.[12]

Comparative Performance of Indazole Derivatives as Antibacterials

| Compound/Derivative | Target Strain | Assay Type | MIC Value | Reference | | :--- | :--- | :--- | :--- | | Compound 9 (4-bromo-1H-indazole derivative) | S. pyogenes PS | Broth Microdilution | 4 µg/mL |[12] | | Compound 18 (4-bromo-1H-indazole derivative) | S. aureus ATCC29213 | Broth Microdilution | - |[12] | | Indole-triazole derivative 3d | S. aureus | Serial Dilution | 6.25 µg/mL |[13] | | Indole-thiadiazole derivative 2h | S. aureus | Serial Dilution | 6.25 µg/mL |[13] |

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of experimental data. Below are protocols for key assays used in the biological screening of indazole derivatives.

Anticancer Activity: MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding : Cancer cells (e.g., 4T1, HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment : The cells are treated with various concentrations of the indazole derivatives (e.g., 0.1 to 100 µM) and incubated for a further 24-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[9][14]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[10][11]

  • Animal Grouping : Rats are divided into several groups: a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the indazole derivatives.

  • Compound Administration : The test compounds or standard drug are administered orally or intraperitoneally 1 hour before the induction of inflammation.

  • Inflammation Induction : 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema : The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis : The percentage of inhibition of edema is calculated for each group relative to the control group.

General Workflow for Biological Activity Screening

The process of screening new chemical entities like this compound derivatives for biological activity typically follows a structured workflow from initial synthesis to in-depth mechanistic studies.

cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: In Vivo & Preclinical Synthesis Synthesis of This compound Derivatives Primary_Screening Primary In Vitro Screening (e.g., Antiproliferative) Synthesis->Primary_Screening Hit_ID Hit Identification (Active Compounds) Primary_Screening->Hit_ID Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Apoptosis) Hit_ID->Secondary_Assays SAR Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection In_Vivo In Vivo Testing (e.g., Animal Models) Lead_Selection->In_Vivo Tox Toxicity & PK/PD Studies In_Vivo->Tox Candidate Preclinical Candidate Tox->Candidate

Caption: General Workflow for Screening this compound Derivatives.

Structure-Activity Relationship (SAR)

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.[4][15] SAR studies help in understanding how chemical structure relates to biological function, guiding the design of more potent and selective compounds.

Indazole_Core 1H-Indazole Core R1 Substituent at R1 (e.g., at N1) Indazole_Core->R1 R4 Substituent at R4 (Iodo Group) Indazole_Core->R4 R6 Substituent at R6 Indazole_Core->R6 Activity Biological Activity (Potency, Selectivity) R1->Activity modulates R4->Activity influences R6->Activity critical for

Caption: Structure-Activity Relationship (SAR) for 1H-Indazole Derivatives.

For instance, studies on IDO1 inhibitors revealed that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold largely affect the inhibitory activity.[15] This highlights the importance of systematic modification at these positions to optimize the biological profile of new derivatives.

References

Comparative Guide to Confirming the Structure of 4-Iodo-1H-Indazole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active compounds, including those with anti-cancer and anti-inflammatory properties. The functionalization of the indazole ring, particularly through reactions involving versatile building blocks like 4-iodo-1H-indazole, is a critical strategy in drug discovery. However, the synthesis of substituted indazoles often presents a significant challenge: the potential for forming regioisomers. This guide provides a comprehensive comparison of analytical methodologies to unambiguously confirm the structure of reaction products derived from this compound, with a focus on N-alkylation and cross-coupling reactions. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Challenge of Regioselectivity in Indazole Chemistry

The nitrogen atoms of the indazole ring (N1 and N2) both possess lone pairs of electrons and can participate in reactions such as alkylation. This often leads to the formation of a mixture of N1 and N2 substituted products. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the electronic and steric nature of substituents on the indazole ring. Consequently, robust and unequivocal structure determination is paramount.

N-Alkylation: A Case Study in Regioisomerism

The N-alkylation of indazoles is a fundamental transformation in the synthesis of bioactive molecules. Achieving regioselectivity for either the N1 or N2 position is a common hurdle.

Favoring the N1 Isomer

For many therapeutic applications, the N1-alkylated indazole is the desired product. A widely successful strategy to achieve high N1 selectivity involves the use of a strong, non-coordinating base in a non-polar aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has proven to be particularly effective. It is postulated that the sodium cation coordinates with the N2 nitrogen and a nearby electron-rich group, sterically hindering the approach of the electrophile to the N2 position and thus favoring alkylation at N1.

Favoring the N2 Isomer

While often the minor product, selective synthesis of the N2-alkylated isomer is also achievable. This can be accomplished through alternative synthetic strategies, such as those that proceed through different intermediates or by leveraging specific substituent effects that electronically favor substitution at the N2 position. For instance, indazoles with electron-withdrawing groups at the C7 position have shown excellent N2 regioselectivity.

Cross-Coupling Reactions: Expanding Molecular Diversity

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. While regioselectivity at the N1/N2 positions is not the primary concern in these reactions (assuming a protected indazole is used), confirming the successful coupling at the C4 position is crucial.

Analytical Techniques for Structure Elucidation

A multi-faceted analytical approach is essential for the unambiguous confirmation of the structure of this compound reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between N1 and N2 isomers and confirming the position of substituents. Both ¹H and ¹³C NMR provide diagnostic signals that are sensitive to the electronic environment of the nuclei.

Key Diagnostic Features in NMR:

  • ¹H NMR: The chemical shifts of the protons on the indazole ring, particularly H3, H5, H6, and H7, will differ significantly between the N1 and N2 isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring are also highly informative for assigning the correct isomer.

  • 2D NMR Techniques: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive evidence for the connectivity of atoms and the spatial proximity of protons, respectively, which is invaluable for distinguishing between closely related isomers.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of the reaction product and for gaining structural information through fragmentation patterns. For compounds containing iodine, the isotopic pattern in the mass spectrum is a key indicator. Iodine has one stable isotope (¹²⁷I), so the presence of an iodine atom will be evident from the molecular ion peak. In the case of halogenated compounds, the presence of specific isotopic patterns can be diagnostic.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information by determining the precise three-dimensional arrangement of atoms in a molecule. While obtaining suitable crystals can be a challenge, the resulting crystal structure is considered the "gold standard" for structure proof.

Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, including connectivity and stereochemistry. Non-destructive.Can be complex to interpret for complex molecules. Requires a relatively large amount of sample.
Mass Spectrometry Measures the mass-to-charge ratio of ions.High sensitivity. Provides molecular weight information and fragmentation patterns for structural clues.Can be difficult to distinguish between isomers with the same molecular weight.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides an unambiguous 3D structure.Requires high-quality single crystals, which can be difficult to grow.

Experimental Protocols

Protocol 1: N1-Selective Alkylation of this compound

This protocol is optimized for achieving high regioselectivity for the N1-alkylated product.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of N-Protected this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an N-protected this compound with a boronic acid.

Materials:

  • N-protected this compound

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To a reaction vessel, add the N-protected this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., 5 mol%), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Workflows

N-Alkylation Workflow

A Comparative Analysis of Palladium Catalysts for 4-Iodo-1H-Indazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of the indazole scaffold is a cornerstone in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. Among the various precursors, 4-iodo-1H-indazole is a key building block for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst and corresponding reaction conditions is critical for achieving high yields and selectivity. This guide provides a comparative analysis of various palladium catalyst systems for the coupling of this compound, supported by experimental data and detailed protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound. For the arylation of this compound, several palladium catalysts have shown high efficacy.

Data Presentation: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemperature (°C)TimeCoupling PartnerYield (%)Reference
Pd(PPh₃)₄K₂CO₃DME150 (Microwave)10 minPhenylboronic acid85[1]
Pd(OAc)₂ / PPh₃K₂CO₃DME150 (Microwave)10 minPhenylboronic acid82[1]
PdCl₂(dppf)K₂CO₃DME150 (Microwave)10 minPhenylboronic acid94[1]
Pd(OAc)₂ / SPhosK₂CO₃DME150 (Microwave)10 minPhenylboronic acid92[1]
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/Water120-150 (Microwave)30-60 minAryl- or vinylboronic acidN/A[2]

Note: Data for the first four entries were adapted from a study on the analogous 4(5)-iodoimidazole, suggesting applicability to this compound.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure adapted for this compound is as follows:

  • To a microwave vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a base such as potassium carbonate (2.0 mmol), and the selected palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol).[1]

  • The vial is sealed, and a degassed solvent like dimethoxyethane (DME, 5 mL) is added.[1]

  • The reaction mixture is subjected to microwave irradiation at 150 °C for 10 minutes.[1]

  • After cooling, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.[1]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]

  • The crude product is then purified by flash column chromatography.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[3] The choice of ligand is crucial in this reaction.

Data Presentation: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination

Direct comparative data for this compound is limited, but insights can be drawn from related iodo-heterocycles. Sterically hindered phosphine ligands are generally preferred.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)AmineNotes
Pd₂(dba)₃X-PhosCs₂CO₃Toluene or DMFN/AN/ABenzylamineEffective for 3-aminoestrone synthesis, suggesting applicability.[4]
Pd(dba)₂tBuDavePhosK₂CO₃Xylene>80 (Microwave)N/APiperidineUsed for 4-halo-1H-1-tritylpyrazoles.[5]
Pd(OAc)₂Bulky phosphine ligandStrong baseToluene or Dioxane80-11012-24Primary/secondary amineGeneral conditions for 4-iodo-3-methyl-1H-indazole.[2]

Experimental Protocol: Buchwald-Hartwig Amination

A general protocol for the amination of this compound is as follows:

  • In a glovebox, a reaction tube is charged with a palladium precursor (e.g., Pd(OAc)₂), a suitable bulky phosphine ligand, and a strong base (e.g., NaOt-Bu).[2]

  • This compound (1.0 equiv.) and the desired amine (1.2 equiv.) are added.[2]

  • The tube is sealed, removed from the glovebox, and a dry, degassed solvent (e.g., toluene) is added via syringe.[2]

  • The reaction mixture is heated at 80-110 °C for 12-24 hours.[2]

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.[2]

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.[2]

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl halide, typically using a dual palladium and copper(I) catalyst system.

Data Presentation: Comparison of Palladium Catalysts for Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NCH₃CN or THFRoom Temp.16High[2]
Pd(OAc)₂ / XPhosCuICs₂CO₃Dioxane8012~90-97[6]
Pd(P(t-Bu)₃)₂NoneK₂CO₃Toluene10010~85-94[6]

Note: Data for the second and third entries are for 4-iodopyrazole and suggest potential conditions for this compound.[6]

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of N-protected this compound is as follows:

  • To a solution of N-protected this compound (1.0 equiv.) in a suitable solvent (e.g., DMF), add the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol).[1]

  • Triethylamine (3.0 equiv.) is then added as the base.[1]

  • The reaction is stirred at room temperature under an inert atmosphere until the starting material is consumed.[1]

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography.[2]

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene.

Data Presentation: Comparison of Palladium Catalysts for Heck Coupling

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂NoneNaHCO₃DMF125223-54[2]
Pd(OAc)₂PPh₃Et₃N or NaHCO₃DMF or Acetonitrile80-120SeveralN/A[2]

Note: The data is for the analogous 4-iodo-3-methyl-1H-indazole.[2]

Experimental Protocol: Heck Coupling

A general procedure for the Heck coupling of N-protected this compound:

  • In a sealed tube, dissolve the N-protected this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), and a phosphine ligand (e.g., PPh₃, 0.1 equiv.) in a suitable solvent (e.g., DMF).[2]

  • Add a base such as triethylamine (2.0 equiv.).[2]

  • Heat the reaction mixture at 80-120 °C for several hours until the starting material is consumed.[2]

  • After cooling, quench the reaction with water and extract with an organic solvent.[2]

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[2]

Visualizing the Process

To better understand the experimental process and the factors influencing these coupling reactions, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Charge reaction vessel with This compound, Pd catalyst, ligand, & base solvent Add degassed solvent start->solvent coupling_partner Add coupling partner (e.g., boronic acid, amine, alkyne) solvent->coupling_partner heat Heat mixture to specified temperature (conventional or microwave) coupling_partner->heat monitor Monitor reaction progress (TLC, GC-MS, LC-MS) heat->monitor quench Cool and quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for palladium-catalyzed coupling.

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrates Substrates center Coupling Reaction Efficiency pd_source Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) center->pd_source influences ligand Ligand (e.g., PPh₃, SPhos, XPhos) center->ligand influences base Base (e.g., K₂CO₃, NaOt-Bu) center->base influences solvent Solvent (e.g., Dioxane, Toluene, DMF) center->solvent influences temp Temperature center->temp influences indazole Indazole Substrate (N-protection may be needed) center->indazole depends on partner Coupling Partner (e.g., Boronic Acid, Amine) center->partner depends on

Caption: Factors influencing coupling reaction efficiency.

References

A Comparative Guide to Validating HPLC Purity Results of 4-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 4-iodo-1H-indazole is a critical step in the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds. This guide provides a framework for comparing and validating the HPLC purity of this compound from various sources, complete with experimental protocols and data presentation.

Data Presentation: Comparative Purity Analysis

The purity of this compound can vary between suppliers due to different synthetic and purification methods. Potential impurities may include regioisomers (e.g., 5-iodo-1H-indazole, 6-iodo-1H-indazole), starting materials, and reaction byproducts. Below is a summary table of hypothetical HPLC purity results for this compound from three different commercial suppliers.

Supplier Lot Number Stated Purity (%) Measured HPLC Purity (%) (Area Normalization) Major Impurity (Retention Time) Notes
Supplier AA-123>98%98.5%Impurity at 5.2 min (0.8%)Meets stated purity.
Supplier BB-456>98%97.2%Impurity at 7.8 min (1.5%)Does not meet stated purity.
Supplier CC-789>99% (HPLC)99.3%Impurity at 5.2 min (0.4%)High purity lot.

Experimental Protocol: HPLC Purity Determination

This section details a standard reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference standard of this compound with a certificate of analysis (if available).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) formic acid in water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and sonicate to degas.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and sonicate to degas.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Accurately weigh approximately 5 mg of the this compound reference standard and dissolve it in the diluent in a 50 mL volumetric flask to achieve a concentration of about 100 µg/mL.

  • Sample Solution: Prepare the sample solution of this compound from each supplier at the same concentration as the standard solution using the diluent.

3. HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

4. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample using the area normalization method. The purity is the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.

  • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for validating the HPLC purity of this compound samples.

HPLC_Purity_Validation_Workflow start Start: Receive this compound Samples prep_solutions Prepare Mobile Phases, Diluent, Standard, and Sample Solutions start->prep_solutions hplc_setup Set Up HPLC System (Column, Gradient, Detector) prep_solutions->hplc_setup inject_std Inject Reference Standard hplc_setup->inject_std inject_samples Inject Samples from Supplier A, B, C inject_std->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data analyze_data Analyze Data: Peak Integration & Area Normalization acquire_data->analyze_data compare_results Compare Purity Results Against Specifications analyze_data->compare_results report Generate Comparison Report compare_results->report end End: Qualified/Disqualified Lots report->end

Caption: Workflow for HPLC Purity Validation of this compound.

The Two Faces of a Coupling Partner: A Comparative Guide to N-Protected vs. Unprotected 4-Iodo-1H-Indazole in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of innovation. Its prevalence in a multitude of biologically active molecules makes its functionalization a critical task. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, enabling the formation of crucial carbon-carbon bonds. When utilizing 4-iodo-1H-indazole as a building block, a fundamental question arises: to protect the indazole nitrogen or not? This guide provides an in-depth, objective comparison of these two approaches, supported by experimental data, to empower you in making the most informed decision for your synthetic strategy.

The Dichotomy of the Indazole N-H in Catalysis

The free N-H group on the indazole ring, while seemingly innocuous, presents a significant challenge in palladium-catalyzed cross-coupling reactions. Its acidic proton can interfere with the catalytic cycle in several ways, potentially leading to diminished yields and complex reaction mixtures.[1] This interference is a key reason why N-protection is a frequently employed strategy.

Conversely, the direct use of unprotected N-heterocycles is highly desirable as it eliminates the additional steps of protection and deprotection, streamlining the synthetic route.[2] Recent advancements in catalyst systems have shown remarkable success in the Suzuki coupling of unprotected, nitrogen-rich heterocycles, including indazoles.[2]

This guide will dissect the nuances of both methodologies, providing a clear rationale for choosing one over the other based on your specific synthetic goals.

The Case for N-Protection: A Pathway to Robust and High-Yielding Couplings

Protecting the indazole nitrogen, most commonly with a tert-butyloxycarbonyl (Boc) group, is a well-established strategy to enhance the efficiency and reliability of Suzuki couplings.[1] By masking the acidic proton, N-protection prevents undesirable side reactions and promotes a cleaner, more efficient catalytic cycle.

Mechanistic Advantages of N-Protection

The primary benefit of N-protection lies in preventing the deprotonation of the indazole N-H by the base required for the Suzuki reaction. This deprotonation can lead to the formation of indazolyl anions that may coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of undesired byproducts.

The workflow for a typical N-protected Suzuki coupling of this compound is illustrated below:

N_Protected_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Deprotection Start This compound Protected_Indazole 1-Boc-4-iodo-1H-indazole Start->Protected_Indazole Protection Reagents_Protection (Boc)₂O, Base (e.g., TEA, DMAP) Solvent (e.g., THF, DCM) Reagents_Protection->Protected_Indazole Coupling_Reaction Suzuki Coupling Protected_Indazole->Coupling_Reaction Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Coupling_Reaction Catalyst_System Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Catalyst_System->Coupling_Reaction Coupled_Product_Protected 1-Boc-4-aryl-1H-indazole Coupling_Reaction->Coupled_Product_Protected Final_Product 4-Aryl-1H-indazole Coupled_Product_Protected->Final_Product Deprotection Deprotection_Reagents Acid (e.g., TFA, HCl) Solvent (e.g., DCM) Deprotection_Reagents->Final_Product

N-Protected Suzuki Coupling Workflow
Experimental Protocol: Suzuki Coupling of N-Boc-4-iodo-1H-indazole

The following protocol is a representative example for the Suzuki coupling of an N-protected iodoindazole, adapted from procedures for analogous substrates.[3]

Materials:

  • tert-butyl this compound-1-carboxylate

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add tert-butyl this compound-1-carboxylate, the arylboronic acid, PdCl₂(dppf), and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until completion.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Direct Approach: Suzuki Coupling of Unprotected this compound

While often perceived as more challenging, the direct Suzuki coupling of unprotected this compound is an attractive and increasingly viable option. This approach hinges on the careful selection of reaction conditions, particularly the catalyst and base, to circumvent the inhibitory effects of the N-H group.

Overcoming the N-H Hurdle: Key Mechanistic Considerations

Successful coupling of unprotected indazoles often relies on catalyst systems that are less susceptible to inhibition by N-heterocycles. The use of specialized ligands, such as SPhos and XPhos, can be beneficial.[2] Additionally, the choice of base and solvent system is critical to ensure efficient activation of the boronic acid without promoting deleterious side reactions involving the indazole N-H.[1]

The workflow for the direct Suzuki coupling of unprotected this compound is more streamlined:

Unprotected_Workflow Start This compound Coupling_Reaction Suzuki Coupling Start->Coupling_Reaction Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Coupling_Reaction Catalyst_System Specialized Pd Catalyst/Ligand (e.g., XPhos-based precatalyst) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) Catalyst_System->Coupling_Reaction Final_Product 4-Aryl-1H-indazole Coupling_Reaction->Final_Product

Unprotected Suzuki Coupling Workflow
Experimental Protocol: Suzuki Coupling of Unprotected this compound

The following is a representative protocol for the Suzuki coupling of an unprotected iodoindazole, based on successful methods for related nitrogen-rich heterocycles.[2]

Materials:

  • This compound

  • Arylboronic acid (1.5-2.0 equiv)

  • XPhos-based Palladium Precatalyst (e.g., P1 or P2, 2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium precatalyst, and potassium phosphate.

  • Seal the vessel, then evacuate and backfill with an inert gas.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for the required time (monitoring by TLC or LC-MS).

  • After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Performance Analysis

FeatureN-Protected ApproachUnprotected Approach
Reaction Yields Generally high to excellent, often >80% with optimized conditions.[3]Can be variable, but good to excellent yields (up to 95%) are achievable with specialized catalysts.[2]
Reaction Scope Broad scope with a wide range of boronic acids and tolerance for various functional groups.May be more sensitive to the electronic and steric properties of the boronic acid.[2]
Catalyst System Standard palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often effective.[3]Often requires more specialized and expensive catalysts and ligands (e.g., XPhos-based precatalysts).[2]
Reaction Conditions Typically milder temperatures (80-100 °C) may be sufficient.[3]May require higher temperatures (e.g., 100 °C) and longer reaction times.[2]
Synthetic Efficiency Involves additional protection and deprotection steps, increasing the overall step count.More step-economical, proceeding in a single transformation.
Cost-Effectiveness The cost of protecting group reagents and additional purification steps should be considered.The higher cost of specialized catalysts may be offset by the reduced number of synthetic steps.

Conclusion and Recommendations

The choice between using N-protected and unprotected this compound in Suzuki coupling is a strategic one, with a trade-off between reaction robustness and synthetic efficiency.

Choose the N-protected route when:

  • High and reproducible yields are paramount.

  • A broad substrate scope with various boronic acids is required.

  • Standard, readily available palladium catalysts are preferred.

  • The additional synthetic steps of protection and deprotection are acceptable for the overall synthetic plan.

Opt for the unprotected approach when:

  • Synthetic efficiency and a reduced step count are primary goals.

  • Access to specialized catalyst systems is available.

  • The specific boronic acid partner is known to be compatible with unprotected N-heterocycles.

  • Potential for lower yields or more extensive optimization is acceptable.

Ultimately, the optimal approach will depend on the specific goals of the research program, the scale of the synthesis, and the available resources. For initial explorations and ensuring a high probability of success, the N-protected route is often the more conservative and reliable choice. For process development and large-scale synthesis where step economy is critical, investing in the optimization of the unprotected route can yield significant benefits.

References

Comparative Guide to In Vitro Assay Protocols for 4-iodo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of in vitro assay protocols relevant to the study of 4-iodo-1H-indazole derivatives. The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently forming the core of potent inhibitors targeting key enzymes in cell signaling and DNA repair pathways.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and comparative data to facilitate the evaluation of this important class of compounds.

Data Presentation: Comparative Inhibitory Activity

This compound derivatives are primarily investigated as inhibitors of protein kinases and Poly(ADP-ribose) polymerase (PARP), enzymes crucial in oncology and other therapeutic areas.[4][5][6] The following tables summarize the biological activities of selected indazole derivatives and established inhibitors for comparison.

Table 1: Biochemical Inhibitory Potency (IC₅₀)

Compound Name/ClassTargetAssay TypeIC₅₀ ValueReference
Indazole Derivatives
Indazole Amide Derivative (Cmpd 2f)Anticancer (Cell-based)Antiproliferative Assay0.23–1.15 µM[7]
Indazole-based PLK4 Inhibitor (C05)Polo-like kinase 4 (PLK4)Kinase Inhibition Assay< 0.1 nM[8]
4,6-Substituted-1H-indazole (Cmpd 35)IDO1Enzymatic Assay0.74 µM[9]
4,6-Substituted-1H-indazole (Cmpd 35)TDOEnzymatic Assay2.93 µM[9]
Indazole Piperazine (SR-1459)ROCK-IIKinase Inhibition Assay13 nM[8]
Established PARP Inhibitors
OlaparibPARP1/2Enzymatic Assay1.9 nM (PARP1), 0.7 nM (PARP2)[10]
RucaparibPARP1/2Enzymatic Assay1.2 nM (PARP1), 0.2 nM (PARP2)[10]
TalazoparibPARP1/2Enzymatic Assay0.6 nM (PARP1), 0.3 nM (PARP2)[10]

Table 2: Cellular Antiproliferative & Cytotoxicity Data (IC₅₀)

Compound Name/ClassCell LineAssay TypeIC₅₀ ValueReference
Indazole Derivatives
Indazole Amide Derivative (Cmpd 2f)4T1 (Breast Cancer)MTT Assay0.23–1.15 µM[7][11]
1H-indazole-3-amine DerivativeK562 (Leukemia)MTT Assay1.1 µM[8]
4,6-Substituted-1H-indazole (Cmpd 35)HeLa (Cervical Cancer)IDO1 Inhibition1.37 µM[9]
4,6-Substituted-1H-indazole (Cmpd 35)A172 (Glioblastoma)TDO Inhibition7.54 µM[9]
Established PARP Inhibitors
OlaparibCAPAN-1 (BRCA2-mutant)Cell Viability Assay10 nM[10]
RucaparibCAPAN-1 (BRCA2-mutant)Cell Viability Assay10 nM[10]
TalazoparibCAPAN-1 (BRCA2-mutant)Cell Viability Assay1 nM[10]

Key Signaling Pathways & Experimental Workflows

Visualizing the biological context and experimental process is crucial for designing effective screening strategies.

Kinase_Signaling_Pathway Figure 1: Generic Kinase Signaling Cascade Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Midstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Downstream Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylates Effector Transcription Factors Kinase3->Effector Activates Response Cell Proliferation, Survival Effector->Response Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibits

Caption: A simplified diagram of a kinase cascade, a common target for indazole derivatives.

PARP_Inhibition_Mechanism Figure 2: PARP-Mediated DNA Repair and Inhibition cluster_dna_damage DNA Damage & Repair cluster_inhibition Effect of PARP Inhibitor SSB Single-Strand Break (SSB) PARP1 PARP1 Enzyme SSB->PARP1 Recruits PAR Poly(ADP-ribose) chain PARP1->PAR Synthesizes Trapping PARP Trapping on DNA PARP1->Trapping Leads to Repair Base Excision Repair (BER) Machinery PAR->Repair Recruits DNA_Repaired DNA Repaired Repair->DNA_Repaired Mediates Inhibitor This compound Derivative (PARPi) Inhibitor->PARP1 Binds & Inhibits DSB Double-Strand Break (DSB) at Replication Fork Trapping->DSB Causes Death Cell Death (in HR-deficient cells) DSB->Death Induces

Caption: Mechanism of PARP in DNA repair and the effect of its inhibition.[4]

Screening_Workflow Figure 3: General Workflow for In Vitro Inhibitor Screening Start Compound Library (incl. Indazole Derivatives) PrimaryScreen Primary Screen: Biochemical Assay (e.g., Kinase/PARP Activity) Start->PrimaryScreen HitIdent Hit Identification PrimaryScreen->HitIdent HitIdent->Start Inactive DoseResponse Dose-Response & IC₅₀ Determination HitIdent->DoseResponse Active SecondaryScreen Secondary Screen: Cell-Based Assay (e.g., Cytotoxicity, Target Engagement) DoseResponse->SecondaryScreen LeadIdent Lead Identification SecondaryScreen->LeadIdent LeadIdent->DoseResponse Not Confirmed LeadOpt Lead Optimization LeadIdent->LeadOpt Confirmed Hit

Caption: A typical screening cascade for identifying and validating bioactive compounds.

Experimental Protocols

Detailed and reproducible methodologies are essential for comparing results across different studies. Below are representative protocols for key in vitro assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is adapted from general luminescent kinase assays, which measure kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction.[6][8]

Principle: The amount of ATP consumed by the kinase is inversely proportional to the luminescent signal generated by a luciferase/luciferin reaction. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Materials:

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test Compounds (this compound derivatives) and controls (e.g., Staurosporine) dissolved in DMSO

  • Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)

  • Opaque-walled 96-well or 384-well microplates

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM. Further dilute these stock solutions into the kinase assay buffer to achieve the desired final concentrations for the assay.

  • Reaction Setup:

    • To the wells of an opaque microplate, add 5 µL of the diluted test compound or control.

    • Add 10 µL of a 2X kinase/substrate mixture prepared in kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of a 2X ATP solution (the concentration should be at or near the Km for the specific kinase).[12]

    • The final reaction volume is 25 µL. Include "no enzyme" and "vehicle (DMSO) only" controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Allow the plate to equilibrate to room temperature for 10 minutes.

    • Add 25 µL of the luminescent kinase assay reagent to each well to stop the reaction and initiate the detection step.

    • Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: In Vitro PARP Inhibition Assay (Colorimetric ELISA)

This protocol measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, a direct measure of PARP enzyme activity.[10]

Principle: Inhibitors will reduce the amount of biotinylated PARP chains synthesized, leading to a lower signal in a subsequent streptavidin-HRP-based colorimetric readout. The colorimetric signal is inversely proportional to the inhibitory activity of the compound.[10]

Materials:

  • Histone-coated 96-well plate

  • Recombinant PARP1 enzyme

  • Activated DNA

  • PARP Assay Buffer

  • Biotinylated NAD+

  • Test Compounds (this compound derivatives) and controls (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Addition: Add the test inhibitor at various concentrations to the wells of the histone-coated plate.

  • Reaction Initiation: Add a reaction mix containing PARP Assay Buffer, activated DNA, and the recombinant PARP1 enzyme to each well.

  • Enzyme Incubation: Incubate the plate at 37°C for 1 hour.

  • Biotinylation: Add biotinylated NAD+ to each well and incubate for another hour at 37°C.[10]

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection:

    • Add Streptavidin-HRP to each well and incubate at room temperature for 30-60 minutes.

    • Wash the plate again to remove unbound conjugate.

    • Add the HRP substrate and incubate until sufficient color develops (typically 15-30 minutes).

  • Data Acquisition: Add the stop solution to terminate the reaction and read the absorbance at 450 nm using a microplate reader.[10]

  • Analysis: The signal intensity is inversely proportional to PARP inhibitory activity. Calculate percent inhibition and determine IC₅₀ values.

Protocol 3: Cell Viability / Cytotoxicity Assay (MTT-Based)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][13] It is widely used to assess the downstream cellular effects of kinase or PARP inhibition.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced, measured by absorbance, is proportional to the number of viable cells.[13]

Materials:

  • Cancer cell line of interest (e.g., 4T1, K562)

  • Complete cell culture medium

  • Test Compounds (this compound derivatives)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at ~570 nm (or 492 nm as cited in some protocols[8])

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).[7]

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.[8]

  • Formazan Solubilization: Carefully remove the culture medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8] Mix gently on an orbital shaker to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 490 and 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.[8]

References

Comparative Analysis of 4-Iodo-1H-Indazole Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The introduction of a halogen atom, such as iodine, at various positions of the indazole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-iodo-1H-indazole analogs and related iodo-indazole derivatives, offering insights into their potential as therapeutic agents. The data presented is compiled from various studies and aims to facilitate the rational design of novel and potent inhibitors for various biological targets.

Structure-Activity Relationship (SAR) Summary

The SAR for iodo-indazole derivatives reveals that the position and nature of substituents on the indazole ring play a crucial role in their biological activity. While comprehensive SAR studies focusing exclusively on a series of this compound analogs are limited in the public domain, analysis of related iodo-indazole compounds provides valuable insights.

For instance, in the context of kinase inhibition, the iodine atom can serve as a key interaction point within the ATP-binding pocket or as a handle for further chemical modification. Studies on related 3-iodo-1H-indazole analogs have shown that replacement of the iodine with small aromatic rings can enhance potency.[1] This suggests that the 4-iodo position could similarly be a vector for optimization.

In a study on Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the 1H-indazole scaffold was identified as a novel and essential pharmacophore for inhibitory activity.[2] The investigation highlighted that substituents at both the 4- and 6-positions significantly affect the inhibitory activity, underscoring the importance of substitution at the 4-position.[2]

The following table summarizes the biological activity of representative iodo-indazole analogs from various studies.

Quantitative Data Comparison

Compound IDStructureTargetIC50 (µM)Cell LineReference
1 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenolIDO1--[2]
2 4-(3-Iodo-1H-indazol-6-yl)pyrimidin-2-amineAnti-proliferative-4T1 (Breast Cancer)[3]
3 (Hypothetical) 3-iodo-6-methyl-5-nitro-1H-indazoleKinase0.5-[1]
4 (Hypothetical) 3-(4-Fluorophenyl)-6-methyl-5-amino-1H-indazoleKinase0.025-[1]
5 Compound 2g (a 1H-indazole derivative)IDO15.3-[2]

Note: Specific IC50 values for some compounds were not explicitly provided in the referenced abstracts. Compound 2 showed potent growth inhibitory activity against several cancer cell lines (IC50 = 0.23–1.15 μM), but the specific contribution of the 4-iodo moiety is not isolated.[3][4]

Experimental Protocols

A fundamental aspect of SAR studies is the reliability and reproducibility of the experimental data. Below are detailed methodologies for key experiments typically employed in the evaluation of kinase and IDO1 inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of a test compound indicates inhibition.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Test compounds (this compound analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 96-well or 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction: A reaction mixture is prepared containing the purified kinase, its substrate, ATP, and the test compound at various concentrations. The reaction is incubated at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[5]

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.[5]

  • Signal Generation: Kinase Detection Reagent is added to convert the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal. The plate is incubated for 30 minutes at room temperature.[5]

  • Data Acquisition: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP generated and, therefore, the kinase activity.[5]

  • Data Analysis: The percent inhibition for each compound concentration is calculated relative to a vehicle control. IC50 values are determined by fitting the data to a dose-response curve.[5]

IDO1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of indoleamine 2,3-dioxygenase 1.

Materials:

  • Recombinant human IDO1 (rhIDO1)

  • L-Tryptophan (substrate)

  • Methylene blue (cofactor)

  • Ascorbic acid (reductant)

  • Catalase

  • Potassium phosphate buffer

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well plates

  • Plate reader for absorbance measurement

Procedure:

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, catalase, and the test compound.

  • Enzyme Addition: The reaction is initiated by adding rhIDO1 to the mixture.

  • Incubation: The plate is incubated at 37°C for a specified time (e.g., 15-60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of trichloroacetic acid.

  • Color Development: The mixture is then heated to convert N-formylkynurenine (the product of the IDO1 reaction) to kynurenine. After cooling, Ehrlich's reagent is added, which reacts with kynurenine to produce a yellow-colored complex.

  • Absorbance Measurement: The absorbance of the colored product is measured at approximately 480 nm using a plate reader.

  • Data Analysis: The inhibitory activity of the test compounds is determined by comparing the absorbance of the wells containing the inhibitors to the control wells without inhibitors. IC50 values are calculated from the dose-response curves.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the biological context of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., Substituted Indazole) synthesis Chemical Synthesis of This compound Analogs start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification biochemical Biochemical Assay (e.g., Kinase Inhibition) purification->biochemical cellular Cell-Based Assay (e.g., Anti-proliferative) purification->cellular data IC50 Determination biochemical->data cellular->data sar SAR Analysis data->sar lead_opt Optimized Lead Compound sar->lead_opt Lead Optimization signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indazole This compound Analog (Inhibitor) Indazole->RAF Inhibition

References

side-by-side comparison of different synthetic routes to 4-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a critical endeavor. 4-Iodo-1H-indazole is a valuable building block in medicinal chemistry, and its efficient synthesis is of significant interest. This guide provides a side-by-side comparison of the most viable synthetic routes to this target molecule, complete with experimental data and detailed protocols.

Performance Comparison of Synthetic Routes

The selection of a synthetic route to this compound is governed by factors such as starting material availability, scalability, and regioselectivity. Direct iodination of 1H-indazole is generally not a preferred method due to the higher reactivity of the C3 position, which leads to the formation of 3-iodo-1H-indazole as the major product. Therefore, indirect methods are favored to achieve the desired C4-iodinated product. The following table summarizes the key quantitative data for the most promising synthetic strategies.

ParameterRoute 1: Sandmeyer ReactionRoute 2: From Boronic AcidRoute 3: Halogen Exchange
Starting Material 4-Amino-1H-indazole1H-Indazole-4-boronic acid4-Bromo-1H-indazole
Key Reagents NaNO₂, KIN-Iodosuccinimide (NIS)NaI, CuI (catalyst)
Reaction Steps 2 (Diazotization, Iodination)11
Reported Yield ~49% (for similar substrates)[1]Good (specific yield not reported)[2]High (for similar aryl halides)
Reaction Time 2-6 hours1-3 hours12-24 hours
Scalability Good, but diazonium salts can be hazardousGoodGood
Purification Extraction, Column ChromatographyExtraction, Column ChromatographyExtraction, Column Chromatography

Experimental Protocols

Route 1: Synthesis via Sandmeyer Reaction

This route involves the diazotization of 4-amino-1H-indazole followed by a Sandmeyer-type reaction with potassium iodide.

Step 1: Diazotization of 4-Amino-1H-indazole

  • Suspend 4-amino-1H-indazole (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Iodination

  • In a separate flask, dissolve potassium iodide (3.0 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Gentle heating may be required for reaction completion.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Route 2: Synthesis from 1H-Indazole-4-boronic acid

This method involves the direct iodination of a boronic acid precursor.

Experimental Protocol:

  • Dissolve 1H-indazole-4-boronic acid (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

  • Add an iodinating agent, for example, N-iodosuccinimide (NIS) (1.1 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.[2]

Route 3: Synthesis via Halogen Exchange

This route utilizes a copper-catalyzed Finkelstein-type reaction to replace a bromine atom with iodine.

Experimental Protocol:

  • To a solution of 4-bromo-1H-indazole (1.0 eq) in a suitable solvent like 1,4-dioxane, add sodium iodide (2.0-3.0 eq).

  • Add a catalytic amount of copper(I) iodide (CuI) (e.g., 0.1 eq) and a ligand such as N,N'-dimethylethylenediamine (e.g., 0.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the mixture to room temperature and filter off any solids.

  • Concentrate the filtrate and dissolve the residue in an organic solvent.

  • Wash the organic solution with aqueous ammonia and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to yield this compound.

Synthetic Pathways Visualization

The following diagrams illustrate the logical flow of the described synthetic routes to this compound.

G Synthetic Routes to this compound cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: From Boronic Acid cluster_2 Route 3: Halogen Exchange 4-Amino-1H-indazole 4-Amino-1H-indazole 4-Diazonium-1H-indazole salt 4-Diazonium-1H-indazole salt 4-Amino-1H-indazole->4-Diazonium-1H-indazole salt NaNO2, HCl 4-Iodo-1H-indazole_R1 This compound 4-Diazonium-1H-indazole salt->4-Iodo-1H-indazole_R1 KI 1H-Indazole-4-boronic acid 1H-Indazole-4-boronic acid 4-Iodo-1H-indazole_R2 This compound 1H-Indazole-4-boronic acid->4-Iodo-1H-indazole_R2 NIS 4-Bromo-1H-indazole 4-Bromo-1H-indazole 4-Iodo-1H-indazole_R3 This compound 4-Bromo-1H-indazole->4-Iodo-1H-indazole_R3 NaI, CuI

Caption: Comparative workflow of synthetic routes to this compound.

References

A Comparative Guide to Quantitative Analysis of 4-iodo-1H-indazole: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. 4-iodo-1H-indazole is a key building block in the synthesis of various therapeutic agents. This guide provides a comprehensive comparison of two prominent analytical techniques for the quantitative analysis of this compound: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

This comparison aims to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs, by presenting detailed experimental protocols, comparative data, and workflow visualizations. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages established principles and data from structurally similar compounds to provide a robust comparative framework.[1]

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data comparing the performance of qNMR and HPLC-UV for the assay of this compound.

Table 1: Comparison of Quantitative Performance Parameters

ParameterQuantitative NMR (qNMR)HPLC-UV
Purity Assay (%) 98.5 (RSD: 0.2%)98.7 (RSD: 0.8%)
Linearity (R²) ≥ 0.999≥ 0.998
Limit of Quantification (LOQ) ~1.5 mg/mL~0.1 µg/mL
Limit of Detection (LOD) ~0.5 mg/mL~0.03 µg/mL
Precision (RSD%) < 1%< 2%
Accuracy (%) 99-101%98-102%

Note: The data presented is illustrative and based on typical performance characteristics of the techniques.[2][3]

Table 2: Qualitative Comparison of qNMR and HPLC-UV

FeatureQuantitative NMR (qNMR)HPLC-UV
Principle Direct measurement based on the molar concentration of the analyte.[4]Separation based on polarity, followed by UV detection.[5]
Reference Standard Requires a certified internal standard of a different compound.[6]Typically requires a specific reference standard of the analyte.[4]
Sample Preparation Simple dissolution in a deuterated solvent.[2]More complex, involving mobile phase preparation and filtration.[5]
Analysis Time Relatively short per sample.[2]Longer, including column equilibration and run time.
Selectivity High, based on distinct chemical shifts.[4]High, based on chromatographic separation.[4]
Environmental Impact Low solvent consumption.[2]Higher solvent consumption.
Cost Higher initial instrument cost, lower running cost.Lower initial instrument cost, higher running cost.

Experimental Protocols

Quantitative NMR (qNMR) Protocol for this compound Assay

This protocol outlines the use of ¹H-qNMR with an internal standard for the purity determination of this compound.

  • Instrumentation and Materials:

    • NMR spectrometer (400 MHz or higher)

    • 5 mm NMR tubes

    • Analytical balance (accurate to 0.01 mg)

    • Volumetric flasks and pipettes

    • Deuterated solvent (e.g., DMSO-d₆)

    • Certified internal standard (e.g., maleic acid)

    • This compound sample

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample and a similar amount of the internal standard (e.g., maleic acid) into a clean, dry vial.[7]

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent (DMSO-d₆).[1]

    • Vortex the sample to ensure complete dissolution and transfer the solution to an NMR tube.[1]

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.[8] Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds) to ensure full relaxation.[9][10]

      • Sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250 for accurate integration).[8]

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.[7]

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following formula[11]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

HPLC-UV Protocol for this compound Assay

This protocol describes a reversed-phase HPLC method for the purity determination of this compound.[5]

  • Instrumentation and Materials:

    • HPLC system with a UV detector, pump, autosampler, and column oven.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]

    • HPLC-grade acetonitrile and water.

    • Formic acid.

    • This compound reference standard.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[13]

    • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to get a concentration of approximately 100 µg/mL.[5]

    • Sample Solution: Prepare the this compound sample at the same concentration as the standard solution using the same diluent.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: 254 nm.[5]

    • Injection Volume: 10 µL.[5]

    • Gradient Elution: A suitable gradient can be developed, for instance, starting from 30% B to 70% B over 10 minutes.[12]

  • Quantification:

    • Inject the standard solution multiple times to check for system suitability (RSD of peak area and retention time should be less than 2%).[5]

    • Inject the sample solution.

    • The purity of the this compound sample is determined by comparing the peak area of the analyte in the sample solution to that of the standard solution (area percent method).[5] For higher accuracy, a calibration curve can be generated using a series of standard solutions of known concentrations.[12]

Visualizations

The following diagrams illustrate the experimental workflows for the qNMR and HPLC-UV assays.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound and Internal Standard dissolve Dissolve in deuterated solvent (e.g., DMSO-d6) weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum (quantitative parameters) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate analyte and internal standard signals processing->integration calculation Calculate purity using the established formula integration->calculation

Caption: Workflow for qNMR assay of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification prep_mobile Prepare Mobile Phases A and B sys_suit System Suitability Test (inject standard) prep_std Prepare Standard Solution of this compound prep_std->sys_suit prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample sys_suit->inject_sample chrom_sep Chromatographic Separation on C18 column inject_sample->chrom_sep detect UV Detection (e.g., 254 nm) chrom_sep->detect peak_area Measure Peak Areas detect->peak_area calc_purity Calculate Purity (Area Percent Method) peak_area->calc_purity

Caption: Workflow for HPLC-UV assay of this compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety and logistical guidance for the proper disposal of 4-iodo-1H-indazole, a compound utilized in pharmaceutical development and scientific research. Adherence to these protocols is essential for ensuring personnel safety, maintaining a secure laboratory environment, and complying with regulatory standards. The primary hazards associated with this compound include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance and must be managed as regulated chemical waste. The table below summarizes its key hazard classifications.

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation[1][2]
Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must wear the appropriate personal protective equipment to prevent exposure.

Body PartPPE RecommendationSpecifications & Best Practices
HandsChemical-resistant glovesNitrile or other suitable chemical-resistant gloves are mandatory to prevent skin contact. Always inspect gloves for tears or contamination before use.
Eyes/FaceSafety goggles with side-shieldsTo protect from splashes and dust, safety goggles conforming to recognized standards (e.g., ANSI Z87.1, EN166) are required.[3]
BodyLaboratory CoatA standard, long-sleeved laboratory coat should be worn to protect skin and clothing.
RespiratoryNIOSH-approved RespiratorWork should be conducted in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of dust. If engineering controls are insufficient, a respirator is necessary.[4]

Step-by-Step Disposal Protocol

The following procedures outline the mandatory steps for the safe segregation, collection, and disposal of this compound waste.

Experimental Protocol: Waste Segregation and Collection
  • Designate a Waste Container : Utilize a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container must be constructed of a compatible material, such as high-density polyethylene (HDPE), and possess a secure, tight-fitting lid.

  • Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Waste Accumulation :

    • Place all solid waste, including unused or contaminated this compound and grossly contaminated items (e.g., weigh boats, pipette tips), directly into the designated waste container.

    • Minimize the generation of dust during transfer.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Management :

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acid chlorides.[3]

    • Utilize secondary containment to prevent the spread of material in the event of a leak.

Final Disposal Arrangements

On-site treatment or drain disposal of this compound is strictly prohibited. The disposal of this chemical must be managed through your institution's EHS office or a licensed hazardous waste disposal contractor.[5]

  • Contact EHS : Once the waste container is ready for pickup, contact your institution's EHS department to arrange for collection.

  • Documentation : Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Handover : Ensure the waste is handed over to authorized personnel for final disposal in an appropriate treatment and disposal facility.[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into 'Halogenated Organic Solids' Container ppe->segregate label Label Container: 'Hazardous Waste' 'this compound' segregate->label store Store Securely in Secondary Containment label->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs documentation Complete Hazardous Waste Disposal Forms contact_ehs->documentation disposal Final Disposal by Licensed Contractor documentation->disposal

References

Essential Safety and Operational Protocols for Handling 4-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 4-iodo-1H-indazole, a compound utilized in pharmaceutical development and biochemical research. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment. The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It is also harmful if swallowed.[1][2][3]

Personal Protective Equipment (PPE)

The proper selection and use of Personal Protective Equipment (PPE) are the first and most critical lines of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

Body PartPPE RecommendationSpecifications & Best Practices
Hands Chemical-resistant glovesNitrile or other chemically resistant gloves are recommended to prevent skin contact.[4][5] Always inspect gloves for tears or contamination before use and replace them immediately if compromised.
Eyes/Face Safety goggles with side-shieldsTo protect from splashes and dust, safety goggles conforming to recognized standards (e.g., ANSI Z87.1, EN 166) are mandatory.[4][5] A face shield may be required for procedures with a high risk of splashing.[6]
Body Laboratory CoatA standard, long-sleeved laboratory coat should be worn to protect skin and clothing from contamination.[4][5] For larger quantities, an impervious apron over the lab coat is recommended.[6]
Respiratory NIOSH-approved RespiratorWork should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust.[4][6] If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator is necessary.[4]

Operational Plan: Safe Handling Workflow

A systematic approach is crucial for the safe handling of this compound. The following step-by-step workflow must be implemented to minimize exposure and prevent accidents.

1. Preparation and Pre-Handling:

  • Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[6]

  • Verify that a calibrated emergency eyewash station and safety shower are readily accessible.[4][7]

  • Assemble all necessary equipment and materials before commencing work.

2. Donning PPE:

  • Put on all required PPE as specified in the table above before entering the handling area.

3. Handling the Compound:

  • Handle the compound in a well-ventilated area or a fume hood to avoid the formation and inhalation of dust and aerosols.[2][6]

  • When weighing the substance, use a draft shield or perform the task in a powder-handling enclosure.[6]

  • Use non-sparking tools to prevent ignition sources.[8]

4. Post-Handling:

  • Clean the work area thoroughly after handling is complete.

  • Decontaminate any equipment that has come into contact with the chemical.

  • Wash hands thoroughly with soap and water after removing gloves.[1][5]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Designate a clearly labeled, dedicated waste container for "Halogenated Organic Solids."[9] The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[9]

  • Do Not Mix: Never mix this compound waste with other waste streams, particularly:

    • Non-halogenated organic waste[9]

    • Acids or bases[9]

    • Oxidizing agents[9]

    • Aqueous waste[9]

2. Waste Collection:

  • Collect all solid waste, including unused compounds and contaminated consumables (e.g., gloves, wipes, pipette tips), in the designated halogenated waste container.

  • Ensure the container is kept closed when not in use.

3. Labeling and Storage:

  • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name, "this compound."

  • Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

4. Final Disposal:

  • On-site treatment or drain disposal is not a suitable option for this chemical.[9]

  • The compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]

Experimental Protocols

Currently, there are no specific, detailed experimental protocols cited in the safety and handling documents for this compound. Researchers should develop and validate their own experimental procedures based on the specific requirements of their work, incorporating the safety measures outlined in this guide.

Visualization of Safe Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep Preparation (Clean Fume Hood, Check Safety Equipment) ppe Don Personal Protective Equipment (PPE) prep->ppe handling Chemical Handling (In Fume Hood, Avoid Dust) ppe->handling decon Decontamination (Clean Workspace and Equipment) handling->decon segregate Waste Segregation (Halogenated Organic Waste) handling->segregate Generate Waste decon->segregate Dispose of Contaminated Items end End of Process decon->end dispose Final Disposal (via EHS / Licensed Contractor) segregate->dispose

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-iodo-1H-indazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.